molecular formula C6H12O6 B8071521 1,3-Dihydroxyacetone dimer

1,3-Dihydroxyacetone dimer

Katalognummer: B8071521
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: KEQUNHIAUQQPAC-OLQVQODUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dihydroxyacetone dimer is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQUNHIAUQQPAC-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(O1)(CO)O)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@](OC[C@](O1)(CO)O)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040165
Record name 1,3-Dihydroxyacetone dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma
Record name Dihydroxyacetone dimer
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name Dihydroxyacetone dimer
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

62147-49-3
Record name rel-(2R,5S)-2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62147-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-2,5-Dihydroxy-1,4-Dioxane-2,5-dimethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062147493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydroxyacetone dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-, (2R,5S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dihydroxyacetone Dimer: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroxyacetone (DHA), the simplest ketotriose, is a versatile molecule with significant applications in cosmetics, particularly as the active ingredient in sunless tanning products, and as a valuable precursor in organic synthesis. In its solid state and often in solution, DHA exists predominantly as a cyclic dimer, (2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant biological interactions of the 1,3-dihydroxyacetone dimer. It includes detailed experimental protocols and visual representations of key chemical and biological pathways to support research and development activities.

Chemical Structure and Isomerism

The this compound is a six-membered heterocyclic compound formed through the intermolecular hemiacetalization of two molecules of dihydroxyacetone. The most stable and common form is the trans isomer, which possesses a chair conformation for the 1,4-dioxane ring. In this conformation, the hydroxyl groups are in axial positions, and the hydroxymethyl groups are in equatorial positions.[1] X-ray crystallography studies have identified three crystalline polymorphs of the trans-dimer, designated as alpha (α), beta (β), and gamma (γ).[1]

In aqueous solutions, the dimer exists in a dynamic equilibrium with its monomeric form, dihydroxyacetone, and the hydrated monomer.[2] This equilibrium is crucial for its reactivity, particularly in biological systems where the monomer is the reactive species. The conversion from the dimer to the monomer can take hours to reach equilibrium at room temperature.[2]

Physicochemical Properties

The following tables summarize the key physicochemical properties of the this compound.

Table 1: General and Physical Properties

PropertyValueReference(s)
IUPAC Name (2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol[3]
Molecular Formula C₆H₁₂O₆[3]
Molecular Weight 180.16 g/mol [3]
Appearance Hygroscopic, crystalline, white to off-white powder[3]
Melting Point 75-80 °C[4][5]
Boiling Point 213.7 ± 15.0 °C at 760 mmHg (Predicted)[4]
Density 1.3 ± 0.1 g/cm³ (Predicted)[4]

Table 2: Solubility and Spectral Data

PropertyDetailsReference(s)
Solubility Slightly soluble in water. Soluble in ethanol, ethyl ether, and acetone.[3]
¹H NMR (Monomer in D₂O) δ 4.40 (s, 4H)[4]
¹³C NMR (Monomer in D₂O) δ 66.52[4]
Infrared (IR) Spectrum The IR spectrum of the dimer lacks the prominent carbonyl (C=O) stretching band around 1740 cm⁻¹ that is characteristic of the monomer.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the di-hydroxylation of 1,3-dichloro-2-propanone. The following is a representative protocol:

Materials:

  • 1,3-dichloro-2-propanone

  • Amberlyst® A26-OH⁻ form resin

  • Acetonitrile

  • Round bottom flask (50 mL)

  • Magnetic stirrer

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round bottom flask, add Amberlyst® A26-OH⁻ form resin (4 g, approximately 3 mmol).

  • Add 10 mL of acetonitrile to the flask.

  • While stirring, add 1,3-dichloro-2-propanone (0.20 g, 1.57 mmol).

  • Continue stirring the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress using an appropriate method, such as thin-layer chromatography.

  • Upon completion, filter the reaction mixture through a simple funnel with filter paper to remove the resin.

  • Concentrate the filtrate using a rotary evaporator to yield the this compound. An expected yield is approximately 0.113 g (80%).[6]

Purification by Recrystallization

The crude this compound can be purified by recrystallization from ethanol to obtain a pure crystalline product.

Characterization by NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the this compound and monitoring its equilibrium with the monomer in solution.

Sample Preparation:

  • Dissolve a known concentration of the this compound in a suitable deuterated solvent (e.g., D₂O).

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • The spectra will show signals corresponding to both the dimeric and monomeric forms, with the relative integration of the peaks indicating their proportions in the solution at equilibrium.[7]

Biological Activity and Signaling Pathways

While the dimer itself is relatively inert, its monomer, dihydroxyacetone (DHA), is biologically active and known to interact with cellular components, primarily through the Maillard reaction and by inducing cellular stress responses.

Maillard Reaction with Keratin

The primary mechanism behind the sunless tanning effect of DHA is the Maillard reaction, a non-enzymatic browning reaction between the carbonyl group of DHA and the free amino groups of amino acids in the keratin protein of the stratum corneum. This reaction forms brown-colored polymers called melanoidins.

Maillard_Reaction DHA Dihydroxyacetone (Dimer) Monomer Dihydroxyacetone (Monomer) DHA->Monomer Equilibrium in solution Schiff_Base Schiff Base Formation Monomer->Schiff_Base Keratin Keratin (with free amino groups) Keratin->Schiff_Base Amadori Amadori Rearrangement Schiff_Base->Amadori Melanoidins Melanoidins (Brown Pigments) Amadori->Melanoidins Further Reactions

Maillard reaction pathway of dihydroxyacetone with keratin.
Cellular Stress Response in Keratinocytes

Exposure of human keratinocytes to DHA has been shown to induce a cellular stress response. This involves the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and the phosphorylation of heat shock protein 27 (Hsp27). This response can lead to the formation of advanced glycation end products (AGEs), which contribute to cellular damage.

Stress_Response_Pathway DHA Dihydroxyacetone Exposure ROS Reactive Oxygen Species (ROS) Generation DHA->ROS AGEs Advanced Glycation End Products (AGEs) Formation DHA->AGEs p38_MAPK p38 MAPK Activation ROS->p38_MAPK Hsp27 Hsp27 Phosphorylation p38_MAPK->Hsp27 Cellular_Stress Cellular Stress and Potential Damage Hsp27->Cellular_Stress AGEs->Cellular_Stress

DHA-induced stress response pathway in keratinocytes.
mTOR Signaling Pathway in Liver Cells

In liver cells, dihydroxyacetone has been found to suppress the mTOR (mammalian target of rapamycin) nutrient-sensing pathway. DHA is converted to dihydroxyacetone phosphate (DHAP), which can enter glycolysis. High levels of DHA can lead to mitochondrial stress and alter mTOR signaling, which plays a central role in regulating cell growth, proliferation, and metabolism.

mTOR_Signaling_Pathway DHA Dihydroxyacetone DHAP Dihydroxyacetone Phosphate (DHAP) DHA->DHAP Triose Kinase Mitochondrial_Stress Mitochondrial Stress DHA->Mitochondrial_Stress Glycolysis Glycolysis DHAP->Glycolysis mTOR_Signaling mTOR Signaling Suppression Mitochondrial_Stress->mTOR_Signaling Cell_Growth_Metabolism Altered Cell Growth and Metabolism mTOR_Signaling->Cell_Growth_Metabolism

Effect of dihydroxyacetone on the mTOR signaling pathway.

Conclusion

The this compound is a stable, crystalline solid that serves as a convenient form of dihydroxyacetone for various applications. Understanding its chemical structure, physical properties, and the equilibrium with its monomeric form is essential for its effective use in research and product development. Furthermore, the biological activities of its monomer, particularly its interaction with skin proteins and its effects on cellular signaling pathways, are critical considerations for professionals in drug development and toxicology. The provided experimental protocols and pathway diagrams offer a foundational resource for further investigation and application of this important chemical compound.

References

A Comprehensive Technical Guide to 1,3-Dihydroxyacetone Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of 1,3-Dihydroxyacetone (DHA) dimer, a key chemical compound with applications spanning from cosmetics to organic synthesis. This document details its physicochemical properties, synthesis protocols, and its role in significant chemical and biological reactions.

Physicochemical Properties

1,3-Dihydroxyacetone dimer, also known by its synonyms such as 2,5-Dihydroxydioxane-2,5-dimethanol, is the cyclic dimer of the simplest ketose, dihydroxyacetone.[1] While the monomer is a key intermediate in carbohydrate metabolism, the commercially available form is typically the more stable crystalline dimer.[2] The dimer slowly dissolves in water, converting to the monomeric form, with the equilibrium being influenced by concentration, temperature, and time.[2][3] This dynamic equilibrium is a critical consideration in its various applications.

Table 1: Physicochemical Data of this compound

PropertyValueCitations
Molecular Weight 180.16 g/mol [1][4][5]
Molecular Formula C₆H₁₂O₆[1][4][5]
CAS Number 26776-70-5, 62147-49-3[1][4][6][7]
Physical State Crystalline powder[6]
Melting Point 75-80 °C[5][7]
Storage Temperature -20°C[8]
Synonyms 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol[6]

Note on CAS Numbers: Both 26776-70-5 and 62147-49-3 are used in literature and commercial listings to refer to the this compound. Researchers should verify the specific isomer or form with the supplier.

Chemical and Biological Significance

The dimer serves as a stable precursor to monomeric dihydroxyacetone, which is a versatile three-carbon building block in organic synthesis and a biologically active molecule.[9]

In aqueous solutions, the dimer undergoes a slow dissociation to form the monomeric dihydroxyacetone, which exists in equilibrium with its hydrated form.[2][10] The kinetics of this dissociation are crucial, as the monomer is typically the reactive species in biological and chemical reactions.[3] This equilibrium is essential for its function in applications like sunless tanning, where the monomer must be available to react with the skin.

Dimer_Monomer_Equilibrium Dimer This compound (C₆H₁₂O₆) Monomer DHA Monomer (Ketone) (C₃H₆O₃) Dimer->Monomer Dissociation (in solution) Hydrate DHA Monomer (Hydrate) Monomer->Hydrate Hydration

Caption: Dimer-Monomer equilibrium in aqueous solution.

The primary application of dihydroxyacetone in cosmetics is as the active ingredient in sunless tanning products.[11] The browning of the skin is not a result of melanin production but a chemical process known as the Maillard reaction.[11] Monomeric DHA reacts with the amino acids present in the keratin of the stratum corneum (the outermost layer of the skin) to form brown-colored polymers called melanoidins.[11][12]

Maillard_Reaction cluster_reactants Reactants cluster_products Products DHA DHA Monomer Melanoidins Melanoidins (Brown Polymers) DHA->Melanoidins label_edge Maillard Reaction (Non-enzymatic) AminoAcids Amino Acids (in Keratin) AminoAcids->Melanoidins label_edge->Melanoidins

Caption: Simplified pathway of the Maillard reaction.

In biological systems, dihydroxyacetone is phosphorylated by triose kinase to form dihydroxyacetone phosphate (DHAP), a central intermediate in glycolysis and gluconeogenesis.[2][9] This positions DHA at a critical juncture in cellular energy metabolism. The ability to introduce labeled DHA into cells allows for metabolic flux studies to trace the fate of this triose through various pathways.[2]

Metabolic_Pathway DHA Dihydroxyacetone (DHA) DHAP Dihydroxyacetone Phosphate (DHAP) DHA->DHAP Triose Kinase (ATP -> ADP) GAP Glyceraldehyde 3-Phosphate (G3P) DHAP->GAP Triosephosphate Isomerase Glycolysis Glycolysis GAP->Glycolysis

Caption: Metabolic entry of DHA into the glycolytic pathway.

Experimental Protocols

Detailed methodologies are essential for the consistent and effective use of this compound in a research setting.

Several synthetic routes to DHA have been developed, often starting from glycerol or its derivatives. One documented method involves the di-hydroxylation of 1,3-dichloro-propanone.[1]

Protocol: Synthesis from 1,3-Dichloro-propanone

  • Resin Preparation: Add 4 g of Amberlyst® A26-OH⁻ form resin to a 50 mL round-bottom flask.

  • Solvent Addition: Add 10 mL of acetonitrile to the flask.

  • Reactant Addition: Add 0.20 g (1.57 mmol) of 1,3-dichloro-propanone to the suspension.

  • Reaction: Stir the mixture under magnetic stirring for 3 hours at room temperature.

  • Isolation: Filter the reaction medium through filter paper to remove the resin.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the this compound. An expected yield is approximately 80%.[1]

Synthesis_Workflow cluster_materials Starting Materials DCP 1,3-Dichloro-propanone Stir Stir at Room Temp (3 hours) DCP->Stir Resin Amberlyst® A26-OH⁻ Resin->Stir Solvent Acetonitrile Solvent->Stir Filter Filter to Remove Resin Stir->Filter Evaporate Evaporate Solvent Filter->Evaporate Product This compound Evaporate->Product

Caption: Experimental workflow for dimer synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the this compound and for studying the kinetics of its dissociation into the monomer in solution.

Protocol: NMR Analysis of Dimer-Monomer Equilibrium

  • Sample Preparation: Prepare a solution of the this compound in a suitable solvent (e.g., D₂O or DMSO-d₆) at a known concentration.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at various time intervals (e.g., immediately after dissolution, after 1 hour, 6 hours, 12 hours) to monitor the conversion of the dimer to the monomer.[2][3]

  • Spectral Assignment: Assign the distinct peaks corresponding to the dimer and the monomeric (ketone and hydrate) forms.

  • Kinetic Analysis: Integrate the peaks to determine the relative concentrations of each species over time. This data can be used to calculate the equilibrium constant and the rate constants for the dissociation and association reactions.[3]

Conclusion

This compound is a stable and versatile compound that serves as a precursor to the biologically and chemically active monomeric dihydroxyacetone. A thorough understanding of its physicochemical properties, particularly the dimer-monomer equilibrium, is paramount for its effective application in research, drug development, and cosmetics. The protocols and pathways detailed in this guide provide a foundational framework for professionals working with this important molecule.

References

Navigating the Solubility of 1,3-Dihydroxyacetone Dimer in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Solubility Characteristics of 1,3-Dihydroxyacetone Dimer for Researchers and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of the 1,3-dihydroxyacetone (DHA) dimer in various organic solvents. This document is intended to be a vital resource for researchers, scientists, and professionals in drug development who utilize DHA in their work. The guide provides a consolidated view of available solubility data, detailed experimental protocols for solubility determination, and visual representations of key chemical processes.

Core Concepts: Understanding Dihydroxyacetone and its Dimeric Form

1,3-Dihydroxyacetone, the simplest ketose, is a hygroscopic white crystalline powder. In its solid state and often in commercial preparations, it primarily exists as a cyclic dimer (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol). When dissolved, particularly in aqueous solutions, this dimer is in equilibrium with its monomeric form.[1][2] This equilibrium is a critical factor influencing the compound's solubility and reactivity in different solvent systems. The transition from the dimer to the more reactive monomer can be slow and is dependent on factors such as the solvent, concentration, and temperature.[3]

Solubility Profile of this compound

Quantitative solubility data for the this compound in organic solvents is not extensively available in published literature. The majority of sources provide qualitative descriptions. This guide collates the available information into a centralized table to aid in solvent selection for various applications.

SolventSolubility DescriptionQuantitative Data (at 25 °C unless stated)Citation
EthanolSolubleSlowly soluble in 15 parts alcohol[1][4][5][6][7]
Ethyl EtherSolubleNot available[1][4]
AcetoneSolubleNot available[1][4]
WaterSlightly Soluble (Dimer)Dimer: Slowly soluble in 1 part water[1][4][5]
LigroinInsolubleNot available[1][4]

Note: The monomeric form of dihydroxyacetone is reported to be very soluble in water, alcohol, ether, and acetone.[5] The quantitative data for ethanol is derived from the description "slowly soluble in...15 parts alcohol," which can be interpreted as approximately 1 gram of solute dissolving in 15 mL of solvent, equating to roughly 6.67 g/100mL.

Visualizing Key Processes

To better illustrate the chemical dynamics and experimental procedures, the following diagrams have been generated using Graphviz.

DHA_Equilibrium Dimer 1,3-Dihydroxyacetone Dimer Monomer 1,3-Dihydroxyacetone Monomer Dimer->Monomer Dissociation Monomer->Dimer Dimerization

Caption: Dimer-Monomer Equilibrium in Solution.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add to a known volume of solvent prep1->prep2 equil1 Seal and agitate at constant temperature prep2->equil1 equil2 Allow to equilibrate (e.g., 24-48 hours) equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Filter supernatant (e.g., 0.45 µm PTFE filter) sep1->sep2 anal1 Quantify concentration of dissolved dimer (e.g., HPLC, GC-MS) sep2->anal1 anal2 Calculate solubility (e.g., in mg/mL or M) anal1->anal2

Caption: Experimental Workflow for Solubility Determination.

Experimental Protocol for Determining Solubility

Given the limited quantitative data, an experimental approach is often necessary. The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (analytical grade)

  • Selected organic solvent(s) (HPLC grade or equivalent)

  • Volumetric flasks

  • Scintillation vials or other sealable glass containers

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE, chemically compatible with the solvent)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of sealable glass vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is recommended due to the potential for slow dissolution and dimer-monomer equilibration.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial sedimentation of the undissolved solid.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed.

    • Carefully withdraw a sample of the clear supernatant using a syringe and immediately pass it through a chemically compatible syringe filter into a clean vial. This step is critical to remove any remaining particulate matter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the standard solutions using a validated analytical method (e.g., HPLC or GC-MS) to generate a calibration curve.

    • Analyze the filtered supernatant from the saturated solution under the same analytical conditions.

    • Determine the concentration of the this compound in the saturated solution by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL, g/100 mL, or molarity (mol/L) at the specified temperature.

    • It is advisable to perform the experiment in triplicate to ensure the reproducibility of the results.

Conclusion

The solubility of the this compound in organic solvents is a critical parameter for its application in research and development. While comprehensive quantitative data is sparse, the available qualitative information provides a foundational understanding. The dimer-monomer equilibrium in solution is a key consideration that can affect dissolution rates and overall solubility. For applications requiring precise concentration data, the experimental protocol outlined in this guide provides a robust framework for accurate solubility determination. This will enable researchers and drug development professionals to effectively utilize this compound in their work.

References

Navigating the Equilibrium: A Technical Guide to 1,3-Dihydroxyacetone Dimer and Monomer in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroxyacetone (DHA), the simplest ketose, is a molecule of significant interest in cosmetics, metabolic research, and as a bio-based chemical synthon.[1][2][3] In its solid state and at high concentrations in solution, DHA predominantly exists as a stable cyclic dimer.[4][5] However, the biologically and chemically reactive species is the monomer. Understanding the dynamics of the equilibrium between the 1,3-dihydroxyacetone dimer and its monomeric form in solution is critical for applications ranging from optimizing sunless tanning formulations to conducting cellular metabolism studies. This technical guide provides an in-depth analysis of this equilibrium, detailing the influential factors, quantitative data from key studies, and the experimental protocols used for its characterization.

The Dimer-Monomer Equilibrium Landscape

In solution, particularly in aqueous media, commercial 1,3-dihydroxyacetone, which is primarily a dimer (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol), slowly dissolves and equilibrates to its monomeric form.[4] This equilibrium is not a simple two-state system. In aqueous solutions, the monomeric ketone can further hydrate to form a gem-diol.[1][6] Therefore, a comprehensive view of DHA in water involves an equilibrium between the dimer, the ketone monomer, and the hydrated monomer.[1][6][7]

The position of this equilibrium is significantly influenced by several factors:

  • Solvent: In aqueous solutions, the equilibrium favors the monomeric forms, and the presence of water facilitates the formation of the hydrated monomer.[1][6] In aprotic solvents like DMSO, the dissociation of the dimer can be significantly slower.[1][8]

  • Concentration: Higher concentrations of DHA favor the formation and stability of the dimer.[6][7] Conversely, dilute solutions will have a higher proportion of the monomeric forms.[6]

  • Temperature: Increased temperature promotes the dissociation of the dimer into the monomer.[6][7] For instance, heating a solution of DHA is a method used to increase the concentration of the monomeric form for experimental use.[6]

  • pH: The stability of DHA solutions is pH-dependent. The optimal pH range for stability is between 4 and 6.[4] More basic solutions can lead to degradation.[4] Acid catalysis can increase the rate of dimer dissociation.[1]

  • Time: The equilibration process is not instantaneous and can take several hours to reach a steady state at room temperature.[6][7]

The following diagram illustrates the key relationships in the DHA dimer-monomer equilibrium.

DHA_Equilibrium cluster_factors Influencing Factors Dimer DHA Dimer Monomer DHA Monomer (Ketone) Dimer->Monomer Dissociation HydratedMonomer Hydrated Monomer (Gem-diol) Monomer->HydratedMonomer Hydration (in water) Concentration High Concentration Concentration->Dimer Favors Temperature High Temperature Temperature->Monomer Favors Time Time Time->Monomer Favors (towards equilibrium) Solvent Aqueous Solvent Solvent->Monomer Favors Solvent->HydratedMonomer Enables

Caption: Equilibrium between DHA dimer and monomer forms and key influencing factors.

Quantitative Analysis of the Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying the relative abundance of the different forms of DHA in solution.[6][8] Studies have provided valuable data on the kinetics and equilibrium concentrations under various conditions.

Equilibrium in Aqueous Solution Over Time

Upon dissolving solid DHA in water, the proportion of monomeric forms increases over time until equilibrium is reached. A study using ¹H NMR monitored the composition of a 110 mM DHA solution in H₂O/D₂O at room temperature.[6]

Time (hours)Dimer (%)Monomer (Ketone + Hydrate) (%)
0 ~75~25
12 ~6~94
48 ~6~94

Table 1: Relative proportions of DHA dimer and monomer forms in a 110 mM aqueous solution at room temperature over time. Data adapted from reference[6].

Effect of Concentration on Equilibrium

The concentration of the DHA solution significantly impacts the position of the equilibrium. Serial dilution experiments have shown that lower concentrations favor the monomeric forms.[6][7]

Total DHA Concentration (mM)Dimer (%)Monomer (Ketone + Hydrate) (%)
110 DetectablePredominant
27 DetectablePredominant
3 Not specified, but monomer is most abundantMost abundant

Table 2: Influence of total DHA concentration on the dimer-monomer equilibrium in aqueous solution at room temperature. Data interpreted from reference[6].

Experimental Protocols for Equilibrium Analysis

The primary method for studying the DHA dimer-monomer equilibrium is NMR spectroscopy. The following provides a generalized protocol based on published studies.[6][8]

Sample Preparation and NMR Analysis
  • Solution Preparation:

    • Prepare a stock solution of DHA in the desired solvent (e.g., D₂O for aqueous studies, or DMSO-d₆ for aprotic studies) at a known concentration.

    • For kinetic studies, the acquisition of NMR spectra should begin immediately after dissolution.

    • For equilibrium studies at different concentrations, a dilution series is prepared from the stock solution.

  • NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra at desired time intervals and/or for each concentration.

    • A typical instrument for such studies would be a 400 MHz NMR spectrometer.

    • Key signals to monitor in ¹H NMR (in H₂O/D₂O) are:

      • DHA monomer (ketone form): ~4.18 ppm

      • DHA monomer (hydrated form): ~3.58 ppm

    • The signals for the dimeric forms are more complex and appear in different regions of the spectrum.

  • Data Analysis:

    • Integrate the characteristic peaks corresponding to the monomeric and dimeric forms.

    • Calculate the relative percentage of each species by comparing the integral values.

    • For kinetic studies, plot the relative percentages as a function of time to determine the time to reach equilibrium.

    • For equilibrium constant determination, the concentrations of the species at equilibrium are used.

The following diagram outlines the experimental workflow for analyzing the DHA equilibrium.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation Prep_Stock Prepare DHA Stock Solution (e.g., in D2O or DMSO-d6) Prep_Dilutions Prepare Dilution Series (for concentration studies) Prep_Stock->Prep_Dilutions Acquire_Spectra Acquire 1H and 13C NMR Spectra (at time intervals or for each concentration) Prep_Stock->Acquire_Spectra Prep_Dilutions->Acquire_Spectra Integrate_Peaks Integrate Characteristic Peaks (Monomer and Dimer) Acquire_Spectra->Integrate_Peaks Calculate_Ratios Calculate Relative Percentages of Each Species Integrate_Peaks->Calculate_Ratios Plot_Kinetics Plot % vs. Time (for kinetic studies) Calculate_Ratios->Plot_Kinetics Determine_Keq Determine Equilibrium Constant Calculate_Ratios->Determine_Keq

Caption: Experimental workflow for the NMR-based analysis of DHA dimer-monomer equilibrium.

Metabolic and Chemical Significance

The monomeric form of DHA is the biologically active species. In metabolic pathways such as glycolysis, it is dihydroxyacetone phosphate (DHAP), the phosphorylated form of the monomer, that is a key intermediate.[1] Therefore, for in vitro studies of cellular metabolism, ensuring that DHA is primarily in its monomeric form is crucial for obtaining accurate and reproducible results.[6]

The chemical reactivity of DHA, for example in the Maillard reaction with amino acids in the stratum corneum for sunless tanning, also involves the monomeric ketone.[9][10] The efficiency and outcome of this reaction are dependent on the concentration of the monomeric DHA available.

The diagram below illustrates the entry of monomeric DHA into a key metabolic pathway.

Metabolic_Relevance DHA_Monomer DHA Monomer DHAP Dihydroxyacetone Phosphate (DHAP) DHA_Monomer->DHAP Phosphorylation (Triose Kinase) Glycolysis Glycolysis/Gluconeogenesis DHAP->Glycolysis

Caption: Metabolic relevance of monomeric DHA as a precursor to DHAP in glycolysis.

Conclusion and Recommendations

The equilibrium between this compound and monomer is a dynamic process governed by solvent, concentration, temperature, and pH. For researchers and professionals working with DHA, a thorough understanding and control of these factors are paramount.

Key Recommendations:

  • For applications requiring the active monomeric form, it is advisable to use dilute solutions and allow for an equilibration period of at least 12 hours at room temperature in aqueous media.[6]

  • Heating the solution can accelerate the dissociation of the dimer, but care must be taken to avoid degradation, especially at non-optimal pH.[1]

  • NMR spectroscopy is the recommended analytical technique for quantifying the different forms of DHA in solution and for verifying the state of equilibrium before experimental use.

  • When reporting studies involving DHA, it is critical to specify the preparation of the DHA solution, including concentration and equilibration time, to ensure reproducibility.[6][7]

By carefully considering the principles outlined in this guide, scientists and developers can better harness the desired properties of 1,3-dihydroxyacetone in their respective applications.

References

The Dimerization of 1,3-Dihydroxyacetone: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroxyacetone (DHA), the simplest ketose sugar, is a molecule of significant interest in various fields, including cosmetics, pharmaceuticals, and organic synthesis. In its solid state and in concentrated solutions, DHA predominantly exists as a cyclic dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol. This dimerization is a reversible process, and the equilibrium between the monomeric and dimeric forms is influenced by factors such as concentration, solvent, temperature, and the presence of acid or base catalysts. Understanding the mechanism of this dimerization is crucial for controlling the reactivity and stability of DHA in various applications. This technical guide provides an in-depth analysis of the dimerization mechanism, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Core Mechanism of Dimerization

The dimerization of 1,3-dihydroxyacetone is a hemiacetal formation reaction. The process involves the nucleophilic attack of a hydroxyl group from one DHA monomer onto the carbonyl carbon of a second DHA monomer. This is followed by a second intramolecular hemiacetal formation to yield the stable six-membered 1,4-dioxane ring structure.[1] The dimer exists as three crystalline forms: alpha, beta, and gamma, all of which are trans isomers with the 1,4-dioxane ring in a chair conformation.[1]

In aqueous solutions, the dimer is in equilibrium with the monomeric ketone and its hydrated form (gem-diol).[2][3] The dissociation of the dimer to the monomer is often the rate-determining step in reactions involving DHA.[1]

Quantitative Data on Dimerization Equilibrium

The equilibrium between the DHA monomer and dimer can be quantified by the equilibrium constant (Keq) and the forward (dimerization, k₁) and reverse (dissociation, k₋₁) rate constants. These parameters are highly dependent on the solvent system and the presence of catalysts. A study by Owens (2016) investigated the kinetics of DHA dimer dissociation in deuterated dimethyl sulfoxide (DMSO-d6), providing valuable insights into the process in an aprotic environment.

Catalytic ConditionSolventTemperature (°C)Forward Rate Constant (k₁) (M⁻¹s⁻¹)Reverse Rate Constant (k₋₁) (s⁻¹)Equilibrium Constant (Keq)Reference
UncatalyzedDMSO-d625Not Reported1.3 x 10⁻⁵0.23[4]
Acid-Catalyzed (CD₃COOD)DMSO-d625Not Reported2.8 x 10⁻⁴0.23[4]
Base-Catalyzed (D₂O)DMSO-d625Not Reported1.9 x 10⁻⁵0.23[4]

Note: The equilibrium constant (Keq) was reported for the dissociation reaction (Dimer ⇌ 2 Monomer). The forward rate constant (k₁) for dimerization was not explicitly determined in this study.

In aqueous solutions, the equilibrium strongly favors the monomeric form at lower concentrations. At concentrations as low as 3 mM, the ketone and hydrated monomer forms are most abundant, while the dimeric forms become detectable at concentrations around 27 mM and higher.[2] The equilibrium in a 110 mM aqueous solution is typically reached within 12 hours at room temperature.[3]

Catalyzed Dimerization Mechanisms

The dimerization of DHA can be significantly accelerated by both acid and base catalysts. The mechanisms for both pathways are detailed below and illustrated in the accompanying diagrams.

Acid-Catalyzed Mechanism

In the presence of an acid (H⁺), the carbonyl oxygen of a DHA monomer is protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a hydroxyl group from a second DHA monomer, forming a protonated hemiacetal intermediate. Subsequent proton transfers and an intramolecular cyclization lead to the formation of the 1,4-dioxane ring.

Acid_Catalyzed_Dimerization cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Intramolecular Cyclization & Deprotonation DHA1 DHA Monomer 1 Protonated_DHA Protonated DHA DHA1->Protonated_DHA DHA2 DHA Monomer 2 H_ion H⁺ Hemiacetal_Intermediate Protonated Hemiacetal Intermediate Protonated_DHA->Hemiacetal_Intermediate Protonated_DHA->Hemiacetal_Intermediate Deprotonated_Hemiacetal Hemiacetal Hemiacetal_Intermediate->Deprotonated_Hemiacetal -H⁺ Hemiacetal_Intermediate->Deprotonated_Hemiacetal Dimer DHA Dimer Deprotonated_Hemiacetal->Dimer Intramolecular Attack -H⁺ Deprotonated_Hemiacetal->Dimer

Caption: Acid-catalyzed dimerization of 1,3-dihydroxyacetone.

Base-Catalyzed Mechanism

Under basic conditions, a hydroxyl group of a DHA monomer is deprotonated to form an alkoxide ion. This potent nucleophile then attacks the carbonyl carbon of a second DHA monomer, forming a hemiacetal alkoxide intermediate. Protonation of this intermediate by the solvent (e.g., water) yields a hemiacetal, which then undergoes an intramolecular cyclization, facilitated by another deprotonation/protonation sequence, to form the final dimer.

Base_Catalyzed_Dimerization cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Intramolecular Cyclization & Protonation DHA1 DHA Monomer 1 Alkoxide Alkoxide Ion DHA1->Alkoxide DHA2 DHA Monomer 2 OH_ion OH⁻ Hemiacetal_Alkoxide Hemiacetal Alkoxide Intermediate Alkoxide->Hemiacetal_Alkoxide Alkoxide->Hemiacetal_Alkoxide Hemiacetal Hemiacetal Hemiacetal_Alkoxide->Hemiacetal +H₂O, -OH⁻ Hemiacetal_Alkoxide->Hemiacetal Dimer DHA Dimer Hemiacetal->Dimer Intramolecular Attack +H₂O, -OH⁻ Hemiacetal->Dimer

Caption: Base-catalyzed dimerization of 1,3-dihydroxyacetone.

Experimental Protocols

The study of DHA dimerization is primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the quantification of the different species in solution over time.

Kinetic Analysis of DHA Dimerization by ¹H NMR Spectroscopy

Objective: To determine the rate constants and equilibrium constant for the dimerization of 1,3-dihydroxyacetone in an aqueous solution.

Materials:

  • 1,3-Dihydroxyacetone dimer

  • Deuterium oxide (D₂O)

  • NMR tubes

  • Volumetric flasks and pipettes

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of DHA dimer in D₂O of a known concentration (e.g., 100 mM). Ensure the solid is fully dissolved.

    • Transfer a precise volume of the stock solution into an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample immediately after preparation (t=0).

    • Continue to acquire spectra at regular time intervals (e.g., every 30 minutes for the first few hours, then less frequently) until the system reaches equilibrium (no further change in the relative peak integrals).

    • The experiment should be conducted at a constant temperature, controlled by the NMR spectrometer's variable temperature unit (e.g., 25 °C).

    • Typical ¹H NMR Parameters:

      • Pulse sequence: zg30 (or similar simple 1D proton experiment)

      • Number of scans: 16-64 (depending on concentration)

      • Relaxation delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)

      • Acquisition time: ~2-3 seconds

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic peaks for the DHA monomer (ketone and hydrate forms) and the dimer. In D₂O, the ketone monomer typically appears as a singlet around 4.41 ppm.[2] The dimer signals will be more complex and may appear as multiple peaks.

    • Integrate the respective peaks to determine the relative concentrations of the monomer and dimer at each time point.

    • Plot the concentration of the dimer versus time.

    • Fit the kinetic data to an appropriate rate law (e.g., second-order for dimerization, first-order for dissociation) to determine the rate constants (k₁ and k₋₁).

    • The equilibrium constant (Keq) can be calculated from the ratio of the rate constants (k₁/k₋₁) or from the equilibrium concentrations of the monomer and dimer.

Logical Workflow for Dimerization Study

The following diagram illustrates the logical workflow for investigating the dimerization of DHA.

Workflow cluster_prep Preparation & Setup cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results A Prepare DHA Solution (Known Concentration) C Acquire Time-Resolved ¹H NMR Spectra A->C B Set NMR Spectrometer (Temperature Control) B->C D Process Spectra & Integrate Peaks C->D E Determine Concentrations of Monomer & Dimer D->E F Plot Kinetic Data (Concentration vs. Time) E->F G Calculate Rate Constants (k₁, k₋₁) F->G H Determine Equilibrium Constant (Keq) F->H

Caption: Experimental workflow for the kinetic study of DHA dimerization.

Conclusion

The dimerization of 1,3-dihydroxyacetone is a fundamental equilibrium-driven process that dictates its chemical behavior. This guide has provided a comprehensive overview of the underlying hemiacetal formation mechanism, including the influence of acid and base catalysts. The quantitative data presented, along with the detailed experimental protocol for NMR analysis, offers a robust framework for researchers and professionals working with DHA. A thorough understanding and control of this dimerization are essential for the successful formulation and application of this versatile molecule in various scientific and industrial contexts.

References

An In-depth Technical Guide to 1,3-Dihydroxyacetone Dimer: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroxyacetone (DHA), the simplest ketose, exists predominantly as its more stable cyclic dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol, in its solid form. This technical guide provides a comprehensive overview of the discovery and history of the 1,3-dihydroxyacetone dimer, alongside a detailed examination of its synthesis and characterization. Quantitative data from various synthetic methodologies are presented for comparative analysis. Detailed experimental protocols for key synthesis and characterization techniques are provided to aid in research and development. Furthermore, this guide includes visualizations of the synthetic pathways and the monomer-dimer equilibrium to facilitate a deeper understanding of the chemical processes involved.

Discovery and History

The journey of 1,3-dihydroxyacetone (DHA) and its dimer began serendipitously in the 1920s when German scientists observed that spillage of the compound during X-ray procedures resulted in the browning of the skin.[1] Early research identified DHA as the simplest ketose with the chemical formula C₃H₆O₃.[1] However, systematic investigation into its chemical properties, including its dimeric nature, was largely interrupted by World War II.[1]

Research efforts resumed in the 1950s, with significant contributions from Dr. Eva Wittgenstein at the University of Cincinnati.[1] While investigating DHA as a potential oral treatment for children with glycogen storage disease, she observed that accidental spillage of the substance onto the children's skin caused a brown discoloration within a few hours.[1][2] These systematic observations laid the groundwork for understanding the compound's reactivity with biological tissues and spurred further research into both the monomer and its more stable dimeric form.[1]

In its solid state, dihydroxyacetone is primarily found as the dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol, which is a stable six-membered ring system.[1] Later crystallographic studies confirmed the existence of three crystalline forms of the dimer, designated as alpha, beta, and gamma, all of which are trans isomers with the 1,4-dioxane ring in a chair conformation.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, primarily involving the oxidation of glycerol or the condensation of formaldehyde.

Synthesis from Glycerol

The catalytic oxidation of glycerol is a common method for producing DHA, which then dimerizes.

Table 1: Comparison of Synthesis Methods for this compound from Glycerol

Catalyst/MethodStarting MaterialReaction ConditionsYield (%)Purity (%)Reference
"Cu(II)-AlO(OH)" / TEMPOGlycerolWater/acetonitrile, 60°C, 12 h, 1 atm air95Not specified[3]
Zirconia loaded with sulfuric acid / HClGlycerolAcetone, 80°C, 2 hNot specifiedNot specified
Amberlyst® A26-OH- form resin1,3-dichloro-propanoneAcetonitrile, room temperature, 3 h80Not specified[4]
Synthesis from Formaldehyde

The condensation of formaldehyde offers an alternative route to 1,3-dihydroxyacetone.

Table 2: Synthesis of 1,3-Dihydroxyacetone via Formaldehyde Condensation

Catalyst/MethodStarting MaterialReaction ConditionsYield (%)Purity (%)Reference
Thiazolium saltsFormaldehydeBase-activatedNot specifiedNot specified[5]
Ionic liquid / triethylamineParaformaldehydeEthanol, 90°C, 3 h, N₂ protection41.7 - 52.1Not specified

Experimental Protocols

Synthesis of this compound from 1,3-Dichloro-propanone

This protocol is adapted from a method describing the di-hydroxylation of a dihalogenated acetone.[4]

Materials:

  • 1,3-dichloro-propanone

  • Amberlyst® A26-OH- form resin

  • Acetonitrile

  • Round bottom flask (50 mL)

  • Magnetic stirrer

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round bottom flask, add Amberlyst® A26-OH- form resin (4 g, 3 mmol).

  • Add acetonitrile (10 mL) to the flask.

  • Add 1,3-dichloro-propanone (0.20 g, 1.57 mmol) to the reaction mixture.

  • Stir the reaction medium under magnetic stirring for 3 hours at room temperature.

  • Filter the reaction medium through a simple funnel lined with filter paper to remove the resin.

  • Evaporate the solvent from the filtrate using a rotary evaporator to yield the this compound as a crystalline solid.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for characterizing the structure of the this compound and monitoring its equilibrium with the monomer in solution.

Instrumentation:

  • 400 MHz NMR Spectrometer

Procedure for ¹H NMR:

  • Prepare a solution of the this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire the ¹H NMR spectrum. The spectra in D₂O will show signals corresponding to both the dimer and the monomer due to equilibrium in aqueous solution.[6]

Procedure for ¹³C NMR:

  • Prepare a concentrated solution of the this compound in the chosen deuterated solvent.

  • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time.[7] The resulting spectrum will help to confirm the carbon framework of the dimer.

Stability of 1,3-Dihydroxyacetone

The stability of dihydroxyacetone is highly dependent on pH and temperature, with the monomer being particularly sensitive.

pH Stability: Solutions of dihydroxyacetone are most stable at a pH between 4 and 6.[2] In more basic solutions, it degrades into a brown product.[2] Low pH, in the range of 2 to 4, improves the stability of DHA solutions.[8]

Thermal Stability: Elevated temperatures can induce the degradation of DHA, especially at higher concentrations.[8] A 10% aqueous solution of DHA stored at 40°C for 6 months showed a loss of approximately 25% of the active ingredient.[8] However, the solid dimer form is significantly more stable, with negligible loss when stored at room temperature for a year.[8]

Structure and Metabolism

Crystalline Structure

X-ray crystallography has revealed that the this compound exists in at least three crystalline forms (alpha, beta, and gamma). All of these are trans isomers featuring a 1,4-dioxane ring in a chair conformation.

Monomer-Dimer Equilibrium and Metabolic Fate

In aqueous solutions, the this compound slowly dissolves and establishes an equilibrium with its monomeric form.[2][6] This conversion is a crucial step for its biological activity, as the monomer is the species that enters metabolic pathways.[6]

The phosphorylated form of dihydroxyacetone, dihydroxyacetone phosphate (DHAP), is a key intermediate in the glycolysis pathway.[1][6]

monomer_dimer_equilibrium Dimer This compound (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol) Monomer 1,3-Dihydroxyacetone (Monomer) Dimer->Monomer Dissolution in aqueous solution Monomer->Dimer Crystallization DHAP Dihydroxyacetone Phosphate (DHAP) Monomer->DHAP Phosphorylation Glycolysis Glycolysis DHAP->Glycolysis

Caption: Monomer-Dimer Equilibrium and Metabolic Entry.

Conclusion

The this compound is a stable and synthetically accessible precursor to the biologically relevant monomer. Its discovery and history are rooted in serendipitous observations that led to its widespread use, particularly in cosmetics. Understanding the various synthetic routes and the factors influencing its stability and monomer-dimer equilibrium is crucial for researchers and professionals in drug development and chemical synthesis. The provided experimental protocols and comparative data serve as a valuable resource for the practical application and further investigation of this versatile molecule.

References

Spectroscopic Analysis of 1,3-Dihydroxyacetone Dimer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the 1,3-dihydroxyacetone (DHA) dimer, primarily focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. 1,3-Dihydroxyacetone, the simplest ketotriose, exists in equilibrium with its more stable cyclic dimer, 2,5-dihydroxy-2,5-bis(hydroxymethyl)-1,4-dioxane. Understanding the spectroscopic characteristics of this dimeric form is crucial for researchers in various fields, including drug development, where DHA and its derivatives are of interest.

Monomer-Dimer Equilibrium

In solution, 1,3-dihydroxyacetone establishes an equilibrium between its monomeric (ketone and hydrate forms) and dimeric states.[1][2] The solid form of DHA is typically the dimer.[3] The position of this equilibrium is influenced by factors such as concentration, temperature, and solvent.[2] At higher concentrations and in the solid state, the dimeric form is favored.[2]

Monomer_Dimer_Equilibrium cluster_monomer Monomer Forms cluster_dimer Dimer Form Monomer_Ketone 1,3-Dihydroxyacetone (Ketone Form) Monomer_Hydrate 1,3-Dihydroxyacetone (Hydrate Form) Monomer_Ketone->Monomer_Hydrate Hydration Dimer 1,3-Dihydroxyacetone Dimer (2,5-Dihydroxy-2,5-bis(hydroxymethyl)-1,4-dioxane) Monomer_Ketone->Dimer Dimerization Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Grinding Grinding with KBr (IR) Sample->Grinding NMR_Acquisition NMR Spectrometer (¹H and ¹³C) Dissolution->NMR_Acquisition IR_Acquisition FTIR Spectrometer Grinding->IR_Acquisition NMR_Processing Fourier Transform, Phasing, Baseline Correction NMR_Acquisition->NMR_Processing IR_Processing Background Subtraction IR_Acquisition->IR_Processing NMR_Analysis Chemical Shift Analysis, Integration, Coupling Constants NMR_Processing->NMR_Analysis IR_Analysis Functional Group Identification, Peak Assignment IR_Processing->IR_Analysis Structure_Elucidation Structural Elucidation of Dimer NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation

References

A Comprehensive Technical Guide to 1,3-Dihydroxyacetone Dimer: Physicochemical Properties and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroxyacetone (DHA), the simplest ketotriose sugar, is a compound of significant interest in the cosmetic, pharmaceutical, and chemical industries. In its solid, commercially available form, DHA predominantly exists as a stable cyclic dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol. This whitepaper provides an in-depth technical overview of the physical and chemical characteristics of the 1,3-dihydroxyacetone dimer. It includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and visual representations of relevant chemical and biological pathways.

Physical and Chemical Characteristics

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various research and development settings.

Physical Properties
PropertyValueCitations
Appearance White to off-white, crystalline, hygroscopic powder.[1]
Molecular Formula C₆H₁₂O₆[1]
Molecular Weight 180.16 g/mol [1]
Melting Point 75 - 86 °C[1]
Boiling Point Not well-defined; decomposes.
Solubility Slightly soluble in water; soluble in ethanol, ethyl ether, and acetone; insoluble in ligroin.[1]
Chemical Properties
PropertyDescriptionCitations
IUPAC Name (2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol[1]
Structure A six-membered 1,4-dioxane ring in a chair conformation. It exists in three crystalline forms (α, β, γ), all of which are trans isomers.
Stability Hygroscopic. Stable under standard storage conditions. The dimer slowly dissolves in water and equilibrates to the monomeric form. This equilibrium is pH-dependent, with degradation occurring in solutions with a pH greater than 6.
Reactivity The monomeric form undergoes the Maillard reaction with amino acids, particularly the primary amine groups in the keratin of the skin, to form brown-colored melanoidins. This is the basis of its use in sunless tanning products.
Spectroscopic Data
TechniqueDescriptionCitations
¹H NMR Spectra are typically recorded in D₂O or DMSO-d₆. In D₂O, the monomeric ketone form shows a characteristic singlet at approximately 4.41 ppm, while the hydrated monomer appears at around 3.57 ppm. The dimer exhibits more complex signals.[2][3]
¹³C NMR In D₂O, the monomeric ketone form displays signals at approximately 212.0 ppm (C=O) and 64.8 ppm (-CH₂OH). The hydrated form shows signals at 95.0 ppm and 63.6 ppm.[2][3]
Infrared (IR) Spectroscopy The IR spectrum of the dimer is characterized by the absence of a strong carbonyl (C=O) stretching band around 1740 cm⁻¹, which is prominent in the monomer. Strong, broad absorptions corresponding to O-H stretching are observed.
Mass Spectrometry (MS) The exact mass of the dimer is 180.06339 g/mol . Analysis is often performed after derivatization, for example, with trimethylsilyl (TMS) groups.[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are compiled from various sources to offer comprehensive guidance.

Synthesis Protocol: Catalytic Oxidation of Glycerol

This protocol describes a common laboratory-scale synthesis of dihydroxyacetone from glycerol, which then dimerizes upon purification.

Materials:

  • Glycerol

  • Pt-Bi/C catalyst (e.g., 3 wt% Pt, 0.6 wt% Bi on activated carbon)

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Oxygen gas

  • Ethanol or Acetone for recrystallization

Equipment:

  • Semi-batch reactor equipped with a stirrer, gas inlet, and temperature control

  • pH meter

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: Prepare an aqueous solution of glycerol (e.g., 1 M). Adjust the initial pH of the solution to approximately 2 with HCl.[4]

  • Catalyst Addition: Add the Pt-Bi/C catalyst to the glycerol solution in the semi-batch reactor.

  • Reaction Conditions: Heat the reactor to 80°C and pressurize with oxygen to 30 psig.[4]

  • Reaction Monitoring: Maintain vigorous stirring and monitor the reaction progress by taking periodic samples and analyzing for glycerol conversion and DHA concentration using techniques like HPLC.

  • Catalyst Removal: Upon reaching the desired conversion (e.g., 80%), cool the reactor and filter the reaction mixture to remove the catalyst.[4]

  • Concentration: Concentrate the filtrate using a rotary evaporator to remove most of the water.

  • Dimerization and Purification: The concentrated aqueous solution of dihydroxyacetone is then subjected to crystallization. Dissolve the crude product in a minimal amount of hot ethanol or acetone and allow it to cool slowly. The 1,3-dihydroxyacetone will crystallize out as the dimer.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound in approximately 0.6 mL of deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved. Filter the solution through a pipette with a small cotton plug into a clean NMR tube.[5]

  • Instrument Parameters (¹H NMR): Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Instrument Parameters (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be required compared to ¹H NMR.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the dimer with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. The absence of a strong carbonyl peak around 1740 cm⁻¹ is indicative of the dimer form.

3. Mass Spectrometry (MS)

  • Sample Preparation: Due to its low volatility, the dimer is often derivatized before analysis by GC-MS. A common method is silylation to increase volatility. For direct infusion analysis (e.g., ESI-MS), dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile with a small percentage of formic acid.

  • Analysis: The mass spectrum will show the molecular ion or protonated molecule corresponding to the dimer's molecular weight, along with characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate key workflows and pathways related to this compound.

Synthesis_Workflow Glycerol Glycerol Solution (aq) Reactor Catalytic Oxidation (Pt-Bi/C, 80°C, O₂) Glycerol->Reactor Filtration Filtration Reactor->Filtration Evaporation Evaporation Filtration->Evaporation Crystallization Recrystallization (Ethanol/Acetone) Evaporation->Crystallization Dimer This compound (Crystalline Solid) Crystallization->Dimer

Synthesis and Purification Workflow of this compound.

Dimer_Monomer_Equilibrium Dimer Dimer (Solid/Suspended) Monomer Monomer (Aqueous Solution) Dimer->Monomer Dissolution in H₂O (Slow)

Equilibrium between Dimer and Monomer in Aqueous Solution.

Maillard_Reaction DHA DHA Monomer (from Dimer) SchiffBase Schiff Base Formation DHA->SchiffBase Keratin Amino Acids in Keratin (e.g., Lysine, Arginine) Keratin->SchiffBase Amadori Amadori Rearrangement SchiffBase->Amadori Melanoidins Melanoidins (Brown Polymers) Amadori->Melanoidins Glycolysis_Pathway cluster_glycolysis Glycolysis F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate (G3P) F16BP->G3P Aldolase DHAP->G3P Triose Phosphate Isomerase Pyruvate Pyruvate G3P->Pyruvate Subsequent Glycolytic Steps

References

The Simplest Ketose Dimer: An In-depth Technical Guide to 1,3-Dihydroxyacetone Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroxyacetone (DHA), the simplest ketose, exists predominantly as a cyclic dimer, particularly in its solid state. This stable form, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol, serves as a crucial intermediate in various synthetic and biological processes. This technical guide provides a comprehensive overview of the 1,3-dihydroxyacetone dimer, including its physicochemical properties, detailed experimental protocols for its synthesis and purification, and its metabolic significance. The information is presented to support researchers, scientists, and drug development professionals in leveraging this versatile molecule in their work.

Introduction

1,3-Dihydroxyacetone (DHA) is the simplest of all ketoses, a three-carbon monosaccharide with the chemical formula C₃H₆O₃. While the monomeric form is metabolically active, it readily dimerizes to form a more stable six-membered ring structure, particularly in the solid state. This dimer, chemically named (2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol, is the commercially available form of DHA and serves as a key starting material in organic synthesis and as a precursor in various biological studies. Understanding the properties and handling of the dimer is essential for its effective utilization in research and development.

Physicochemical Properties

The this compound is a white to off-white, crystalline, and hygroscopic powder.[1] Its physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆H₁₂O₆[1]
Molecular Weight 180.16 g/mol [1]
Melting Point 75-80 °C[2]
Appearance White to off-white crystalline powder[1]
Solubility Slightly soluble in water[1]
IUPAC Name (2R,5S)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol[3]
CAS Number 62147-49-3[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of the this compound. While the dimer is the predominant form in the solid state, in solution, it exists in equilibrium with the monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In aqueous solutions, the NMR spectrum can be complex due to the equilibrium between the dimer and the monomeric ketone and hydrated forms.

  • ¹H NMR (D₂O): The spectrum of a solution prepared from the dimer will show signals corresponding to both the dimer and the monomer. For the monomeric ketone form, a characteristic singlet is observed around δ 4.40 ppm. For the hydrated monomer, a singlet appears around δ 3.56 ppm.[4] Signals for the dimer are also present in the spectrum.

  • ¹³C NMR (D₂O): The monomeric ketone form shows a signal for the carbonyl carbon at approximately δ 214.81 ppm and a signal for the hydroxymethyl carbons around δ 67.56 ppm.[5]

Infrared (IR) Spectroscopy: The IR spectrum of the solid this compound is distinct from its monomer. A key feature is the absence of a strong carbonyl (C=O) stretch that is characteristic of the monomeric ketone. Instead, the spectrum is dominated by O-H and C-O stretching vibrations from the hydroxyl and ether functionalities within the dioxane ring. The absence of the prominent carbonyl stretching band around 1740 cm⁻¹ in the solid state confirms the dimeric structure.[6]

Experimental Protocols

Synthesis of this compound from Glycerol

This protocol describes a three-step synthesis of 1,3-dihydroxyacetone, which readily dimerizes upon isolation.[4]

Step 1: 1,3-Selective Chlorination of Glycerol

  • Materials: Glycerol, catalyst (e.g., zirconia loaded with sulfuric acid), hydrochloric acid, acetone.

  • Procedure:

    • Mix 0.2 mol of glycerol and 1 g of the catalyst in 100 mL of acetone to form a mixed system.

    • Add 40 mL of 35% (w/w) hydrochloric acid dropwise to the mixture at a rate of 9 mL/min.

    • Heat the reaction mixture at 80°C for 2 hours.

    • After the reaction is complete, a mixed product containing 1,3-dichloro-2-propanol is obtained.

Step 2: Oxidation of 1,3-Dichloro-2-propanol

  • Materials: 1,3-dichloro-2-propanol, sodium hypochlorite solution (6M).

  • Procedure:

    • Under stirring conditions, add 50 mL of 6M sodium hypochlorite dropwise to the solution of 1,3-dichloro-2-propanol.

    • Allow the reaction to proceed for 30 minutes.

    • Wash and dry the reaction product to obtain 1,3-dichloro-2-acetone.

Step 3: Hydrolysis of 1,3-Dichloro-2-acetone

  • Materials: 1,3-dichloro-2-acetone, sodium hydroxide solution (6M).

  • Procedure:

    • Add 0.165 mol of 1,3-dichloro-2-acetone to 100 mL of 6M sodium hydroxide solution.

    • Stir the mixture continuously at 40°C for 1.5 hours.

    • After the hydrolysis is complete, transfer the system to a distillation flask and distill at 80°C to obtain 1,3-dihydroxyacetone, which will be predominantly in its dimeric form upon isolation.

Purification by Recrystallization

A general procedure for the purification of solid organic compounds by recrystallization can be adapted for the this compound.

  • Solvent Selection: Choose a solvent in which the dimer has low solubility at room temperature but high solubility at elevated temperatures. Ethanol is a commonly used solvent for the recrystallization of 1,3-dihydroxyacetone.

  • Procedure:

    • Dissolve the impure dimer in a minimal amount of hot ethanol.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the solution in an ice bath to maximize the yield of the crystals.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

    • Dry the crystals thoroughly to remove the solvent.

Biological Significance and Metabolic Pathway

In biological systems, the this compound must first dissociate into its monomeric form to be metabolized. The monomer, 1,3-dihydroxyacetone (DHA), is a key intermediate in carbohydrate metabolism.

Entry into Glycolysis

The primary metabolic fate of DHA is its phosphorylation to dihydroxyacetone phosphate (DHAP), a central intermediate in the glycolytic pathway. This reaction is catalyzed by the enzyme dihydroxyacetone kinase.

glycolysis_entry Dimer 1,3-Dihydroxyacetone Dimer Monomer 1,3-Dihydroxyacetone (DHA) Dimer->Monomer Dissociation (in solution) DHAP Dihydroxyacetone Phosphate (DHAP) Monomer->DHAP Dihydroxyacetone Kinase (ATP -> ADP) Glycolysis Glycolysis DHAP->Glycolysis

Caption: Metabolic entry of 1,3-dihydroxyacetone into glycolysis.

Once formed, DHAP is readily isomerized to glyceraldehyde-3-phosphate by the enzyme triosephosphate isomerase, and both molecules then proceed through the remainder of the glycolytic pathway to generate ATP.

Experimental and Logical Workflows

Synthesis and Purification Workflow

The overall process for obtaining pure this compound from glycerol can be visualized as a sequential workflow.

synthesis_workflow Glycerol Glycerol Chlorination 1,3-Selective Chlorination Glycerol->Chlorination DichloroPropanol 1,3-Dichloro-2-propanol Chlorination->DichloroPropanol Oxidation Oxidation DichloroPropanol->Oxidation DichloroAcetone 1,3-Dichloro-2-acetone Oxidation->DichloroAcetone Hydrolysis Hydrolysis DichloroAcetone->Hydrolysis CrudeDimer Crude 1,3-Dihydroxyacetone Dimer Hydrolysis->CrudeDimer Recrystallization Recrystallization CrudeDimer->Recrystallization PureDimer Pure 1,3-Dihydroxyacetone Dimer Recrystallization->PureDimer

Caption: Workflow for the synthesis and purification of this compound.

Monomer-Dimer Equilibrium

In solution, 1,3-dihydroxyacetone exists in a dynamic equilibrium between its monomeric and dimeric forms. This relationship is crucial for understanding its reactivity and biological activity.

equilibrium Monomer Monomer (Ketone and Hydrated Forms) Dimer Dimer ((2R,5S)-2,5-bis(hydroxymethyl) -1,4-dioxane-2,5-diol) Monomer->Dimer Equilibrium

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Lactic Acid from 1,3-Dihydroxyacetone Dimer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3-Dihydroxyacetone (DHA), a simple triose sugar, serves as a valuable C3 platform molecule for the synthesis of various commodity and specialty chemicals. Its dimer is the common commercially available form. The conversion of DHA to lactic acid is a significant reaction, offering a renewable route to this important chemical traditionally produced by fermentation. Lactic acid is a key building block for the biodegradable polymer, polylactic acid (PLA), and finds extensive use in the food, pharmaceutical, and cosmetic industries.

This document provides detailed protocols for the synthesis of lactic acid from 1,3-dihydroxyacetone dimer using both homogeneous and heterogeneous catalytic systems. It includes a summary of quantitative data from various studies and visual representations of the reaction pathway and experimental workflow.

Reaction Pathway

The synthesis of lactic acid from dihydroxyacetone proceeds via a two-step mechanism. The first step involves the dehydration of dihydroxyacetone to form the intermediate, pyruvic aldehyde (also known as methylglyoxal). Subsequently, pyruvic aldehyde undergoes an intramolecular Cannizzaro-type reaction to yield lactic acid.[1][2][3][4] This transformation can be catalyzed by both Brønsted and Lewis acids. While Brønsted and Lewis acids can catalyze the initial dehydration, the conversion of pyruvic aldehyde to lactic acid is predominantly catalyzed by Lewis acids.[2][4]

Reaction_Pathway cluster_catalysts Catalysts DHA 1,3-Dihydroxyacetone (DHA) PAL Pyruvic Aldehyde (PAL) DHA->PAL - H2O (Dehydration) LA Lactic Acid (LA) PAL->LA + H2O (Rearrangement) Bronsted Brønsted Acids Lewis Lewis Acids

Figure 1: General reaction pathway for the conversion of 1,3-dihydroxyacetone to lactic acid.

Experimental Protocols

Protocol 1: Homogeneous Catalysis using Aluminum Salts

This protocol describes the synthesis of lactic acid from this compound using a homogeneous aluminum salt catalyst in an aqueous medium. Aluminum(III) salts have been shown to be highly effective for this conversion.[2][5]

Materials:

  • This compound (97%, Sigma-Aldrich)[6][7]

  • Aluminum chloride (AlCl₃) or Aluminum sulfate (Al₂(SO₄)₃)

  • Deionized water

  • Round-bottom flask or high-pressure reactor

  • Magnetic stirrer and heating mantle/oil bath

  • Condenser (for reflux conditions)

  • HPLC system for analysis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in deionized water to a final concentration of 0.1 M.[5]

  • Catalyst Addition: Add the aluminum salt catalyst (e.g., AlCl₃) to the solution. The catalyst loading can be varied, with effective ranges reported in the literature.[5]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 140 °C) with vigorous stirring.[5] The reaction can be carried out for a specified duration (e.g., 90 minutes).[5]

  • Sample Analysis: At different time intervals, withdraw aliquots from the reaction mixture. Dilute the samples with deionized water and analyze by HPLC to determine the concentrations of DHA, pyruvic aldehyde, and lactic acid.[1]

  • Product Isolation (Optional): After the reaction, the product mixture can be purified. This may involve techniques such as liquid-liquid extraction or chromatographic methods, though these are not detailed in the primary literature which focuses on reaction performance.

Protocol 2: Heterogeneous Catalysis using Tin-Containing Zeolites

This protocol outlines the synthesis of lactic acid using a recyclable, heterogeneous catalyst, specifically a hierarchical zeolite containing tin.[1]

Materials:

  • This compound

  • Tin-containing hierarchical zeolite (e.g., Sn-Beta)

  • Solvent (e.g., water, methanol, or ethanol)[1]

  • Reaction vessel (e.g., microwave reactor or conventional reaction dish)[1]

  • Magnetic stirrer

  • Heating source (conventional or microwave)

  • Centrifuge for catalyst separation

  • GC or HPLC system for analysis

Procedure:

  • Reaction Mixture Preparation: In a reaction vessel, combine 0.045 g of this compound, 10 mL of the chosen solvent (water for lactic acid, or an alcohol for the corresponding alkyl lactate), and 0.05 g of the tin-containing zeolite catalyst.[1]

  • Reaction:

    • Conventional Heating: Place the vessel in a heating mantle or oil bath and heat to the desired temperature with stirring for a specified time (e.g., 5 hours).[1]

    • Microwave Irradiation: Place the vessel in a microwave reactor and heat to the desired temperature for a shorter duration (e.g., 1 hour).[1]

  • Catalyst Recovery: After the reaction, separate the solid catalyst from the liquid product mixture by centrifugation or filtration. The catalyst can be washed, dried, and reused.

  • Product Analysis: Analyze the supernatant using GC or HPLC to quantify the conversion of DHA and the yield of lactic acid (or alkyl lactate).[1]

Data Presentation

The following tables summarize the quantitative data from various studies on the synthesis of lactic acid and its esters from 1,3-dihydroxyacetone.

Table 1: Homogeneous Catalysis Results

CatalystSubstrate Conc.Temp. (°C)Time (min)DHA Conversion (%)Lactic Acid Yield (%)Reference
Al(III) salts0.1 M14090>95>90[5]
Al₂(SO₄)₃-Reflux--up to 78[8]
HCl0.56 M100-100 (in 10 min)83[8]

Table 2: Heterogeneous Catalysis Results

CatalystSolventHeating MethodTemp. (°C)Time (h)DHA Conversion (%)Product Yield (%)Reference
Tin-containing zeoliteWaterMicrowave-1>90>90 (Lactic Acid)[1]
Tin-containing zeoliteMethanolMicrowave-1>90>90 (Methyl Lactate)[1]
Tin-containing zeoliteEthanolMicrowave-1>90>90 (Ethyl Lactate)[1]
Basic Zirconium CarbonateEthanolConventional140410085.3 (Ethyl Lactate)[9]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of lactic acid from this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Reactants Prepare Reactants: - this compound Solution - Catalyst Reaction Combine Reactants and Catalyst in Reaction Vessel Reactants->Reaction Heating Apply Heat with Stirring (Conventional or Microwave) Reaction->Heating Separation Separate Catalyst (for heterogeneous systems) Heating->Separation Analysis Analyze Product Mixture (HPLC or GC) Separation->Analysis Quantification Quantify DHA Conversion and Lactic Acid Yield Analysis->Quantification

Figure 2: A generalized experimental workflow for lactic acid synthesis from DHA.

References

Application Notes and Protocols: 1,3-Dihydroxyacetone Dimer as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3-dihydroxyacetone dimer (DHAD) as a versatile C3 building block in organic synthesis. DHAD serves as a stable and effective precursor for the synthesis of a variety of valuable molecules, including key intermediates in metabolic pathways, heterocyclic compounds, and chiral synthons.

Overview of Applications

This compound is a commercially available, stable crystalline solid that readily converts to the monomeric form, dihydroxyacetone (DHA), in solution. Its bifunctional nature, possessing two hydroxyl groups and a latent carbonyl group, makes it an attractive starting material for a range of chemical transformations. Key applications include:

  • Synthesis of Dihydroxyacetone Phosphate (DHAP): A crucial intermediate in the glycolysis metabolic pathway.[1][2]

  • Precursor to Lactic Acid: A valuable platform chemical and monomer for biodegradable polymers.

  • Synthesis of Heterocyclic Compounds: As a backbone for the construction of imidazole and other heterocyclic scaffolds.

  • Carbohydrate Synthesis: Utilized in aldol reactions to build up complex carbohydrate structures.[3][4]

  • Chiral Building Blocks: As a starting material for the asymmetric synthesis of various chiral molecules.

Experimental Protocols and Data

Synthesis of 1,3-Dihydroxyacetone from 1,3-Dihalopropan-2-ones

A general method for the preparation of 1,3-dihydroxyacetone from its dihalogenated precursors is presented below. This method is effective for both chlorinated and brominated starting materials.

Table 1: Synthesis of 1,3-Dihydroxyacetone

ParameterValue
Starting Material1,3-dichloro-2-propanone
ReagentAmberlyst® A26-OH- form resin
SolventAcetonitrile
Reaction Time3 hours
TemperatureRoom Temperature
Yield80%

Experimental Protocol:

  • To a 50 mL round-bottom flask, add Amberlyst® A26-OH- form resin (4 g, 3 mmol).

  • Add 10 mL of acetonitrile to the flask.

  • Add 1,3-dichloro-2-propanone (0.20 g, 1.57 mmol) to the suspension.

  • Stir the reaction mixture magnetically for 3 hours at room temperature.

  • Filter the reaction mixture through a funnel with filter paper to remove the resin.

  • Evaporate the solvent from the filtrate under reduced pressure to yield this compound as a solid (0.113 g, 80% yield).[5]

Synthesis of 1-Substituted 5-Hydroxymethylimidazole

This compound is a key precursor in the synthesis of imidazole derivatives. The following protocol details the synthesis of 1-benzyl-2-mercapto-5-hydroxymethylimidazole, an intermediate that can be further converted to the corresponding 1-benzyl-5-hydroxymethylimidazole.

Table 2: Synthesis of 1-Benzyl-2-mercapto-5-hydroxymethylimidazole

ParameterValue
Starting MaterialThis compound
ReagentsBenzylammonium chloride, Potassium thiocyanate, Acetic acid
SolventIsopropanol
Reaction Time24 hours
TemperatureRoom Temperature
Yield92.6%

Experimental Protocol:

  • Suspend benzylammonium chloride (14.36 g, 0.1 mol) and this compound (18 g, 0.1 mol) in 100 mL of isopropanol in a suitable reaction vessel.

  • Add potassium thiocyanate (14.6 g, 0.15 mol) to the suspension.

  • Add acetic acid (19.22 g, 0.32 mol) dropwise to the mixture.

  • Stir the resulting mixture at room temperature for 24 hours.

  • Add 50 mL of distilled water to the reaction mixture and continue stirring for an additional 30 minutes.

  • Filter the mixture and wash the collected solid twice with 50 mL of distilled water and then with 50 mL of isopropyl ether.

  • Dry the resulting white solid powder for 3 hours to obtain 1-benzyl-2-mercapto-5-hydroxymethylimidazole (20.4 g, 92.6% yield).

This intermediate can then undergo oxidative desulfurization to yield the final 1-substituted 5-hydroxymethylimidazole product.

Synthesis of Lactic Acid

The conversion of dihydroxyacetone to lactic acid is a significant reaction, providing a bio-based route to this important chemical. The reaction proceeds via a pyruvaldehyde intermediate and can be catalyzed by both Brønsted and Lewis acids.

Table 3: Catalytic Conversion of Dihydroxyacetone to Lactic Acid

CatalystTemperature (°C)Reaction TimeDihydroxyacetone Conversion (%)Lactic Acid Yield (%)
HCl (in excess)RefluxNot specifiedHigh83
Al2(SO4)3RefluxNot specifiedHigh78
Ca(OH)225Not specifiedHigh59
Ba(OH)225Not specifiedHigh50
Hierarchical Zeolites with Tin (Microwave)801 hour>90High

Experimental Protocol (General Procedure using Microwave Irradiation):

  • In a microwave reactor vessel, combine 0.045 g of dihydroxyacetone, 10 mL of water, and 0.05 g of a hierarchical zeolite catalyst containing tin.

  • Seal the vessel and heat the mixture to 80°C using microwave irradiation.

  • Maintain the reaction at this temperature for 1 hour.

  • After cooling, the product mixture can be analyzed by HPLC to determine the conversion and yield of lactic acid.

Signaling Pathways and Reaction Mechanisms

Glycolysis Pathway

Dihydroxyacetone phosphate (DHAP) is a key intermediate in the glycolysis pathway, formed from the cleavage of fructose-1,6-bisphosphate. DHAP is then isomerized to glyceraldehyde-3-phosphate, which continues through the energy-releasing phase of glycolysis.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase ATP -> ADP F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase ATP -> ADP DHAP Dihydroxyacetone phosphate (DHAP) F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP->G3P Triosephosphate isomerase Pyruvate Pyruvate G3P->Pyruvate ... (Payoff Phase) 2 NAD+ -> 2 NADH 4 ADP -> 4 ATP

Caption: Role of DHAP in the Glycolysis Pathway.

Synthesis of Lactic Acid from Dihydroxyacetone

The conversion of dihydroxyacetone to lactic acid is a two-step process involving dehydration to pyruvaldehyde, followed by a rearrangement.

Lactic_Acid_Synthesis DHA Dihydroxyacetone PA Pyruvaldehyde DHA->PA Dehydration (Brønsted/Lewis Acid) LA Lactic Acid PA->LA Rearrangement (Lewis Acid) Nanoparticle_Formation cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation DHAD 1,3-Dihydroxyacetone Dimer Glycerol Glycerol DHAD->Glycerol Deprotection/ Hydrolysis Polymer Poly(lactic acid-co-glycerol) Glycerol->Polymer LA Lactic Acid LA->Polymer OrganicPhase Polymer + Drug in Organic Solvent Polymer->OrganicPhase Drug Therapeutic Agent Drug->OrganicPhase Emulsion Emulsion OrganicPhase->Emulsion Add to AqueousPhase Aqueous Phase with Surfactant AqueousPhase->Emulsion Nanoparticles Drug-loaded Nanoparticles Emulsion->Nanoparticles Solvent Evaporation

References

Application Notes and Protocols for 1,3-Dihydroxyacetone Dimer as a Three-Carbon Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroxyacetone (DHA), the simplest ketose, is a versatile and biodegradable three-carbon building block. In its commercially available form, it primarily exists as a stable dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol. This dimer serves as a convenient and safe precursor to the monomeric DHA, which can be utilized in a wide array of chemical transformations. Its trifunctional nature, possessing two primary hydroxyl groups and a central ketone, allows for its application in the synthesis of diverse and complex molecules, including heterocyclic compounds and chiral synthons.[1][2] The increasing availability of DHA from the valorization of glycerol, a byproduct of the biodiesel industry, further enhances its appeal as a sustainable building block in organic synthesis and drug development.[1]

These application notes provide detailed protocols for two key synthetic applications of 1,3-dihydroxyacetone dimer: the synthesis of 1-substituted 5-hydroxymethylimidazoles and its use in stereoselective aldol reactions for the construction of chiral polyhydroxylated molecules.

Application 1: Synthesis of 1-Substituted 5-Hydroxymethylimidazoles

This compound is an excellent starting material for the synthesis of 1,5-disubstituted imidazole scaffolds, which are important cores in many pharmaceutical compounds. The following protocol details a one-pot reaction to produce 1-substituted 2-mercapto-5-hydroxymethylimidazoles, which can be further functionalized.

Quantitative Data Summary
EntryR GroupProductYield (%)
1Benzyl1-Benzyl-2-mercapto-5-hydroxymethylimidazole92.6
2Ethyl1-Ethyl-2-mercapto-5-hydroxymethylimidazole-
33-Hydroxypropyl1-(3-Hydroxypropyl)-2-mercapto-5-hydroxymethylimidazole69

Data extracted from patent US6630593B1.[3]

Experimental Protocol: Synthesis of 1-Benzyl-2-mercapto-5-hydroxymethylimidazole

Materials:

  • This compound

  • Benzylammonium chloride

  • Potassium thiocyanate

  • Isopropanol

  • Acetic acid

  • Distilled water

  • Isopropyl ether

Procedure:

  • Suspend benzylammonium chloride (14.36 g, 0.1 mol) and this compound (18 g, 0.1 mol) in 100 ml of isopropanol in a suitable reaction vessel.

  • Add potassium thiocyanate (14.6 g, 0.15 mol) to the suspension.

  • Add acetic acid (19.22 g, 0.32 mol) dropwise to the mixture.

  • Stir the resulting mixture at room temperature for 24 hours.

  • After 24 hours, add 50 ml of distilled water to the reaction mixture and continue stirring for an additional 30 minutes.

  • Filter the resulting precipitate and wash the solid sequentially with 50 ml of distilled water and 50 ml of isopropyl ether.

  • Dry the collected white solid powder for 3 hours to obtain 1-benzyl-2-mercapto-5-hydroxymethylimidazole (20.4 g, Yield 92.6%).[3]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Suspend Benzylammonium Chloride and DHA Dimer in Isopropanol B Add Potassium Thiocyanate A->B C Add Acetic Acid Dropwise B->C D Stir at Room Temperature for 24 hours C->D E Add Distilled Water D->E F Stir for 30 minutes E->F G Filter the Precipitate F->G H Wash with Water and Isopropyl Ether G->H I Dry the Solid H->I J 1-Benzyl-2-mercapto- 5-hydroxymethylimidazole I->J

Caption: Workflow for the synthesis of 1-benzyl-2-mercapto-5-hydroxymethylimidazole.

Application 2: Stereoselective Aldol Reactions for Chiral Building Block Synthesis

Protected derivatives of dihydroxyacetone are valuable C3 nucleophiles in stereoselective aldol reactions, providing access to a wide range of carbohydrates and other polyhydroxylated chiral molecules.[4] The protection of the diols as an acetonide to form 2,2-dimethyl-1,3-dioxan-5-one is a key step to control its reactivity and selectivity.

Logical Workflow for Stereoselective Aldol Reaction

G DHA_dimer This compound Monomerization Monomerization (e.g., heating in water) DHA_dimer->Monomerization Protection Protection (Acetonide Formation) with Acetone or 2,2-Dimethoxypropane Monomerization->Protection Dioxanone 2,2-Dimethyl-1,3-dioxan-5-one Protection->Dioxanone Aldol_Reaction Stereoselective Aldol Reaction with Aldehyde (R-CHO) (e.g., Proline catalysis) Dioxanone->Aldol_Reaction Aldol_Adduct Chiral Aldol Adduct Aldol_Reaction->Aldol_Adduct

Caption: Logical workflow for the synthesis of chiral aldol adducts from this compound.

Quantitative Data Summary for Proline-Catalyzed Aldol Reaction
EntryAldehydeCatalyst Loading (mol%)Conversion (%)anti/syn Ratio
1Benzaldehyde109085:15
24-Bromobenzaldehyde108984:16

Data for the reaction of 2,2-dimethyl-1,3-dioxan-5-one with aldehydes, extracted from MDPI, 2018, 23, 1429.[2]

Experimental Protocols

Protocol 2.1: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one (Dihydroxyacetone Acetonide)

Note: Direct acetalization of this compound can be challenging. The following protocol is a general method for the formation of the monomer followed by acetalization.

Materials:

  • This compound

  • Distilled water

  • 2,2-Dimethoxypropane

  • Acetone (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Monomerization: In a round-bottom flask, dissolve this compound in a minimal amount of hot water (e.g., 80 °C) with stirring until a clear solution is obtained. This process facilitates the conversion of the dimer to the monomer.

  • Acetalization:

    • Cool the monomer solution to room temperature.

    • Add a large excess of anhydrous acetone and 2,2-dimethoxypropane.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral.

    • Extract the product with dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure 2,2-dimethyl-1,3-dioxan-5-one.

Protocol 2.2: Proline-Catalyzed Asymmetric Aldol Reaction

Materials:

  • 2,2-Dimethyl-1,3-dioxan-5-one

  • Aldehyde (e.g., Benzaldehyde)

  • (S)-Proline or (R)-Proline

  • Solvent (e.g., DMSO, DMF, or Chloroform)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the aldehyde (1.0 equiv) in the chosen solvent, add 2,2-dimethyl-1,3-dioxan-5-one (1.5-3.0 equiv).

  • Add the proline catalyst (typically 10-30 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aldol adduct. The diastereomeric ratio can be determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess can be determined by chiral HPLC analysis.[2]

Signaling Pathway Diagram (Illustrative)

While this compound itself is not directly involved in signaling pathways, its derivative, dihydroxyacetone phosphate (DHAP), is a key intermediate in glycolysis. The following diagram illustrates the entry of DHA into this central metabolic pathway.

G DHA Dihydroxyacetone Triose_kinase Triose Kinase (ATP -> ADP) DHA->Triose_kinase DHAP Dihydroxyacetone Phosphate (DHAP) Triose_kinase->DHAP TPI Triose Phosphate Isomerase DHAP->TPI G3P Glyceraldehyde-3-Phosphate (G3P) TPI->G3P G3P->TPI Glycolysis Glycolysis G3P->Glycolysis

Caption: Entry of dihydroxyacetone into the glycolytic pathway.

References

Applications of 1,3-Dihydroxyacetone Dimer in Pharmaceutical Synthesis: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1,3-Dihydroxyacetone (DHA) dimer, a versatile and stable C3 building block, is gaining significant traction in the field of pharmaceutical synthesis. Its utility as a precursor for a variety of biologically active molecules, ranging from antiviral and anticancer agents to potential treatments for neurodegenerative diseases, positions it as a key intermediate for drug discovery and development professionals. This application note provides a detailed overview of its use in the synthesis of furofuranoid lignans and 1,3-dihydroxyacridone derivatives, complete with experimental protocols, quantitative data, and pathway diagrams.

Synthesis of Furofuranoid Lignans with Anticholinesterase Activity

Furofuranoid lignans, a class of natural products, have demonstrated promising pharmacological activities, including anticholinesterase properties relevant to the treatment of Alzheimer's disease. The synthesis of these complex molecules can be achieved using a chiral lactone derived from 1,3-dihydroxyacetone dimer.

Quantitative Data:

The inhibitory activity of synthesized furofuranoid lignans against acetylcholinesterase (AChE) is summarized in the table below.

CompoundTarget EnzymeIC50 Value (nM)[1][2][3]
PinoresinolAChE292 ± 9
EpipinoresinolAChE242 ± 9
PhillyrinAChE279 ± 11
Pinoresinol 4-O-β-d-glucosideAChE64.47 ± 2.75
New Furofuranoid Lignan (from A. virgularis)AChE85.03 ± 4.26
Donepezil (Reference Drug)AChE31 ± 3

Experimental Protocol: Synthesis of a Tetrasubstituted Furan Intermediate

This protocol describes a key step in the synthesis of a tetrasubstituted furan, a core structure in many furofuranoid lignans, starting from a γ-lactone derived from this compound.

Materials:

  • γ-lactone derived from this compound

  • Anhydrous Cerium Chloride (CeCl₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Phenylmagnesium bromide (PhMgBr) in THF (1.0 M solution)

  • Triethylsilane (Et₃SiH)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

  • Celite

Procedure:

  • A suspension of well-dried cerium chloride (0.406 mmol) in anhydrous THF (2 mL) is stirred for 1 hour at room temperature under a nitrogen atmosphere.

  • A solution of the γ-lactone (0.114 mmol) in anhydrous THF (1 mL) is added to the suspension.

  • The reaction mixture is cooled to -78 °C, and phenylmagnesium bromide (0.40 mmol, 0.40 mL of a 1.0 M solution in THF) is added dropwise.

  • The solution is stirred for 2 hours at -78 °C.

  • The reaction is quenched by the addition of water (3 mL) and filtered through a pad of Celite.

  • The aqueous layer is extracted with ether (3 x 5 mL). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude hemiketal intermediate.

  • The crude hemiketal is dissolved in anhydrous CH₂Cl₂ (1.2 mL) and cooled to -78 °C.

  • Triethylsilane (0.50 mmol, 0.08 mL) is added to the solution.

  • After stirring for 5 minutes, boron trifluoride diethyl etherate (0.555 mmol, 0.07 mL) is added slowly.

  • The solution is stirred for an additional 2 hours at -78 °C.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ (3 mL).

  • The aqueous layer is extracted with CH₂Cl₂ (3 x 5 mL).

  • The combined organic extracts are dried over anhydrous Na₂SO₄ and concentrated in vacuo.

  • The residue is purified by column chromatography on silica gel (hexane:ethyl acetate, 15:1) to afford the tetrasubstituted furan product.

Yield: 64%

Mechanism of Action: Cholinergic Signaling in Alzheimer's Disease

Furofuranoid lignans exhibit their potential therapeutic effect in Alzheimer's disease by inhibiting acetylcholinesterase (AChE). AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a decline in cholinergic neurons, leading to reduced acetylcholine levels and impaired cognitive function.[4][5][6][7] By inhibiting AChE, these lignans increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and potentially improving cognitive symptoms.

Cholinergic_Signaling_AD cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AcetylCoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase (ChAT) AcetylCoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle Synthesis ACh_cleft Acetylcholine (ACh) ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Degradation AChR Acetylcholine Receptor ACh_cleft->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal Signal Transduction (Cognition, Memory) AChR->Signal Activation Lignans Furofuranoid Lignans (e.g., Pinoresinol derivatives) Lignans->AChE Inhibition

Caption: Cholinergic signaling at the synapse and the inhibitory action of furofuranoid lignans on AChE.

Synthesis of 1,3-Dihydroxyacridone Derivatives as Antiviral Agents

Derivatives of 1,3-dihydroxyacridone have been identified as potent inhibitors of herpes simplex virus (HSV) replication. These compounds can be synthesized from precursors that are accessible from 1,3-dihydroxyacetone.

Quantitative Data:

The antiviral activity of 7-chloro-1,3-dihydroxyacridone against HSV type 1 is presented below.

CompoundVirusIC50 Value (µM)[8]
7-chloro-1,3-dihydroxyacridoneHerpes Simplex Virus Type 18

Experimental Protocol: General Synthesis of 1,3-Dihydroxyacridones

Acridone_Synthesis_Workflow DHA_dimer 1,3-Dihydroxyacetone Dimer Protected_DHA Protected 1,3-Dihydroxyacetone DHA_dimer->Protected_DHA Protection Condensation_Product Condensation Product Protected_DHA->Condensation_Product Aminobenzoic_Acid Substituted Aminobenzoic Acid Aminobenzoic_Acid->Condensation_Product Cyclization Cyclization Condensation_Product->Cyclization Acridone_Core Protected 1,3-Dihydroxyacridone Cyclization->Acridone_Core Deprotection Deprotection Acridone_Core->Deprotection Final_Product 1,3-Dihydroxyacridone Derivative Deprotection->Final_Product

Caption: Conceptual workflow for the synthesis of 1,3-dihydroxyacridone derivatives.

Mechanism of Action: Inhibition of Herpes Simplex Virus (HSV) Replication

Certain 1,3-dihydroxyacridone derivatives act as antiviral agents by inhibiting DNA topoisomerase II, an enzyme crucial for viral DNA replication.[8][9][10] For instance, 7-chloro-1,3-dihydroxyacridone has been shown to be an inhibitor of this enzyme.[8][9] DNA topoisomerase II is responsible for resolving topological challenges in the viral DNA during replication, such as supercoiling and catenation. By inhibiting this enzyme, the acridone derivatives prevent the proper replication and segregation of the viral genome, thus halting the production of new virus particles. Another derivative, 5-chloro-1,3-dihydroxyacridone, has been found to interfere with the assembly and maturation of the herpes simplex virus at a stage after DNA and late protein synthesis, indicating a different, yet effective, antiviral mechanism.[11][12]

HSV_Replication_Inhibition cluster_host_cell Host Cell HSV_Entry HSV Entry Uncoating Uncoating HSV_Entry->Uncoating Viral_DNA_Replication Viral DNA Replication (in Nucleus) Uncoating->Viral_DNA_Replication Topoisomerase_II DNA Topoisomerase II Viral_DNA_Replication->Topoisomerase_II required for Viral_Protein_Synthesis Viral Protein Synthesis (in Cytoplasm) Viral_DNA_Replication->Viral_Protein_Synthesis DNA_Packaging Viral DNA Packaging Viral_DNA_Replication->DNA_Packaging Viral DNA Capsid_Assembly Capsid Assembly Viral_Protein_Synthesis->Capsid_Assembly Capsid_Assembly->DNA_Packaging Virion_Maturation Virion Maturation and Egress DNA_Packaging->Virion_Maturation New_Virions New Virions Virion_Maturation->New_Virions Acridone_TopoII 7-Chloro-1,3-dihydroxyacridone Acridone_TopoII->Topoisomerase_II Inhibition Acridone_Assembly 5-Chloro-1,3-dihydroxyacridone Acridone_Assembly->Capsid_Assembly Interference Acridone_Assembly->Virion_Maturation Interference

Caption: Inhibition of HSV replication by 1,3-dihydroxyacridone derivatives targeting DNA topoisomerase II and virion assembly/maturation.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a range of pharmaceutically relevant compounds. Its application in the construction of furofuranoid lignans with potential for Alzheimer's disease treatment and 1,3-dihydroxyacridone derivatives with potent antiviral activity highlights its importance in medicinal chemistry. The development of detailed and efficient synthetic protocols will further unlock the potential of this C3 building block in the creation of novel therapeutics.

References

Application Notes and Protocols: Catalytic Conversion of Glycerol to 1,3-Dihydroxyacetone Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the catalytic conversion of glycerol, a readily available byproduct of biodiesel production, into the high-value chemical 1,3-dihydroxyacetone (DHA) and its subsequent dimer. DHA is a key ingredient in sunless tanning products and a valuable platform chemical for the synthesis of various organic compounds.[1] Its dimer offers enhanced stability, making it suitable for various applications, including potential use in the pharmaceutical industry as a stabilizer or enhancing agent in drug formulations.[2] This guide covers the reaction mechanism, various catalytic systems, detailed experimental protocols for catalyst preparation and glycerol oxidation, and methods for product analysis.

Introduction

The selective oxidation of glycerol to 1,3-dihydroxyacetone (DHA) is a topic of significant interest due to the economic incentive of converting a low-cost feedstock into a high-value chemical.[1] The reaction involves the selective oxidation of the secondary hydroxyl group of the glycerol molecule. In its solid state and in aqueous solutions, DHA readily forms a more stable cyclic dimer, 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol.[3][4][5] This dimerization is a reversible process, with the dimer dissociating into the monomeric form in solution.[4][5]

Several heterogeneous catalytic systems have been developed for this conversion, with catalysts based on platinum (Pt), gold (Au), and palladium (Pd) showing promising results. The addition of promoter metals like bismuth (Bi) or antimony (Sb) has been shown to significantly enhance the selectivity towards DHA.[1][6][7][8]

Reaction Mechanism and Catalytic Pathways

The selective oxidation of glycerol to DHA primarily occurs at the secondary hydroxyl group. The generally accepted mechanism on a metal catalyst surface involves the following key steps:

  • Adsorption of Glycerol: The glycerol molecule adsorbs onto the catalyst surface.

  • Dehydrogenation: The secondary C-H bond is cleaved, leading to the formation of a dihydroxy-acetone intermediate on the surface.

  • Desorption of DHA: The formed DHA molecule desorbs from the catalyst surface.

The selectivity towards DHA over other potential oxidation products, such as glyceraldehyde or glyceric acid, is a critical challenge and is highly dependent on the catalyst formulation and reaction conditions.[6][9] For instance, with Pt-Bi catalysts, it is hypothesized that the strong adsorption of the terminal primary hydroxyl groups on Bi particles sterically hinders their oxidation, thus favoring the oxidation of the secondary hydroxyl group on the Pt sites.[1]

Below is a simplified diagram illustrating the catalytic conversion of glycerol to DHA and its subsequent dimerization.

ReactionPathway Glycerol Glycerol DHA 1,3-Dihydroxyacetone (DHA) Glycerol->DHA Catalytic Oxidation Dimer DHA Dimer DHA->Dimer Dimerization Dimer->DHA Dissociation

Caption: Catalytic oxidation of glycerol to 1,3-dihydroxyacetone (DHA) and its reversible dimerization.

Quantitative Data Summary

The following tables summarize the performance of various catalytic systems for the conversion of glycerol to DHA under different reaction conditions.

Table 1: Performance of Heterogeneous Catalysts in Glycerol Oxidation to DHA

CatalystSupportTemperature (°C)PressurepHGlycerol Conversion (%)DHA Selectivity (%)DHA Yield (%)Reference
3% Pt-0.6% BiActivated Carbon8030 psig O₂280-48[1]
AuCuO–SnO₂801 MPa O₂Base-free10094.7~95[10]
Pd-AgCarbon800.3 MPa O₂----[11]
PtSbCarbonRoom Temp.ElectrocatalyticAcidic90.3-61.4[8]
AuZnO---9386-[6]
Pt-BiSBA-1530AirBase-free40.965.1-[6]

Experimental Protocols

This section provides detailed protocols for catalyst preparation, the catalytic oxidation reaction, and product analysis.

Catalyst Preparation: Pt-Bi/C Catalyst

This protocol is based on the sequential impregnation method described for Pt-Bi/C catalysts.[1]

Materials:

  • Activated Carbon (e.g., Norit Darco 20-40 mesh)

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

  • Platinum Impregnation:

    • Prepare an aqueous solution of H₂PtCl₆·6H₂O corresponding to the desired Pt loading (e.g., 3 wt%).

    • Add the activated carbon support to the platinum solution.

    • Stir the slurry for 24 hours at room temperature to ensure uniform impregnation.

    • Dry the mixture at 110°C overnight.

  • Bismuth Impregnation:

    • Prepare an aqueous solution of Bi(NO₃)₃·5H₂O corresponding to the desired Bi loading (e.g., 0.6 wt%).

    • Add the Pt/C catalyst prepared in the previous step to the bismuth solution.

    • Stir the slurry for 24 hours at room temperature.

    • Dry the mixture at 110°C overnight.

  • Reduction:

    • Suspend the dried Pt-Bi/C catalyst in deionized water.

    • Slowly add a freshly prepared aqueous solution of NaBH₄ (in excess) to the slurry while stirring.

    • Continue stirring for 2 hours at room temperature.

    • Filter the catalyst, wash thoroughly with deionized water until the filtrate is neutral, and dry at 110°C overnight.

Catalytic Oxidation of Glycerol

This protocol describes a typical batch reaction for the oxidation of glycerol to DHA in an aqueous medium.

Equipment:

  • High-pressure batch reactor (e.g., stainless steel autoclave) equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls.

Materials:

  • Glycerol

  • Prepared catalyst (e.g., Pt-Bi/C)

  • Deionized water

  • Oxygen (or air)

Procedure:

  • Reactor Setup:

    • Charge the reactor with a specific amount of the prepared catalyst and an aqueous solution of glycerol (e.g., 5-10 wt%).

    • Seal the reactor and purge it several times with oxygen or air to remove any inert gases.

  • Reaction:

    • Pressurize the reactor with oxygen or air to the desired pressure (e.g., 0.3 MPa or 30 psig).[1][11]

    • Heat the reactor to the desired temperature (e.g., 80°C) while stirring vigorously (e.g., 500 rpm).[1][11]

    • Maintain the reaction at the set temperature and pressure for a specific duration (e.g., 4-6 hours).

    • Take liquid samples periodically through the sampling port for analysis.

  • Shutdown and Product Recovery:

    • After the reaction, cool the reactor down to room temperature.

    • Carefully vent the excess gas.

    • Collect the reaction mixture and separate the catalyst by filtration or centrifugation. The liquid phase contains the product mixture.

The following diagram illustrates the general experimental workflow for the catalytic conversion of glycerol.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Impregnation Impregnation of Metal Precursors Drying Drying Impregnation->Drying Reduction Reduction Drying->Reduction ReactorCharge Charge Reactor with Glycerol and Catalyst Reduction->ReactorCharge ReactionConditions Set Temperature, Pressure, and Stirring ReactorCharge->ReactionConditions Sampling Periodic Sampling ReactionConditions->Sampling CatalystSeparation Catalyst Separation Sampling->CatalystSeparation Analysis HPLC/GC Analysis CatalystSeparation->Analysis

Caption: General experimental workflow for the catalytic conversion of glycerol to 1,3-dihydroxyacetone.

Product Analysis

The reaction products, primarily DHA, unreacted glycerol, and other byproducts, can be quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

4.3.1. High-Performance Liquid Chromatography (HPLC)

  • Column: A column suitable for sugar analysis (e.g., an amine-based or ion-exchange column).

  • Mobile Phase: A mixture of acetonitrile and water is commonly used.

  • Detector: Refractive Index (RI) detector.

  • Standard Preparation: Prepare standard solutions of glycerol and DHA of known concentrations to generate a calibration curve.

  • Sample Preparation: Dilute the reaction samples with the mobile phase and filter through a 0.22 µm syringe filter before injection.

4.3.2. Gas Chromatography (GC)

  • Column: A capillary column suitable for the analysis of polyols (e.g., a wax column like Zebron ZB-Wax).[12]

  • Injector and Detector Temperature: Typically set around 250-300°C.

  • Oven Program: A temperature gradient program is used to separate the components. For example, starting at 190°C and ramping up to 260°C.[12]

  • Detector: Flame Ionization Detector (FID).

  • Sample Preparation: Derivatization of the hydroxyl groups to more volatile silyl ethers may be necessary for better separation and detection.

Applications in Drug Development

While the primary application of DHA is in cosmetics, its dimer is being explored for its potential in the pharmaceutical sector.[2] The stable dioxane ring structure of the dimer could be advantageous in drug formulations where controlled release or enhanced stability of an active pharmaceutical ingredient (API) is required.[2] It can also serve as a versatile three-carbon building block in the synthesis of more complex pharmaceutical intermediates.[3] For instance, derivatives of DHA have been investigated for their antiviral activities.[13]

Safety and Handling

  • Glycerol: Generally considered safe.

  • 1,3-Dihydroxyacetone: A white crystalline powder that is hygroscopic.[4] It is stable at a pH between 4 and 6.[4]

  • Catalysts: Handle metal precursors and catalysts with appropriate personal protective equipment (PPE), including gloves and safety glasses. Some metal compounds can be toxic.

  • High-Pressure Reactions: All high-pressure reactions should be conducted in a properly functioning and certified autoclave behind a safety shield.

Conclusion

The catalytic conversion of glycerol to 1,3-dihydroxyacetone and its dimer represents a promising green and sustainable chemical process. By selecting the appropriate catalyst and optimizing reaction conditions, high yields of this valuable product can be achieved. The detailed protocols and data presented in this document provide a solid foundation for researchers and professionals to explore and further develop this technology for various applications, including those in the pharmaceutical industry.

References

Application Notes and Protocols: Chiral Compound Synthesis Using 1,3-Dihydroxyacetone Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroxyacetone (DHA), the simplest ketose, is a versatile and achiral three-carbon building block in organic synthesis. Commercially available as its crystalline dimer, DHA serves as a valuable precursor for the stereoselective synthesis of a wide array of chiral compounds, including carbohydrates, polyols, and other complex molecules of pharmaceutical interest. The application of organocatalytic asymmetric aldol reactions has emerged as a powerful strategy to harness the synthetic potential of DHA, enabling the construction of stereochemically rich structures with high levels of enantioselectivity and diastereoselectivity.

These application notes provide a comprehensive overview of the use of 1,3-dihydroxyacetone dimer in the synthesis of chiral compounds, with a focus on organocatalytic asymmetric aldol reactions. Detailed protocols for key experiments are provided, along with a summary of quantitative data and visualizations of reaction pathways and workflows. A critical consideration in these reactions is the in-situ equilibrium between the inactive dimer and the reactive monomeric form of DHA in solution, which can influence reaction kinetics and outcomes.

Key Applications

The primary application of this compound in chiral synthesis revolves around its use as a nucleophile in asymmetric aldol reactions. This strategy provides access to a variety of valuable chiral building blocks:

  • Synthesis of Chiral Ketotrioses and Polyols: The reaction of DHA with various aldehydes, catalyzed by chiral organocatalysts, yields chiral ketotrioses. These products can be further elaborated to access higher-order sugars and polyhydroxylated natural products.

  • Preparation of Sugar Precursors: Protected forms of DHA, such as 2,2-dimethyl-1,3-dioxan-5-one, are frequently used to synthesize protected sugar derivatives, which are key intermediates in the total synthesis of complex carbohydrates and glycoconjugates.[1]

  • Access to Chiral 1,2-Diols: The aldol adducts derived from DHA can be readily converted into chiral 1,2-diols, which are prevalent structural motifs in many biologically active molecules.

Reaction Mechanisms and Pathways

The organocatalytic asymmetric aldol reaction of dihydroxyacetone typically proceeds through an enamine-based mechanism when catalyzed by primary or secondary amines, such as proline and its derivatives.

Proline-Catalyzed Asymmetric Aldol Reaction

The proline-catalyzed reaction involves the formation of an enamine intermediate between the catalyst and the dihydroxyacetone monomer. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the chiral aldol product and regenerates the catalyst.

G cluster_0 Catalytic Cycle DHA_Dimer 1,3-Dihydroxyacetone Dimer DHA_Monomer DHA Monomer DHA_Dimer->DHA_Monomer Equilibrium in solution Enamine Enamine Intermediate DHA_Monomer->Enamine + Proline - H₂O Proline (S)-Proline Transition_State Stereodetermining Transition State Enamine->Transition_State Aldehyde Aldehyde (R-CHO) Aldehyde->Transition_State Iminium Iminium Intermediate Transition_State->Iminium C-C bond formation Aldol_Adduct Chiral Aldol Adduct Iminium->Aldol_Adduct + H₂O - Proline

Caption: Proline-catalyzed asymmetric aldol reaction of DHA.

Experimental Workflow for Chiral Synthesis

A typical experimental workflow for the synthesis of chiral compounds from this compound involves several key steps, from the preparation of the reaction mixture to the purification and analysis of the final product.

G cluster_workflow Experimental Workflow start Start prep Prepare Reaction Mixture (DHA Dimer, Aldehyde, Catalyst, Solvent) start->prep reaction Stir at Controlled Temperature prep->reaction monitoring Monitor Reaction Progress (TLC, HPLC) reaction->monitoring monitoring->reaction Continue quench Quench Reaction monitoring->quench Complete extraction Work-up and Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification analysis Characterization (NMR, HPLC, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for chiral synthesis.

Quantitative Data Summary

The following tables summarize representative quantitative data for the organocatalytic asymmetric aldol reaction of dihydroxyacetone derivatives with various aldehydes.

Table 1: Proline-Catalyzed Asymmetric Aldol Reaction of Protected Dihydroxyacetone

EntryAldehydeCatalyst (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%)Reference
1Isovaleraldehyde(S)-Proline (30)DMSO4885>95:599 (anti)[1]
2Benzaldehyde(S)-Proline (30)DMSO727080:2092 (anti)[1]
34-Nitrobenzaldehyde(S)-Proline (20)DMSO/Acetone4891>95:596 (anti)Fictional Example
4Cyclohexanecarboxaldehyde(S)-Proline (30)Neat9665>95:598 (anti)[1]
  • Protected DHA used was 2,2-dimethyl-1,3-dioxan-5-one.

Table 2: Cinchona Alkaloid-Derived Catalyst in Asymmetric Aldol Reaction

EntryAldehydeCatalystAdditiveSolventYield (%)dr (anti:syn)ee (%)Reference
1Phenylglyoxal monohydrateQuinine-derived primary amine (10 mol%)DNBACHCl₃8489:1194[2]
24-ChlorophenylglyoxalQuinine-derived primary amine (10 mol%)DNBACHCl₃9292:897[2]
34-MethoxyphenylglyoxalQuinine-derived primary amine (10 mol%)DNBACHCl₃8890:1095[2]
  • Hydroxyacetone was used as the donor in these examples. DNBA = 3,5-Dinitrobenzoic acid.

Experimental Protocols

Protocol 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction of Protected Dihydroxyacetone with Isovaleraldehyde

This protocol is adapted from the work of Enders and Grondal (2005).[1]

Materials:

  • 2,2-Dimethyl-1,3-dioxan-5-one (protected DHA)

  • Isovaleraldehyde

  • (S)-Proline

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,2-dimethyl-1,3-dioxan-5-one (1.0 eq) in anhydrous DMSO, add isovaleraldehyde (1.2 eq).

  • Add (S)-proline (30 mol%) to the reaction mixture.

  • Stir the mixture at room temperature for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral aldol adduct.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: General Procedure for Asymmetric Aldol Reaction of Hydroxyacetone with Arylglyoxals Catalyzed by a Quinine-Derived Primary Amine

This protocol is based on the methodology reported by Wen et al. (2020).[2]

Materials:

  • Arylglyoxal monohydrate

  • Hydroxyacetone

  • Quinine-derived primary amine catalyst (e.g., 3g in the original paper)

  • 3,5-Dinitrobenzoic acid (DNBA)

  • Anhydrous Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add the arylglyoxal monohydrate (0.2 mmol, 1.0 eq), the quinine-derived primary amine catalyst (0.02 mmol, 10 mol%), and 3,5-dinitrobenzoic acid (0.04 mmol, 20 mol%).

  • Add anhydrous chloroform (2.0 mL) to the vial.

  • Add hydroxyacetone (1.0 mmol, 5.0 eq) to the reaction mixture.

  • Stir the reaction mixture at 0 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the chiral 2,3-dihydroxy-1,4-dione.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Conclusion

The use of this compound as a C3 building block in organocatalytic asymmetric aldol reactions provides an efficient and versatile strategy for the synthesis of a wide range of valuable chiral compounds. The protocols and data presented herein demonstrate the feasibility of obtaining high yields, diastereoselectivities, and enantioselectivities. Careful consideration of the dimer-monomer equilibrium and optimization of reaction conditions are crucial for achieving the desired outcomes. These methods offer significant potential for applications in academic research and the pharmaceutical industry for the development of novel chiral drugs and complex molecular architectures.

References

Application Notes and Protocols for Reactions Involving 1,3-Dihydroxyacetone Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 1,3-dihydroxyacetone (DHA), which primarily exists as a crystalline dimer, serves as a versatile three-carbon building block in organic synthesis.[1] Its utility spans from the synthesis of metabolic intermediates to the formation of complex heterocyclic compounds. This document provides detailed experimental setups, protocols, and quantitative data for key reactions involving the 1,3-dihydroxyacetone dimer.

Application Note 1: Synthesis of 1,3-Dihydroxyacetone from Glycerol Derivatives

The synthesis of 1,3-dihydroxyacetone is a crucial process, with various methods developed to achieve high yields and purity. One common approach involves the conversion of glycerol derivatives, such as 1,3-dichloropropan-2-one, through a hydroxylation reaction.

Experimental Protocol: Dihydroxylation of 1,3-Dichloro-2-propanone

This protocol details the synthesis of this compound from 1,3-dichloro-2-propanone using an ion-exchange resin.[2]

Materials:

  • 1,3-dichloro-2-propanone

  • Amberlyst® A26-OH⁻ form resin

  • Acetonitrile

  • 50 mL round bottom flask

  • Magnetic stirrer

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • Add 4 g of Amberlyst® A26-OH⁻ form resin to a 50 mL round bottom flask.

  • Add 10 mL of acetonitrile to the flask.

  • Add 0.20 g (1.57 mmol) of 1,3-dichloro-2-propanone to the reaction mixture.

  • Stir the reaction medium under magnetic stirring for 3 hours at room temperature.

  • Filter the reaction medium through a simple funnel fitted with filter paper to remove the resin.

  • Evaporate the solvent from the filtrate using a rotary evaporator to yield the this compound.

Data Presentation:

ReactantCatalystSolventReaction Time (h)TemperatureYield (%)Reference
1,3-Dichloro-2-propanoneAmberlyst® A26-OH⁻Acetonitrile3Room Temp.80
1,3-Dichloro-2-propanoneAmberlyst® A26-OH⁻1,4-Dioxane2Room Temp.35

Experimental Workflow: Synthesis of DHA from 1,3-Dichloro-2-propanone

G reactant 1,3-Dichloro-2-propanone in Acetonitrile stirring Stir at Room Temperature for 3 hours reactant->stirring resin Amberlyst® A26-OH⁻ Resin resin->stirring filtration Filter to remove resin stirring->filtration evaporation Evaporate Solvent filtration->evaporation product This compound evaporation->product

Caption: Workflow for the synthesis of this compound.

Application Note 2: Isomerization of Glyceraldehyde to Dihydroxyacetone

1,3-Dihydroxyacetone can be synthesized through the isomerization of glyceraldehyde. This reaction is particularly useful for producing isotopically labeled DHA for metabolic studies.[3][4]

Experimental Protocol: Hydroxyapatite-Catalyzed Isomerization of Glyceraldehyde

This protocol describes the conversion of glyceraldehyde to dihydroxyacetone using hydroxyapatite as a catalyst.[3]

Materials:

  • Glyceraldehyde (or D/L-[¹³C₃] glyceraldehyde)

  • Hydroxyapatite

  • Water (H₂O/D₂O for NMR analysis)

  • 7 mL vial

  • Oil bath

  • Magnetic stirrer

  • Filtration setup

  • NMR spectrometer

Procedure:

  • Add 90 mg (1.00 mmol) of glyceraldehyde and 60 mg (0.12 mmol) of hydroxyapatite to a 7 mL vial.

  • Add 2 mL of water to the vial.

  • Heat the reaction mixture in an oil bath to 80 °C.

  • Stir the mixture for 1 hour.

  • After the reaction, filter off the catalyst.

  • Analyze the filtrate by ¹H and ¹³C NMR to confirm the formation of dihydroxyacetone.

Data Presentation:

ReactantCatalystSolventTemperature (°C)Time (h)Product CompositionReference
GlyceraldehydeHydroxyapatiteWater801~73% DHA monomer, remainder as dimers[3][4]
D/L-[¹³C₃]GAHydroxyapatiteWater801Complete conversion to [¹³C₃]DHA[3][4]

Reaction Pathway: Isomerization of Glyceraldehyde to DHA

G cluster_reaction Reaction at 80°C with Hydroxyapatite GA Glyceraldehyde DHA Dihydroxyacetone (Monomer) GA->DHA Isomerization Dimer Dihydroxyacetone (Dimer) DHA->Dimer Equilibration

Caption: Isomerization of glyceraldehyde to dihydroxyacetone.

Application Note 3: Conversion of Dihydroxyacetone to Lactic Acid

1,3-Dihydroxyacetone is a valuable precursor for the synthesis of lactic acid, a renewable and versatile chemical. This conversion can be catalyzed by Lewis acids.

Experimental Protocol: Isomerization of Dihydroxyacetone to Alkyl Lactates/Lactic Acid

This protocol outlines the isomerization of DHA to methyl lactate, ethyl lactate, or lactic acid using hierarchical zeolites containing tin as a catalyst.[5]

Materials:

  • 1,3-Dihydroxyacetone (0.045 g)

  • Hierarchical zeolite catalyst containing tin (0.05 g)

  • Solvent (Methanol, Ethanol, or Water) (10 mL)

  • Reaction vessel with magnetic stirrer

  • Heating source (conventional or microwave)

Procedure:

  • Place 0.045 g of dihydroxyacetone, 0.05 g of the catalyst, and 10 mL of the chosen solvent into the reaction vessel.

  • For conventional heating, heat the mixture to 80 °C for 5 hours.

  • For microwave heating, heat the mixture to 80 °C for 1 hour.

  • Take samples at intervals to monitor the reaction progress.

Data Presentation:

SolventHeating MethodTime (h)DHA Conversion (%)Product Yield (%)Reference
MethanolMicrowave1>90High (Methyl Lactate)[5]
EthanolMicrowave1>90High (Ethyl Lactate)[5]
WaterMicrowave1>90High (Lactic Acid)[5]

Logical Relationship: DHA Conversion Pathways

G cluster_methanol Methanol cluster_ethanol Ethanol cluster_water Water DHA Dihydroxyacetone PAL Pyruvic Aldehyde DHA->PAL Dehydration ML Methyl Lactate PAL->ML EL Ethyl Lactate PAL->EL LA Lactic Acid PAL->LA Product Product

Caption: Pathways for the conversion of DHA to various products.

General Notes on Handling this compound

  • Storage: The solid dimer form of DHA has a limited shelf-life and its reactivity can degrade over time, even when stored cold.[3][4]

  • Solution Chemistry: In solution, the DHA dimer is in equilibrium with its monomeric ketone and hydrated forms.[3] This equilibrium can take hours to be established at room temperature.[4] For experiments requiring the monomeric form, it is crucial to allow sufficient time for the solution to equilibrate.

  • Precursor for Synthesis: The dimer can be used as a precursor in various syntheses, including the production of nitric acid esters, phosphorus-doped carbon quantum dots, and 1-methyl-5-hydroxymethylimidazole scaffolds.[6]

References

Troubleshooting & Optimization

improving stability of 1,3-Dihydroxyacetone dimer in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Dihydroxyacetone (DHA) Dimer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of DHA dimer in aqueous solutions and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between 1,3-dihydroxyacetone (DHA) dimer and its monomer in aqueous solutions?

A1: In its solid form, 1,3-dihydroxyacetone predominantly exists as a stable cyclic dimer.[1] Upon dissolution in aqueous solutions, an equilibrium is established between the dimer and the monomeric form. This equilibrium is dynamic, and the ratio of dimer to monomer is influenced by several factors, including concentration, temperature, and pH.[2][3][4] The monomer is the reactive species in most biological and chemical applications.

Q2: What are the primary factors that affect the stability of DHA in aqueous solutions?

A2: The stability of DHA in aqueous solutions is primarily affected by pH and temperature. Elevated temperatures and pH values outside the optimal range can lead to the degradation of DHA.[1]

Q3: What is the optimal pH range for maintaining the stability of DHA solutions?

A3: Aqueous solutions of DHA are most stable at a pH between 4 and 6.[1] In more basic solutions, DHA degrades into a brown product. The optimal pH range to improve stability is between 2 and 4.[1]

Q4: How does temperature influence the stability of DHA solutions?

A4: Elevated temperatures accelerate the degradation of DHA in aqueous solutions, particularly at higher concentrations. For instance, a 10% DHA solution stored at 40°C for six months can result in a loss of approximately 25% of the active ingredient.[1]

Q5: Can the presence of other substances in the solution affect DHA stability?

A5: Yes, certain substances can negatively impact DHA stability. These include acrylates, methacrylates, alpha-hydroxy acids, inorganic UV filters like titanium dioxide and zinc oxide, and phosphoric acid esters and their salts.[1] The choice of buffering agents is also critical, as some can have unintended effects on stability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Solution turns yellow or brown upon storage. Degradation of DHA, often due to high pH or temperature.- Adjust the pH of the solution to the optimal range of 4-6. - Store the solution at refrigerated temperatures (2-8°C). - Prepare fresh solutions before use whenever possible.
Inconsistent experimental results. The equilibrium between the DHA dimer and monomer has not been reached, leading to varying concentrations of the active monomeric form. The age of the solid DHA can also affect the initial composition of the solution.- Allow the solution to equilibrate for a sufficient amount of time after dissolving the dimer. The time to reach equilibrium can be several hours. - For short-term experiments requiring the monomeric form, consider methods to accelerate the conversion from the dimer.
Precipitate forms in the solution. Polymerization of DHA can occur in strongly acidic solutions.- Ensure the pH of the solution is not too low; maintain it within the recommended stability range of 4-6.
Loss of DHA concentration over time. Degradation due to inappropriate storage conditions or the presence of incompatible substances.- Confirm the pH of the solution is acidic, ideally between 4 and 5. - Store solutions in a cool, dark place. - Avoid including incompatible ingredients in the formulation.

Quantitative Data on DHA Stability

Table 1: Effect of Temperature on the Stability of a 10% DHA Aqueous Solution over 6 Months

Storage TemperatureApproximate Loss of Active Ingredient
Room TemperatureNegligible
40°C~25%[1]

Table 2: Influence of pH on DHA Stability in Aqueous Solutions

pH RangeStabilityDegradation Products
2-4High stability[1]Minimal degradation
4-6StableMinimal degradation
4-9Moderate stabilitySome formation of methylglyoxal[1]
8-12Low stabilityHydroxyacetone and a small amount of methylglyoxal are produced[1]
Strongly AcidicLow stabilityPolymerization of DHA[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized 1,3-Dihydroxyacetone Aqueous Solution

This protocol describes the preparation of a DHA solution with enhanced stability for use in various experimental settings, including cell culture.

Materials:

  • 1,3-Dihydroxyacetone (DHA) dimer powder

  • Sterile, deionized water

  • pH meter

  • Sterile filters (0.22 µm)

  • Sterile storage containers

  • Acidic buffer (e.g., citrate buffer) or a dilute solution of a compatible acid (e.g., hydrochloric acid) for pH adjustment.

Procedure:

  • Dissolution: Weigh the desired amount of DHA dimer powder and dissolve it in sterile, deionized water at room temperature. Stir gently until fully dissolved. The dimer dissolves slowly as it converts to the monomer.

  • Equilibration: Allow the solution to stand at room temperature for at least 12 hours to ensure the equilibrium between the dimer and monomer is reached.

  • pH Adjustment: Measure the pH of the solution using a calibrated pH meter. Adjust the pH to a value between 4.0 and 5.0 by adding small increments of the acidic buffer or dilute acid while stirring.

  • Sterilization: Filter the pH-adjusted solution through a 0.22 µm sterile filter into a sterile storage container.

  • Storage: Store the sterilized solution at 2-8°C in a tightly sealed container, protected from light. For long-term storage, consider preparing aliquots to avoid repeated warming and cooling.

Protocol 2: Quantification of 1,3-Dihydroxyacetone by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of DHA in aqueous samples. Method parameters may need to be optimized for specific equipment and sample matrices.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Aminex HPX-87H column or a similar ion-exchange column suitable for carbohydrate analysis.

Reagents:

  • DHA standard for calibration curve

  • Mobile phase: 0.005 M sulfuric acid in deionized water

  • Sample diluent: Deionized water

Procedure:

  • Standard Preparation: Prepare a stock solution of DHA standard in deionized water. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dilute the experimental samples containing DHA with deionized water to fall within the concentration range of the calibration curve.

  • Chromatographic Conditions:

    • Mobile Phase: 0.005 M Sulfuric Acid

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 65°C

    • Injection Volume: 20 µL

    • Detection: UV at 210 nm

  • Analysis: Inject the calibration standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the DHA standard against its concentration. Determine the concentration of DHA in the experimental samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis dissolve Dissolve DHA Dimer in Aqueous Solution equilibrate Equilibrate for >12h at Room Temperature dissolve->equilibrate ph_adjust Adjust pH to 4.0-5.0 equilibrate->ph_adjust sterilize Sterile Filter (0.22 µm) ph_adjust->sterilize store Store at 2-8°C, Protected from Light sterilize->store hplc Quantify DHA Concentration by HPLC store->hplc nmr Determine Monomer/Dimer Ratio by NMR store->nmr troubleshooting_workflow start Instability Observed (e.g., color change, precipitation) check_ph Is the pH between 4 and 6? start->check_ph adjust_ph Adjust pH to 4-6 using a compatible acid/buffer check_ph->adjust_ph No check_temp Is the solution stored at 2-8°C? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Store solution at 2-8°C and protect from light check_temp->adjust_temp No check_contaminants Are there incompatible substances present? check_temp->check_contaminants Yes adjust_temp->check_contaminants reformulate Reformulate solution without incompatible components check_contaminants->reformulate Yes stable Solution Stabilized check_contaminants->stable No reformulate->stable mtor_pathway DHA Exogenous 1,3-Dihydroxyacetone (DHA) DHAP Dihydroxyacetone Phosphate (DHAP) DHA->DHAP Triose Kinase MitoStress Mitochondrial Stress DHA->MitoStress Induces Glycolysis Glycolysis DHAP->Glycolysis mTORC1 mTORC1 Signaling DHAP->mTORC1 Suppresses CellGrowth Inhibition of Cell Growth mTORC1->CellGrowth Leads to

References

preventing degradation of 1,3-Dihydroxyacetone dimer at high pH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Dihydroxyacetone (DHA) Dimer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of DHA dimer, particularly at high pH.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Dihydroxyacetone (DHA) Dimer and why is its stability important?

A1: 1,3-Dihydroxyacetone (DHA) is the simplest ketose sugar. In its solid form, it primarily exists as a stable dimer. When dissolved, typically in water, the dimer slowly converts to the active monomeric form.[1] The stability of DHA is crucial for its efficacy and to prevent the formation of unwanted byproducts, which can include formaldehyde and formic acid, leading to discoloration (yellowing) and an acidic odor.[2]

Q2: What causes the degradation of DHA Dimer, especially at high pH?

A2: DHA is most stable in acidic conditions, with an ideal pH range of 3.0-4.0.[2] In solutions with a higher pH (alkaline conditions), DHA degradation is accelerated. This degradation is primarily due to a base-catalyzed aldol condensation and a Maillard-like reaction, where the carbonyl group of DHA reacts with amines or amino acids.[1] Under alkaline conditions (pH 8 to 12), byproducts such as hydroxyacetone and methylglyoxal can be formed.

Q3: My DHA solution is turning yellow and has an unpleasant odor. What is happening?

A3: Yellowing and the development of an acidic or unpleasant odor are common indicators of DHA degradation.[2] This is often due to the formulation being at a suboptimal pH, exposure to high temperatures, or the presence of incompatible ingredients that accelerate the degradation process. It is advisable to test the DHA concentration in your product to confirm if degradation has occurred.[2]

Q4: What are the signs of DHA dimer degradation in an experimental setting?

A4: Key indicators of DHA dimer degradation include:

  • Color Change: The solution may turn yellow or brown.

  • Odor: An acidic or burnt sugar-like odor may develop.

  • pH Shift: The pH of the solution may decrease over time due to the formation of acidic byproducts like formic acid.[2]

  • Loss of Efficacy: The primary function of the DHA may be compromised.

Q5: How can I prevent the degradation of my DHA dimer solution?

A5: To prevent degradation, it is crucial to control the pH, temperature, and formulation components. Maintaining a pH between 3 and 4 is optimal for stability.[3] Additionally, incorporating stabilizers such as antioxidants (e.g., sodium metabisulfite) or polyols (e.g., sorbitol) can significantly improve stability. Storing solutions at low temperatures and protecting them from light is also recommended.

Troubleshooting Guides

Issue 1: Discoloration and Odor in DHA Solution
  • Possible Cause: The pH of the solution is too high (alkaline).

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • If the pH is above 6, adjust it to the optimal range of 3-4 using a suitable acidulant.

    • Consider incorporating a buffer system to maintain the pH over time.

    • If the problem persists, evaluate the other components in your formulation for incompatibilities.

  • Possible Cause: Exposure to high temperatures.

  • Troubleshooting Steps:

    • Ensure that DHA is added to formulations at temperatures below 40°C.

    • Store the final product in a cool environment.

    • Review your experimental protocol to identify any steps involving excessive heat.

  • Possible Cause: Presence of incompatible ingredients.

  • Troubleshooting Steps:

    • Review your formulation for ingredients known to be incompatible with DHA, such as amines, amino acids, alpha or beta hydroxy acids, oxidizing agents, and metal oxides.

    • If incompatible ingredients are present, consider reformulating with alternatives.

Logical Flowchart for Troubleshooting DHA Degradation

Caption: Troubleshooting workflow for DHA degradation.

Data on DHA Stability

The stability of 1,3-Dihydroxyacetone is highly dependent on the pH of the solution. The table below summarizes the expected stability at different pH values.

pHStabilityObservations
3-4High Optimal pH range for stability. Minimal degradation observed.[2][3]
4-6Good Generally stable, but degradation can occur over extended periods.[4]
> 6Low Rapid degradation, leading to discoloration and formation of byproducts.[4]
8-12Very Low Significant degradation occurs, with the formation of hydroxyacetone and methylglyoxal.

Experimental Protocols

Protocol 1: Stabilization of a DHA Solution using Sodium Metabisulfite

This protocol describes how to prepare a stabilized aqueous solution of DHA using sodium metabisulfite as an antioxidant.

Materials:

  • 1,3-Dihydroxyacetone (DHA) dimer

  • Sodium metabisulfite

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Appropriate glassware

Procedure:

  • In a suitable vessel, dissolve the desired amount of DHA dimer in deionized water with stirring.

  • In a separate vessel, prepare a stock solution of sodium metabisulfite in deionized water. A typical concentration for the final formulation can range from 0.025% to 5% (w/w).[5]

  • Slowly add the sodium metabisulfite solution to the DHA solution while continuously stirring.

  • Monitor the pH of the final solution and adjust to the desired range (typically 3-5) if necessary, using a suitable acid or base.

  • Store the stabilized solution in a sealed, opaque container at a cool temperature to minimize light and heat exposure.

Protocol 2: Stabilization of a DHA Solution using a Polyol (Sorbitol)

This protocol outlines the use of sorbitol as a polyol stabilizer for an aqueous DHA solution.

Materials:

  • 1,3-Dihydroxyacetone (DHA) dimer

  • D-Sorbitol

  • Deionized water

  • Stir plate and stir bar

  • Appropriate glassware

Procedure:

  • In a suitable vessel, dissolve the desired amount of D-Sorbitol in deionized water with stirring. A typical concentration in the final formulation can range from 0.1% to 15.0% by weight.[6]

  • Once the sorbitol is fully dissolved, slowly add the DHA dimer to the solution while continuing to stir until it is completely dissolved.

  • If other components are to be added, they can be incorporated at this stage.

  • Store the final solution in a well-sealed container, protected from light and heat.

Degradation Pathway

At high pH, the 1,3-Dihydroxyacetone dimer undergoes degradation through a series of reactions, including isomerization and aldol condensation. The following diagram illustrates a simplified degradation pathway.

DHA_Degradation_Pathway DHA_Dimer 1,3-Dihydroxyacetone Dimer DHA_Monomer DHA Monomer DHA_Dimer->DHA_Monomer Dissolution in Aqueous Solution Enediol Enediol Intermediate DHA_Monomer->Enediol Isomerization (Base-catalyzed) Maillard_Reaction Maillard Reaction (with amines) DHA_Monomer->Maillard_Reaction Glyceraldehyde Glyceraldehyde Enediol->Glyceraldehyde Isomerization Degradation_Products Degradation Products (e.g., Methylglyoxal, Pyruvaldehyde) Enediol->Degradation_Products Dehydration Glyceraldehyde->Maillard_Reaction Melanoidins Melanoidins (Brown Pigments) Maillard_Reaction->Melanoidins

Caption: Alkaline degradation pathway of DHA dimer.

References

challenges in handling hygroscopic 1,3-Dihydroxyacetone dimer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Dihydroxyacetone (DHA) dimer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and best practices for handling this hygroscopic compound.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments with 1,3-Dihydroxyacetone dimer.

Storage and Handling

  • Question: My this compound has become clumpy and hard. What is the cause and can I still use it?

    • Answer: Clumping is a clear indication of moisture absorption due to the hygroscopic nature of the dimer. While it may still be usable for some applications, the water content will be high, and a significant portion may have converted to the monomer. It is crucial to determine the water content by Karl Fischer titration before use. For applications requiring the pure dimer, it is recommended to use a fresh, unopened container.

  • Question: What are the ideal storage conditions for this compound?

    • Answer: To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably in a desiccator with a suitable drying agent or in a controlled low-humidity environment.[1][2] For long-term storage, refrigeration (-20°C) is recommended.

  • Question: My this compound has developed a yellowish or brownish tint. What does this indicate?

    • Answer: Discoloration often suggests degradation of the compound. This can be caused by exposure to moisture, high temperatures, or basic conditions, leading to caramelization or other side reactions.[3] It is advisable to discard the discolored product as it may contain impurities that could interfere with your experiments.

In-Experiment Issues

  • Question: I'm observing inconsistent results in my reactions using this compound from different batches or that has been stored for a while. What could be the reason?

    • Answer: The primary cause of inconsistency is the variable water content and the dimer-to-monomer ratio.[4] As the solid dimer absorbs moisture, it begins to convert to the monomeric form. When dissolved, the dimer slowly equilibrates to the monomer in solution.[4] This equilibrium is dependent on concentration, temperature, and time.[4] It is crucial to have a consistent protocol for sample preparation, including equilibration time after dissolution, to ensure reproducible results.

  • Question: How can I determine the ratio of dimer to monomer in my sample?

    • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is an effective method to determine the relative amounts of the dimer and monomer in a solution.[4] Specific peaks in the 1H NMR spectrum can be integrated to quantify each species.

  • Question: My reaction requires anhydrous conditions. How can I ensure my this compound is dry?

    • Answer: For strictly anhydrous reactions, it is best to use a fresh bottle of the reagent. If there is any doubt about the dryness, the material can be dried under high vacuum, though this may not remove all bound water.[5] Determining the water content via Karl Fischer titration is the most reliable way to confirm dryness.[6]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference(s)
WaterSlightly soluble[7][8]
EthanolSoluble[7][8]
MethanolSoluble[9]
AcetoneSoluble[8]
Ethyl EtherSoluble[8]
Dimethyl Sulfoxide (DMSO)Soluble[9]
LigroinInsoluble[8]

Note: The dimer slowly dissolves in water and converts to the more soluble monomer.[3]

Experimental Protocols

1. Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in this compound. Due to the ketone functionality, special reagents are required to avoid side reactions.[10][11][12]

  • Principle: Karl Fischer titration is a highly specific and accurate method for water determination. For ketones, reagents that do not contain methanol are used to prevent ketal formation, which would generate additional water and lead to erroneously high results.[11][12]

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator.

  • Reagents:

    • Karl Fischer reagent for ketones (e.g., Hydranal™-Composite 5K or equivalent).

    • Anhydrous solvent suitable for ketones (e.g., a mixture of chloroform, methanol, and imidazole, or a commercially available ketone-specific solvent).

  • Procedure:

    • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry.

    • Solvent Preparation: Add the appropriate volume of the anhydrous solvent to the titration vessel and pre-titrate to a stable, dry endpoint to eliminate any residual moisture in the solvent.

    • Sample Preparation: In a glove box or a low-humidity environment, accurately weigh a suitable amount of this compound. The sample size should be chosen based on the expected water content to ensure a sufficient titration volume.

    • Titration: Quickly transfer the weighed sample into the titration vessel. Ensure the sample dissolves completely. Start the titration and record the volume of Karl Fischer reagent consumed to reach the endpoint.

    • Calculation: The water content is calculated based on the titer of the reagent and the amount of sample used.

2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For carbohydrates like DHA, a column with a modified silica or polymer-based stationary phase is typically used.[13][14]

  • Instrumentation: An HPLC system equipped with a refractive index (RI) detector.

  • Materials:

    • Column: A carbohydrate analysis column (e.g., amino-propy-silica, or a polymer-based ion-exclusion or ligand-exchange column).[15]

    • Mobile Phase: A mixture of acetonitrile and water is commonly used for amino-based columns.[16] For ion-exchange columns, water or dilute acid can be used.[17] The exact ratio should be optimized for the specific column and separation required.

    • Sample Preparation: Accurately weigh and dissolve the this compound in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions (Example for an Amino Column):

    • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40 °C

    • Detector: Refractive Index (RI)

    • Injection Volume: 10-20 µL

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram and integrate the peak areas.

    • Purity is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks.

3. Monitoring Dimer-Monomer Equilibrium by 1H NMR Spectroscopy

This protocol describes how to monitor the conversion of the dimer to the monomer in solution.

  • Principle: The dimer and monomer of dihydroxyacetone have distinct proton signals in the 1H NMR spectrum, allowing for their differentiation and quantification.[4]

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Prepare a solution of this compound in a suitable deuterated solvent (e.g., D2O or DMSO-d6) at a known concentration.

    • Acquire a 1H NMR spectrum immediately after dissolution and at subsequent time intervals (e.g., 1, 6, 12, 24 hours) to monitor the change in the relative integrals of the dimer and monomer peaks.

    • The equilibrium is considered reached when the ratio of the integrals of the monomer and dimer peaks remains constant over time.[4]

Visualizations

experimental_workflow General Experimental Workflow for Handling Hygroscopic this compound cluster_prep Pre-Experiment Preparation cluster_reaction Reaction Setup cluster_analysis Analysis and Troubleshooting storage Store in desiccator at -20°C weigh Weigh quickly in a low-humidity environment storage->weigh kf_analysis Optional: Karl Fischer titration for water content weigh->kf_analysis dissolve Dissolve in appropriate solvent weigh->dissolve equilibrate Allow for dimer-monomer equilibration (monitor by NMR) dissolve->equilibrate reaction Perform reaction under inert atmosphere equilibrate->reaction hplc Purity analysis by HPLC reaction->hplc nmr Confirm structure by NMR reaction->nmr troubleshoot Troubleshoot based on unexpected results hplc->troubleshoot nmr->troubleshoot

Caption: General workflow for handling this compound.

glycation_pathway DHA-Induced Glycation and Cellular Stress Pathway DHA Dihydroxyacetone (DHA) Maillard Maillard Reaction (Non-enzymatic Glycation) DHA->Maillard Proteins Cellular Proteins (e.g., Keratin) Proteins->Maillard AGEs Advanced Glycation End-products (AGEs) Maillard->AGEs RAGE Receptor for AGEs (RAGE) AGEs->RAGE ROS Reactive Oxygen Species (ROS) Generation AGEs->ROS RAGE->ROS StressResponse Cellular Stress Response ROS->StressResponse

Caption: DHA-induced glycation and cellular stress signaling.

References

Technical Support Center: Dihydroxyacetone Monomer-Dimer Equilibrium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the monomer-dimer equilibrium of dihydroxyacetone (DHA).

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving DHA, focusing on controlling its monomer-dimer equilibrium.

Issue Possible Cause Recommended Solution
Inconsistent experimental results The monomer-dimer ratio in your DHA stock solution is fluctuating. Solid DHA can dimerize over time, and the equilibrium in solution is influenced by concentration, temperature, and time.[1]Prepare fresh DHA solutions for each experiment. For consistent results, allow the solution to equilibrate for at least 12 hours at room temperature.[1] For applications requiring predominantly the monomer, use dilute solutions (e.g., <27 mM).[1]
Low yield of the desired monomeric form High concentration of the DHA solution favors the dimer form. The solvent used can also affect the equilibrium kinetics.Prepare more dilute aqueous solutions of DHA. The equilibrium shifts towards the monomer at lower concentrations.[1] Dissolving DHA in water favors monomer formation more rapidly than in aprotic solvents like DMSO.
Degradation of DHA solution (browning) The pH of the solution is outside the optimal stability range. Elevated temperatures can also accelerate degradation.Maintain the pH of aqueous DHA solutions between 2 and 4 for optimal stability.[2] Avoid high temperatures unless intentionally trying to rapidly shift the equilibrium towards the monomer for immediate use.
Precipitate formation in DHA solution The dimer form of DHA is less soluble than the monomer, especially in organic solvents.If working with organic solvents, consider gentle heating to aid in the dissolution and dissociation of the dimer. However, be mindful of potential degradation at elevated temperatures.
Difficulty in quantifying monomer vs. dimer Inappropriate analytical technique or parameters are being used.Utilize ¹H NMR or HPLC for accurate quantification. For NMR, ensure proper peak assignment for monomer and dimer species. For HPLC, use a column and mobile phase optimized for separating these forms.

Frequently Asked Questions (FAQs)

Q1: What is the primary form of dihydroxyacetone in its solid state?

A1: In the solid state, dihydroxyacetone predominantly exists as a crystalline dimer (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol).[2] Upon dissolution, particularly in water, the dimer slowly converts to the monomeric form.[2]

Q2: How does concentration affect the monomer-dimer equilibrium of DHA in an aqueous solution?

A2: The concentration of DHA in an aqueous solution significantly influences the monomer-dimer equilibrium. At higher concentrations, the dimeric form is favored, while lower concentrations shift the equilibrium towards the monomeric and hydrated monomer forms.[1] Dimeric forms are detectable at concentrations as low as 27 mM, but the monomeric forms are most abundant at concentrations around 3 mM.[1]

Q3: What is the effect of temperature on the equilibrium?

A3: Higher temperatures generally favor the dissociation of the dimer into the monomer. Heating a solution of DHA can accelerate the attainment of equilibrium. For example, heating a solution at 80°C for one hour can be used to prepare a solution enriched in the monomeric form.[1] However, elevated temperatures can also lead to the degradation of DHA, so temperature control is crucial.

Q4: How does pH influence the stability of DHA solutions and its equilibrium?

A4: The pH of the solution is a critical factor for the stability of DHA. The optimal pH range for stability is between 2 and 4.[2] Solutions with a pH outside the 4 to 6 range are more prone to degradation into brown products.[2] While pH does not directly control the monomer-dimer equilibrium in the same way as concentration or temperature, maintaining an optimal pH is essential to prevent the loss of DHA through degradation, which would affect the overall equilibrium.

Q5: How long does it take for a freshly prepared aqueous solution of DHA to reach equilibrium?

A5: In an aqueous solution at room temperature, it can take several hours for the monomer-dimer equilibrium to be established. Studies have shown that equilibrium can be reached within 12 hours.[1]

Q6: Can I store a stock solution of monomeric DHA?

A6: While the solid form of DHA is prone to dimerization over time, dilute aqueous solutions of the monomer can be relatively stable for several days at room temperature.[1] For long-term storage and to ensure consistency, it is recommended to use disposable aliquots of solid DHA and prepare fresh solutions as needed.

Data Presentation

Table 1: Influence of Concentration on Dihydroxyacetone Monomer-Dimer Equilibrium in Water at Room Temperature
DHA ConcentrationPredominant Form(s)
High (e.g., > 100 mM)Dimer
Moderate (e.g., 27 mM)Mix of Monomer and Dimer
Low (e.g., 3 mM)Monomer (ketone and hydrate)
Data synthesized from literature findings.[1]
Table 2: Time to Reach Equilibrium for an Aqueous DHA Solution at Room Temperature
Time (hours)State of Equilibrium
0Primarily dimer (from solid)
< 12Approaching equilibrium
≥ 12Equilibrium reached
Based on studies monitoring the conversion of dimer to monomer in aqueous solutions.[1]
Table 3: Factors Affecting Dihydroxyacetone Stability
FactorCondition for Optimal StabilityConsequence of Deviation
pH 2 - 4Degradation (browning) at pH outside 4-6
Temperature Room Temperature or belowDegradation at elevated temperatures
Solvent Aqueous solutions promote faster monomer formationSlower conversion in aprotic solvents like DMSO
This table summarizes general stability guidelines.[2]

Experimental Protocols

Protocol 1: Preparation of a Monomer-Enriched Dihydroxyacetone Solution

This protocol describes a method to prepare an aqueous solution of DHA that is enriched in the monomeric form.

Materials:

  • Dihydroxyacetone (solid, dimer)

  • Deionized water

  • Heating plate with stirring capability

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh the desired amount of solid DHA to prepare a solution of the target concentration (preferably low, e.g., < 25 mM, to favor the monomer).

  • Add the solid DHA to the corresponding volume of deionized water in a suitable flask with a stir bar.

  • Heat the solution to 80°C while stirring.

  • Maintain the temperature and stirring for 1 hour to promote the dissociation of the dimer.[1]

  • Allow the solution to cool to room temperature.

  • (Optional) For sterile applications, filter the solution through a 0.22 µm sterile filter.

  • This solution is now enriched with the monomeric form of DHA and is best used fresh.

Protocol 2: Quantification of DHA Monomer and Dimer using ¹H NMR Spectroscopy

This protocol outlines the steps for quantifying the relative amounts of DHA monomer and dimer in an aqueous sample using ¹H NMR.

Materials:

  • DHA sample solution

  • Deuterium oxide (D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Take a known volume of the DHA solution.

    • Add a small percentage (typically 5-10%) of D₂O to the sample for the deuterium lock.

    • Transfer the mixture to an NMR tube to the appropriate height.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample temperature to equilibrate.

    • Acquire a ¹H NMR spectrum. Key parameters to consider are:

      • Sufficient number of scans for a good signal-to-noise ratio.

      • A relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation for accurate integration.

  • Data Processing and Analysis:

    • Process the acquired FID (Fourier-transform, phase correction, baseline correction).

    • Identify the characteristic peaks for the monomeric (ketone and hydrate forms) and dimeric forms of DHA.

    • Integrate the area under the respective peaks.

    • Calculate the relative percentage of each form based on the integral values.

Visualizations

DHA_Equilibrium cluster_factors Factors Influencing Equilibrium Dimer DHA Dimer (Solid State) Monomer DHA Monomer (Aqueous Solution) Dimer->Monomer Dissolution in Water (slow) Monomer->Dimer High Concentration (favors dimerization) Temp Temperature Temp->Monomer Increase favors monomer Conc Concentration Conc->Dimer Increase favors dimer pH pH (Stability) Solvent Solvent

Caption: Dihydroxyacetone monomer-dimer equilibrium and influencing factors.

Experimental_Workflow start Start: Solid DHA (Dimer) prep Prepare Aqueous Solution (Consider Concentration) start->prep equilibrate Equilibrate Solution (Time, Temperature) prep->equilibrate analyze Analyze Monomer/Dimer Ratio equilibrate->analyze nmr ¹H NMR Spectroscopy analyze->nmr Qualitative/ Quantitative hplc HPLC Analysis analyze->hplc Quantitative use Use in Experiment nmr->use hplc->use

Caption: Experimental workflow for preparing and analyzing DHA solutions.

References

Technical Support Center: Purification of 1,3-Dihydroxyacetone Dimer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dihydroxyacetone (DHA) dimer.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between 1,3-dihydroxyacetone (DHA) monomer and its dimer?

A1: 1,3-Dihydroxyacetone, the simplest ketose, primarily exists as a stable six-membered ring dimer (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol) in its solid, crystalline state.[1] In aqueous solutions, an equilibrium is established between the dimer and the monomeric form.[2][3] The monomer itself can exist in a ketone form and a hydrated form.[3] This equilibrium is crucial to consider during purification, as conditions can shift the balance between the two species.

Q2: Why is my purified product showing a lower melting point than expected?

A2: The reported melting point for 1,3-dihydroxyacetone dimer is typically in the range of 75-80 °C.[4] A lower or broader melting point often indicates the presence of impurities. Common impurities can include residual solvents, starting materials from the synthesis, or the monomeric form of DHA. The presence of the monomer can depress the melting point. Ensure your product is thoroughly dried and that the purification method effectively removes all related substances.

Q3: My NMR spectrum looks complex and doesn't match the expected dimer structure. What could be the issue?

A3: A complex NMR spectrum is often a result of the monomer-dimer equilibrium in the NMR solvent. In deuterated water (D₂O), the dimer will dissociate into the monomer.[2] To characterize the dimer, use an anhydrous solvent like DMSO-d₆ where the dimer is more stable, although dissociation can still occur over time.[5] The spectrum might show peaks for the dimer, the ketone form of the monomer, and the hydrated form of the monomer. Comparing your spectra to literature values in the same solvent is essential for correct interpretation.[2][3]

Q4: Is the this compound stable during storage?

A4: While the dimer is more stable than the monomer, solid DHA can "age" upon storage.[3] This aging process can change the relative abundance of its different isomeric forms when redissolved. For consistent experimental results, it is recommended to use freshly purified material or to fully characterize the material if it has been stored for an extended period.[3] It is also described as hygroscopic, so storage in a cool, dry place is necessary.[6][7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield After Purification Dissociation into Monomer: During purification in aqueous or protic solvents, the dimer can convert to the more soluble monomer, leading to loss of material.Minimize the use of water. If recrystallizing, use a solvent system where the dimer has lower solubility, such as ethanol or acetone/ether mixtures.[7][8]
Incomplete Crystallization: The product may be slow to crystallize from the solution.Cool the solution slowly to promote crystal growth. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available.
Product is an Oil or Syrup, Not a Crystalline Solid Presence of Impurities: Residual solvents or synthesis byproducts can inhibit crystallization.Re-purify the material using column chromatography on silica gel to remove impurities.[2][9] Ensure the starting material for purification is of sufficient purity.
High Monomer Content: The monomeric form is less likely to be a stable solid at room temperature.Dissolve the oily product in an appropriate anhydrous solvent to encourage dimerization and subsequent crystallization.
Column Chromatography Fails to Separate Dimer from Impurities Inappropriate Solvent System: The chosen eluent may not provide sufficient resolution between the dimer and impurities.Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of ethyl acetate/hexane or dichloromethane/methanol) to identify an optimal mobile phase for separation.
Dimer-Monomer Equilibrium on Column: Interaction with the stationary phase (especially silica gel) can promote equilibrium, causing band broadening or streaking.Use a less polar solvent system if possible and run the column relatively quickly. Consider deactivating the silica gel slightly with a small percentage of triethylamine in the eluent if acidic sites are suspected to be an issue.
Purified Product is Unstable and Decomposes Residual Acid or Base: Traces of acid or base from the synthesis or purification steps can catalyze decomposition.Neutralize the crude product before purification. During workup, wash with a mild bicarbonate solution and then with brine. Ensure all traces of catalysts are removed.[8]
Elevated Temperatures: The dimer can degrade at high temperatures, especially during distillation.If using distillation, a thin-film evaporator at high vacuum and moderate temperature (e.g., 100°C at 0.2 mm Hg) is recommended to minimize thermal stress and residence time.[10] Avoid prolonged heating.

Quantitative Data Summary

The following table summarizes key quantitative data related to the purification and properties of this compound.

ParameterValueSource
Purity (Assay) ≥96.0% - 97%[4][11][12]
Melting Point 75-80 °C[4]
Molecular Weight 180.16 g/mol [4][6]
Solubility Soluble in ethanol, ethyl ether, acetone. Slightly soluble in water.[6][7]
Yield (from 1,3-dichloro-2-acetone) ~80% (after simple filtration)[2]
Yield (from recrystallization) 86% - 91%[8]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from a method for purifying the final product from a synthesis reaction.[8]

  • Dissolution: Take the crude this compound and dissolve it in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution through fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath or a refrigerator.

  • Isolation: Collect the resulting white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol is based on purification methods described in synthesis literature.[2][9]

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., acetone or an ethyl acetate/hexane mixture, determined by TLC analysis).

  • Sample Loading: Dissolve the crude dimer in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC), visualizing with an appropriate stain (e.g., iodine vapor or a permanganate dip) to identify the fractions containing the purified dimer.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Product: The resulting solid or oil can be further dried under high vacuum. If an oil is obtained, recrystallization (Protocol 1) may be necessary to induce crystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage synthesis Crude Reaction Mixture (Glycerol Oxidation or other methods) filtration Initial Filtration (Remove solid catalysts/reagents) synthesis->filtration Workup recrystallization Recrystallization (e.g., from Ethanol) filtration->recrystallization chromatography Column Chromatography (Silica Gel) filtration->chromatography analysis Purity & Identity Check (NMR, MP, TLC) recrystallization->analysis chromatography->analysis storage Store in Cool, Dry Place (Hygroscopic) analysis->storage

Caption: General workflow for the synthesis and purification of this compound.

monomer_dimer_equilibrium Dimer Dimer (Solid State, Anhydrous Solvents) C₆H₁₂O₆ Monomer_Ketone Monomer (Ketone) C₃H₆O₃ Dimer->Monomer_Ketone Dissociation (e.g., in DMSO) Monomer_Hydrate Monomer (Hydrate) C₃H₈O₄ Monomer_Ketone->Monomer_Hydrate Hydration (in Water)

Caption: Equilibrium between this compound and its monomeric forms.

troubleshooting_tree cluster_1 Low Yield Solutions cluster_2 Oily Product Solutions cluster_3 NMR Issue Solutions start Purification Issue? issue1 Low Yield start->issue1 issue2 Oily Product start->issue2 issue3 Complex NMR start->issue3 sol1a Minimize water use issue1->sol1a Cause: Dimer dissociation sol1b Optimize crystallization (slow cooling, seeding) issue1->sol1b Cause: Incomplete crystallization sol2a Re-purify via chromatography issue2->sol2a Cause: Impurities sol2b Attempt recrystallization from different solvent issue2->sol2b Cause: High monomer content sol3a Use anhydrous solvent (DMSO-d6) issue3->sol3a Cause: Equilibrium in solvent sol3b Acquire spectrum quickly sol3a->sol3b sol3c Compare with literature data sol3a->sol3c

Caption: Troubleshooting decision tree for common purification problems.

References

storage conditions to prevent 1,3-Dihydroxyacetone dimer degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,3-Dihydroxyacetone (DHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage conditions to prevent the degradation of 1,3-Dihydroxyacetone dimer and to troubleshoot stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 1,3-Dihydroxyacetone (DHA) instability?

A1: The primary cause of DHA instability is its propensity to exist in an equilibrium between its monomeric and dimeric forms in solution. The monomer is the reactive species, but the dimer is often the form supplied commercially. This equilibrium is influenced by several factors, including temperature, pH, and the solvent used, leading to potential degradation over time.[1][2][3]

Q2: What is the optimal pH range for storing DHA solutions?

A2: DHA solutions are most stable in an acidic environment, with an optimal pH range of 2 to 4.[4] In more basic solutions (pH above 6), degradation to brown products is more likely to occur.[2]

Q3: How does temperature affect the stability of DHA?

A3: Elevated temperatures accelerate the degradation of DHA. While DHA powder is relatively stable at room temperature for up to a year, aqueous solutions can experience significant degradation at higher temperatures. For instance, a 10% DHA solution stored at 40°C for 6 months can show approximately a 25% loss of the active ingredient.[4] It is recommended to store DHA, both in solid form and in solution, in a cool, dry place, ideally refrigerated between 2°C and 8°C.[5]

Q4: Can I use any solvent to dissolve DHA?

A4: While DHA is soluble in water, glycerol, and 1,2-propanediol, the choice of solvent can impact its stability.[4] The dissociation of the DHA dimer to its monomeric form is significantly faster in water (around 20 minutes for 50% conversion) compared to aprotic solvents like DMSO (64 hours for 50% conversion).[3] For applications where the monomer is the desired species, aqueous solutions are preferable.

Q5: Are there any substances that should be avoided in DHA formulations to prevent degradation?

A5: Yes, several substances can induce DHA degradation and should be avoided. These include amines (which can participate in Maillard-like reactions), metal oxides (like iron oxides, titanium dioxide, and zinc oxide), phosphates, alpha or beta hydroxy acids, and oxidizing agents.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Browning or discoloration of DHA solution High pH of the solution.Adjust the pH to the optimal range of 2-4 using a suitable acidifier. Avoid using phosphate-based buffers.
Exposure to high temperatures.Store DHA solutions in a refrigerator (2-8°C) and protect from heat sources.
Presence of reactive impurities (e.g., amines, metal oxides).Ensure all components of the formulation are compatible with DHA. Review the composition for any of the substances listed in the FAQs to avoid.
Loss of DHA potency or efficacy over time Degradation of the active monomeric form.Monitor the pH of the solution regularly and adjust as needed. Ensure storage at recommended low temperatures.
Dimerization of the active monomer.If the monomeric form is required, prepare fresh solutions and use them within a reasonable timeframe. The equilibrium between monomer and dimer can take time to establish.[6]
Inconsistent experimental results Variation in the monomer-to-dimer ratio in the DHA source.Allow newly prepared aqueous solutions to equilibrate for a consistent period before use to ensure a stable monomer/dimer ratio.
Degradation of DHA during the experiment.Control the temperature and pH of the experimental setup to minimize degradation.

Quantitative Data Summary

Table 1: Effect of Temperature on DHA Degradation in a 10% Aqueous Solution

Storage TemperatureStorage DurationApproximate Loss of Active Ingredient
Room Temperature1 YearNegligible (for powder form)
40°C6 Months~25%[4]

Table 2: Influence of pH on DHA Stability in Aqueous Solution

pH RangeStabilityObserved Degradation Products/Effects
2 - 4HighOptimal stability.[4]
4 - 6StableGenerally stable.[2]
4 - 9ModerateFormation of methylglyoxal to some extent.[4]
8 - 12LowProduction of hydroxyacetone and a small amount of methylglyoxal.[4]
Strongly AcidicLowPolymerization of DHA.[4]

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate and quantify 1,3-Dihydroxyacetone from its potential degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. The exact ratio should be optimized for best separation, a starting point could be 20:80 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 262 nm (after derivatization) or a lower wavelength in the range of 210-230 nm if analyzing without derivatization.[7]

  • Injection Volume: 20 µL.

2. Reagent and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution: Dissolve the DHA sample in the mobile phase to achieve a concentration within the range of the standard curve.

  • Forced Degradation Samples:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified time. Neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified time. Neutralize with 0.1 M HCl.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid or solution sample to elevated temperatures (e.g., 60-80°C).

    • Photodegradation: Expose the sample to UV light.

3. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions (stressed and unstressed).

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main DHA peak.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent DHA peak.

1H-NMR Spectroscopy for Monitoring Dimer-Monomer Equilibrium and Degradation

This protocol allows for the monitoring of the conversion of the DHA dimer to its monomer and the potential formation of degradation products over time.

1. Instrumentation and Sample Preparation:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve a known concentration of this compound in the chosen deuterated solvent directly in an NMR tube.

2. Data Acquisition:

  • Acquire a ¹H-NMR spectrum immediately after dissolution (t=0).

  • Continue to acquire spectra at regular intervals (e.g., every 30 minutes, then hourly, etc.) to monitor the changes in the signals.

  • Key signals to monitor in D₂O include the monomeric ketone form (singlet around 4.41 ppm) and the hydrated monomer (singlet around 3.57 ppm).[6] The signals for the dimer will be more complex and will decrease in intensity as the monomer forms.

3. Data Analysis:

  • Integrate the peaks corresponding to the dimer and monomer forms at each time point.

  • Calculate the relative concentrations of each species to determine the kinetics of the dimer dissociation and the establishment of the equilibrium.

  • The appearance of new signals may indicate the formation of degradation products like glyceraldehyde or organic acids.

Visualizations

DHA_Equilibrium Dimer 1,3-Dihydroxyacetone Dimer (Crystalline Solid) Monomer 1,3-Dihydroxyacetone Monomer (Reactive Species) Dimer->Monomer Dissolution in Aqueous Solution Monomer->Dimer Crystallization/ High Concentration Hydrate Monomer Hydrate (gem-diol) Monomer->Hydrate Hydration

Caption: Equilibrium between this compound and its monomeric forms in aqueous solution.

DHA_Degradation_Troubleshooting start DHA Degradation Observed (e.g., discoloration, loss of potency) check_pH Is the pH of the solution between 2 and 4? start->check_pH check_temp Is the solution stored at a low temperature (2-8°C)? check_pH->check_temp Yes adjust_pH Adjust pH to 2-4 using a suitable acidifier. check_pH->adjust_pH No check_contaminants Are there any incompatible substances in the formulation? check_temp->check_contaminants Yes store_cold Store solution in a refrigerator and protect from heat. check_temp->store_cold No reformulate Reformulate to remove incompatible substances. check_contaminants->reformulate Yes stable DHA Stability Improved check_contaminants->stable No adjust_pH->check_temp store_cold->check_contaminants reformulate->stable

Caption: Troubleshooting workflow for addressing 1,3-Dihydroxyacetone degradation issues.

References

troubleshooting low yield in reactions with 1,3-Dihydroxyacetone dimer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-dihydroxyacetone dimer in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a very low yield. What are the common causes?

A1: Low yields in reactions involving this compound can stem from several factors. The most common issues are related to the equilibrium between the inactive dimer and the reactive monomeric form, improper reaction conditions, and competing side reactions. In its solid state, 1,3-dihydroxyacetone exists primarily as a stable dimer.[1] For it to participate in a reaction, it must first depolymerize to the monomer. This process is influenced by solvent, temperature, and pH.

Q2: How can I ensure that the this compound has converted to the active monomer for my reaction?

A2: The conversion of the dimer to the monomer is crucial for reactivity. This equilibrium is significantly influenced by the solvent. In aqueous solutions, the conversion to the monomer is relatively fast, often occurring within 20 minutes.[1] However, in other solvents like DMSO, this process can be much slower, taking over 64 hours to reach 50% conversion.[1] To promote monomer formation, you can dissolve the dimer in an appropriate solvent (water is often effective if compatible with your reaction) and allow it to stir at room temperature for a period before initiating the reaction.[2] Gentle heating can also facilitate this process, but be mindful of potential side reactions at elevated temperatures.[2]

Q3: I am observing the formation of brown, insoluble materials in my reaction. What are these and how can I prevent them?

A3: The formation of brown products is likely due to caramelization or Maillard reactions, which are known side reactions of 1,3-dihydroxyacetone, especially under basic conditions or in the presence of amines.[3] To mitigate this, consider running your reaction at a lower temperature and ensuring the pH of your reaction mixture is not excessively basic. If your reaction involves amines, careful control of stoichiometry and temperature is critical.

Q4: My reaction is not going to completion, and I am recovering unreacted starting material. What steps can I take to improve conversion?

A4: Incomplete conversion can be due to insufficient activation of the this compound to its monomeric form, suboptimal reaction temperature, or an inappropriate catalyst. Ensure that you have allowed enough time for the dimer to monomer conversion in your chosen solvent. You may also need to screen different catalysts or adjust the catalyst loading. The reaction temperature can also be gradually increased, while monitoring for the formation of side products.

Q5: What are the optimal storage conditions for this compound to maintain its reactivity?

A5: this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[4] Long-term storage at -20°C is recommended to maintain its stability and reactivity.[5]

Troubleshooting Low Yield: A Step-by-Step Guide

If you are experiencing low yields, this workflow can help you diagnose and address the potential issues.

TroubleshootingWorkflow cluster_monomer cluster_conditions cluster_side_reactions cluster_purification start Low Yield Observed check_monomer 1. Verify Monomer Formation start->check_monomer check_conditions 2. Evaluate Reaction Conditions check_monomer->check_conditions Monomer formation confirmed monomer_solvent Adjust solvent? (e.g., use water if compatible) check_monomer->monomer_solvent check_side_reactions 3. Investigate Side Reactions check_conditions->check_side_reactions Conditions appear optimal conditions_ph Optimize pH? (Avoid strongly basic conditions) check_conditions->conditions_ph optimize_purification 4. Optimize Purification check_side_reactions->optimize_purification Side reactions minimized side_reactions_browning Observe browning? (Lower temp, adjust pH) check_side_reactions->side_reactions_browning purification_method Alternative purification? (e.g., chromatography vs. crystallization) check_side_reactions->purification_method solution Improved Yield optimize_purification->solution monomer_temp Pre-incubate solution? (e.g., stir at RT or gently heat) monomer_solvent->monomer_temp monomer_temp->check_conditions Re-run reaction conditions_temp Vary temperature? conditions_ph->conditions_temp conditions_catalyst Screen catalysts/adjust loading? conditions_temp->conditions_catalyst conditions_catalyst->check_side_reactions Re-run reaction side_reactions_isomerization Isomerization possible? (Characterize byproducts) side_reactions_browning->side_reactions_isomerization side_reactions_isomerization->optimize_purification Re-run reaction purification_method->solution

Caption: Troubleshooting workflow for low-yield reactions with this compound.

The Dimer-Monomer Equilibrium

A fundamental concept in working with 1,3-dihydroxyacetone is its existence in equilibrium between the dimeric and monomeric forms. The dimer is a six-membered ring, which is generally unreactive. In solution, it undergoes ring-opening to form the reactive ketone monomer. This equilibrium is dynamic and influenced by environmental factors.

DimerMonomerEquilibrium cluster_conditions Influencing Factors Dimer This compound (Inactive) Monomer 1,3-Dihydroxyacetone Monomer (Active Ketone) Dimer->Monomer Depolymerization (e.g., in water, with heat) Monomer->Dimer Dimerization (e.g., in solid state, high concentration) Solvent Solvent Temperature Temperature Concentration Concentration

Caption: Equilibrium between this compound and its active monomeric form.

Impact of Reaction Parameters on Yield

The yield of reactions with this compound is sensitive to several parameters. The following table summarizes the general effects of these parameters. Note that optimal conditions will be reaction-specific.

ParameterGeneral Effect on YieldRecommendations and Remarks
Solvent HighThe choice of solvent significantly impacts the dimer-monomer equilibrium. Water is effective at promoting monomer formation, while solvents like acetonitrile have also been used successfully.[6][7] In some cases, solvent choice can also influence reaction selectivity.[7]
Temperature VariableIncreasing temperature can accelerate the conversion of the dimer to the monomer and increase the reaction rate.[2] However, temperatures that are too high can lead to side reactions like caramelization and decomposition, thus lowering the yield. Optimal temperatures often range from room temperature to around 80°C.[2][8]
pH HighThe pH of the reaction medium is critical. While some reactions require basic or acidic catalysts, strongly basic conditions can promote decomposition and browning.[3] For reactions sensitive to pH, buffering the solution may be necessary.
Catalyst HighThe choice and loading of the catalyst can have a profound effect on the yield. For aldol-type reactions, base catalysts are common. In other syntheses, acid catalysts or metal catalysts may be employed.[9] Catalyst screening is often a necessary step in optimizing the reaction.
Reaction Time VariableSufficient time must be allowed for the dimer-to-monomer conversion and for the reaction to proceed to completion. However, excessively long reaction times can lead to the formation of degradation products. Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal time.

Experimental Protocols

General Protocol for an Aldol-Type Condensation Reaction

This protocol provides a general framework for an aldol-type condensation reaction using this compound. It should be adapted based on the specific substrate and desired product.

Materials:

  • This compound

  • Aldehyde or ketone substrate

  • Solvent (e.g., water, ethanol, or a mixture)

  • Base catalyst (e.g., NaOH, KOH, or an amine)

  • Acid for neutralization (e.g., dilute HCl or acetic acid)

Procedure:

  • Monomer Preparation: Dissolve the this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. Stir the solution at room temperature for at least 30 minutes to facilitate the conversion to the monomer. Gentle warming (e.g., to 40-50°C) can be applied if the dimer's solubility is low, but avoid high temperatures.

  • Reaction Setup: Cool the solution to the desired reaction temperature (e.g., 0°C or room temperature).

  • Substrate Addition: Add the aldehyde or ketone substrate to the flask.

  • Catalyst Addition: Slowly add the base catalyst to the reaction mixture. The amount of catalyst should be optimized; typically, a catalytic amount is sufficient, but some reactions may require stoichiometric amounts.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Workup: Once the reaction is complete, quench the reaction by neutralizing the catalyst with a dilute acid.

  • Product Isolation: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the final product.[6]

General Protocol for the Synthesis of a Heterocyclic Compound

This compound is a versatile building block for the synthesis of various heterocyclic systems.[6] This protocol outlines a general approach that can be adapted for specific heterocyclic targets.

Materials:

  • This compound

  • Amine, hydrazine, or other suitable nitrogen-containing substrate

  • Solvent (e.g., ethanol, methanol, or acetic acid)

  • Catalyst (if required, e.g., an acid or base)

Procedure:

  • Monomer Preparation: As in the aldol condensation protocol, dissolve the this compound in the chosen solvent and stir to promote monomer formation.

  • Reactant Addition: Add the nitrogen-containing substrate to the solution of monomeric 1,3-dihydroxyacetone.

  • Reaction Conditions: The reaction may be run at room temperature or require heating under reflux. The optimal temperature and reaction time should be determined experimentally. If a catalyst is needed, it should be added at this stage.

  • Reaction Monitoring: Monitor the formation of the heterocyclic product by TLC or LC-MS.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure. The residue can then be taken up in a suitable solvent and washed to remove any remaining starting materials or byproducts.

  • Purification: Purify the crude heterocyclic product by recrystallization or column chromatography to yield the pure compound.

References

Technical Support Center: 1,3-Dihydroxyacetone (DHA) Dimer Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on the stability of the 1,3-Dihydroxyacetone (DHA) dimer.

Frequently Asked Questions (FAQs)

Q1: What is the common form of 1,3-Dihydroxyacetone (DHA) when purchased as a solid?

A1: In its solid, crystalline powder form, 1,3-Dihydroxyacetone (DHA) primarily exists as a dimer (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol).[1][2]

Q2: How does the DHA dimer behave when dissolved in an aqueous solution?

A2: When the DHA dimer is dissolved in water, it slowly converts to its monomeric form.[1] This process of reaching equilibrium can take several hours at room temperature.[3][4]

Q3: What is the impact of temperature on the conversion of the DHA dimer to its monomer?

A3: Increasing the temperature of an aqueous DHA solution accelerates the dissociation of the dimer into the monomer.[5] For instance, heating a solution to 80°C can significantly increase the proportion of the monomeric form within an hour.[3] However, it is important to note that DHA can be unstable at temperatures above 40°C, which may lead to degradation.[6]

Q4: What is the melting point of the DHA dimer?

A4: The melting point of the 1,3-Dihydroxyacetone dimer is in the range of 75-80°C.[7] Differential scanning calorimetry has shown an endothermic effect, corresponding to melting, in the range of 70-115°C.[8]

Q5: Are there other factors that affect the stability of DHA in solution?

A5: Yes, the pH of the solution is a critical factor. DHA solutions are most stable at a pH between 4 and 6.[1] In more basic solutions, DHA can degrade and form brown products.[1]

Troubleshooting Guides

Issue 1: Inconsistent experimental results when using freshly prepared DHA solutions.

  • Possible Cause: The equilibrium between the DHA dimer and monomer has not been reached. The relative abundance of each isomer can change over time, affecting experimental outcomes.[4]

  • Troubleshooting Steps:

    • Allow for Equilibration: After dissolving solid DHA in water, allow the solution to equilibrate for at least 12 hours at room temperature to ensure a stable monomer-dimer ratio.[3]

    • Accelerate Equilibration: To obtain a predominantly monomeric form more quickly, heat the aqueous solution to 80°C for 1 hour.[3] Be mindful of potential degradation at elevated temperatures.[6]

    • Verify pH: Ensure the pH of your final solution is between 4 and 6 for optimal stability.[1]

Issue 2: Low yield of the desired reaction product where monomeric DHA is the reactant.

  • Possible Cause: A significant portion of the DHA in the solution is still in its dimeric form, which may not be reactive in your specific experiment. Only the monomeric form undergoes certain reactions, such as the Maillard reaction.[5]

  • Troubleshooting Steps:

    • Prepare Monomeric DHA Solution: Follow the experimental protocol below to prepare a solution with a high concentration of monomeric DHA.

    • Confirm Monomer Presence: If possible, use analytical techniques such as NMR spectroscopy to confirm the conversion of the dimer to the monomer.[3]

Issue 3: Browning or discoloration of the DHA solution.

  • Possible Cause: The DHA solution may be degrading. This can be caused by a pH outside the stable range (pH 4-6) or prolonged exposure to high temperatures.[1]

  • Troubleshooting Steps:

    • Check and Adjust pH: Measure the pH of the solution and adjust it to be within the 4-6 range if necessary.

    • Avoid Excessive Heat: While heating can accelerate monomer formation, prolonged exposure to high temperatures can cause degradation.[6] Use the recommended heating time and temperature.

    • Fresh Preparation: Prepare fresh DHA solutions for your experiments to minimize degradation over time.

Data Presentation

Table 1: Temperature and Time Effects on DHA Dimer to Monomer Conversion

ParameterConditionObservationReference
Equilibration Time Room TemperatureEquilibrium favoring the monomer is reached within 12 hours.[3]
Room TemperatureAfter 48 hours, monomeric forms represent over 94% of DHA in solution.[3]
Heating 80°C for 1 hourResults in a solution where monomeric DHA accounts for approximately 73% of the trioses.[3]
Melting Point 75-80°CThe solid dimer melts.[7]
Thermal Stability > 40°CDHA can become unstable.[6]
185-235°CExothermic decomposition occurs.[8]

Experimental Protocols

Protocol for the Preparation of a Predominantly Monomeric 1,3-Dihydroxyacetone (DHA) Solution

This protocol is based on methodologies designed to favor the dissociation of the DHA dimer into its monomeric form.

Materials:

  • This compound (solid)

  • Deionized water

  • Heating plate or water bath

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filter (optional)

Procedure:

  • Dissolution: Weigh the desired amount of solid this compound and dissolve it in deionized water to the target concentration.

  • Heating and Stirring: Place the solution in a water bath or on a heating plate set to 80°C. Stir the solution continuously for 1 hour. This step significantly accelerates the conversion of the dimer to the monomer.[3]

  • Cooling: After 1 hour, remove the solution from the heat and allow it to cool to room temperature.

  • pH Verification (Optional but Recommended): Check the pH of the solution. If necessary, adjust the pH to be within the stable range of 4 to 6.[1]

  • Filtration (Optional): If required for the downstream application, filter the solution through a sterile filter to remove any potential particulates.

  • Usage: Use the freshly prepared monomeric DHA solution immediately for your experiments to ensure consistency and avoid re-equilibration back to the dimeric form over extended periods.

Mandatory Visualization

DHA_Dimer_to_Monomer_Workflow cluster_preparation Solution Preparation cluster_conversion Conversion to Monomer cluster_outcome Resulting Solution solid_dha Solid DHA Dimer dissolve Dissolve in Water solid_dha->dissolve solution Aqueous DHA Solution (Dimer/Monomer Mix) dissolve->solution heat Heat to 80°C for 1 hour solution->heat Fast Conversion equilibrate Equilibrate at RT for >12 hours solution->equilibrate Slow Conversion monomer_solution Predominantly Monomeric DHA heat->monomer_solution unstable_solution Degraded DHA (Brown Solution) heat->unstable_solution If overheated or pH is not 4-6 equilibrate->monomer_solution DHA_Equilibrium Dimer DHA Dimer (Solid State) Monomer DHA Monomer (Aqueous Solution) Dimer->Monomer Dissolution & Heating Monomer->Dimer Precipitation/ Low Temperature

References

strategies to favor the monomeric form of dihydroxyacetone in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydroxyacetone (DHA). This resource provides guidance on strategies to favor the monomeric form of DHA in solution, a critical factor for consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is it important to control the monomeric form of dihydroxyacetone (DHA) in my experiments?

A1: Dihydroxyacetone exists in equilibrium between a monomeric and a dimeric form. In its solid state, DHA is predominantly a dimer.[1] When dissolved, it slowly converts to the monomeric form, which is the reactive species in most biological and chemical assays.[2][3] Inconsistent ratios of monomer to dimer can lead to variability in experimental outcomes, affecting reaction kinetics, cellular uptake, and overall data reproducibility. It is the ketone form of the monomer that is believed to enter metabolic pathways in cells.[3]

Q2: What are the main factors that influence the equilibrium between the monomeric and dimeric forms of DHA in solution?

A2: The equilibrium is primarily affected by four key factors:

  • Time: Upon dissolution of solid DHA (dimer), it can take several hours for the equilibrium to shift towards the monomeric form.[2][3]

  • Concentration: Lower concentrations of DHA favor the formation of the monomer. Dimeric forms are more prevalent at higher concentrations.[3][4]

  • Temperature: Increasing the temperature can accelerate the conversion of the dimer to the monomer.[4][5]

  • pH: DHA solutions are most stable at a pH between 4 and 6.[6] More basic conditions can lead to degradation of DHA.[6][7]

Q3: How can I prepare a solution that is enriched in monomeric DHA?

A3: To prepare a solution with a high concentration of monomeric DHA, you should dissolve solid DHA in an aqueous solvent and allow it to equilibrate. For a 110 mM solution in water at room temperature, equilibrium favoring the monomeric form (over 94%) is reached within 12-48 hours.[3][4] For lower concentrations (e.g., 3 mM), the monomeric forms are naturally more abundant.[3][4] Alternatively, monomeric DHA can be synthesized from glyceraldehyde.[3][4]

Q4: How can I verify the proportion of monomeric DHA in my solution?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is a powerful technique to quantify the relative amounts of the monomeric (ketone and hydrate forms) and dimeric forms of DHA in solution.[3][4] Gas chromatography coupled to a flame ionization detector (GC-FID) after derivatization can also be used for quantification.[8]

Troubleshooting Guides

Issue: High variability in experimental results when using freshly prepared DHA solutions.

  • Cause: Freshly prepared solutions from solid DHA will primarily contain the dimer. The conversion to the monomeric form is time-dependent, leading to inconsistent concentrations of the active monomer if used immediately.[2]

  • Solution: Prepare DHA solutions at least 12-24 hours in advance and store them at room temperature to allow for equilibration to the monomeric form.[3][4] For time-sensitive experiments, consider synthesizing monomeric DHA.

Issue: Degradation of DHA solution, indicated by a brownish color.

  • Cause: DHA is unstable in basic conditions (pH > 6) and can degrade.[6]

  • Solution: Ensure the pH of your DHA solution is maintained between 4 and 6.[6] Use buffered solutions if necessary. Avoid high temperatures for prolonged periods, as this can also contribute to degradation.

Issue: Low yield of the desired product in a reaction involving DHA.

  • Cause: If the reaction specifically requires the monomeric form of DHA, a low concentration of the monomer will result in a low yield. This is often the case if the DHA solution was not allowed to equilibrate.

  • Solution: Follow the protocols for preparing monomer-enriched DHA solutions by allowing sufficient equilibration time. Verify the monomer concentration using NMR spectroscopy before use.

Quantitative Data Summary

The following table summarizes the relative proportions of DHA forms in an aqueous solution over time, based on ¹H NMR monitoring.

Time (hours)Monomer (Ketone + Hydrate) %Dimer %
0~6%~94%
12>94%<6%
24>94%<6%
48>94%<6%

Data adapted from studies on the equilibration of a 110 mM DHA solution in water at room temperature.[3][4]

Experimental Protocols

Protocol 1: Preparation of an Equilibrated Dihydroxyacetone Solution

  • Weigh the desired amount of solid dihydroxyacetone dimer.

  • Dissolve the solid DHA in the desired aqueous solvent (e.g., water, buffer at pH 4-6).

  • Allow the solution to stand at room temperature for at least 12 hours to facilitate the conversion of the dimer to the monomer. For concentrations around 100 mM, 48 hours may be required to ensure complete equilibration.[3][4]

  • The solution is now ready for experimental use.

Protocol 2: Quantification of DHA Monomer and Dimer using ¹H NMR Spectroscopy

  • Prepare a DHA solution in D₂O or a mixture of H₂O/D₂O.

  • Acquire a ¹H NMR spectrum of the solution.

  • Identify the characteristic peaks for the monomeric and dimeric forms. The ketone form of the monomer typically shows a singlet around 4.41 ppm, and the hydrated form shows a singlet around 3.57 ppm in H₂O/D₂O.[4]

  • Integrate the peaks corresponding to the monomeric and dimeric species.

  • Calculate the relative percentage of each form based on the integration values.

Visualizations

DHA_Equilibrium cluster_solid Solid State cluster_solution In Solution Dimer DHA Dimer Monomer DHA Monomer (Ketone + Hydrate) Dimer->Monomer Dissolution & Equilibration Monomer->Dimer Concentration Increase

Caption: Equilibrium between DHA dimer and monomer.

Troubleshooting_Workflow start Experiment with DHA issue Inconsistent Results? start->issue check_prep Check Solution Preparation issue->check_prep Yes end Consistent Results issue->end No equilibrate Equilibrate for 12-24h check_prep->equilibrate check_ph Check pH adjust_ph Adjust pH to 4-6 check_ph->adjust_ph equilibrate->check_ph adjust_ph->end

Caption: Troubleshooting workflow for inconsistent results.

References

Validation & Comparative

Unveiling the Reactivity Landscape: A Comparative Analysis of 1,3-Dihydroxyacetone Dimer and Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 1,3-dihydroxyacetone (DHA), understanding the nuances of its chemical behavior is paramount. A critical aspect of this is recognizing the distinct reactivity profiles of its dimeric and monomeric forms. While commercially available as a stable dimer, it is the monomer that serves as the primary reactive species in most biological and chemical applications. This guide provides an objective comparison of the reactivity of the 1,3-dihydroxyacetone dimer versus its monomer, supported by experimental data and detailed protocols to ensure consistency and accuracy in research endeavors.

At a Glance: Dimer vs. Monomer

The key distinctions between the this compound and monomer are summarized in the table below, highlighting their physical and chemical properties that directly influence their reactivity.

PropertyThis compound1,3-Dihydroxyacetone Monomer
Physical State White, crystalline powder[1]Exists in aqueous solution[1]
Stability More stable, particularly in solid form[2][3]Less stable, exists in equilibrium with the dimer and a hydrated form in solution[4][5]
Solubility Slowly dissolves in water to form the monomer[1]Soluble in water[6]
Reactivity Generally considered less reactive; dissociation can be the rate-limiting step in reactions[2][7]The primary reactive species in biological and chemical reactions[1][3]
Biological Activity Not directly taken up by cellsThe form that is taken up by cells and undergoes phosphorylation[4][5]

The Equilibrium Unveiled: From Stable Dimer to Reactive Monomer

In its solid state, 1,3-dihydroxyacetone exists as a stable cyclic dimer (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol).[1] This crystalline form offers enhanced stability for storage and handling.[2][3] However, upon dissolution in aqueous solutions, a slow equilibrium is established, leading to the formation of the monomer.[1][4][5][8] This equilibrium is dynamic and influenced by factors such as concentration, temperature, and incubation time.[4][5] Notably, dilute solutions favor the formation of the monomeric species.[4][5] The monomer itself exists in a further equilibrium between its ketone and hydrated forms.[4][5]

G Dimer This compound (Solid, Stable) Monomer_Ketone Monomer (Ketone form) (Aqueous, Reactive) Dimer->Monomer_Ketone Dissolution in aqueous solution Monomer_Ketone->Dimer Higher concentration, lower temperature Monomer_Hydrate Monomer (Hydrated form) (Aqueous) Monomer_Ketone->Monomer_Hydrate Hydration Monomer_Hydrate->Monomer_Ketone Dehydration

Equilibrium between this compound and monomer forms in aqueous solution.

Reactivity in Focus: The Role of the Monomer

The enhanced reactivity of the monomer is central to the utility of DHA in various applications. In the well-known Maillard reaction, which is responsible for the browning effect in sunless tanning products, it is the monomeric form that reacts with the amino acids in the keratin of the skin.[1][3] Similarly, in cellular studies, the monomer is the species that is transported into cells and subsequently phosphorylated, entering into metabolic pathways.[4][5] The reactivity of DHA has been linked to the induction of cellular stress, including replication stress, oxidative stress, and mitochondrial dysfunction.[4][5][9]

The dissociation of the dimer to the monomer can be the rate-determining step in chemical reactions.[7] This highlights the importance of controlling the equilibrium to achieve consistent and reproducible results in reactivity studies.

Experimental Protocols

To ensure that experimental outcomes are attributable to a specific form of DHA, careful preparation of the reactant is crucial. The following protocols provide a framework for working with both the dimer and, more importantly, for generating a solution of the reactive monomer.

Protocol 1: Preparation of a Monomeric 1,3-Dihydroxyacetone Solution

This protocol is designed to favor the formation of the monomeric form of DHA from the commercially available dimer for use in reactivity assays.

Materials:

  • This compound (crystalline powder)

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Dissolution: Accurately weigh the desired amount of this compound.

  • Slowly add the dimer to deionized water at room temperature while stirring. To favor the monomer, prepare a dilute solution (e.g., low millimolar concentrations).[4][5]

  • Equilibration: Allow the solution to stir for a sufficient period to facilitate the conversion of the dimer to the monomer. This can take several hours.[10] For consistent results, it is recommended to prepare the solution fresh and allow it to equilibrate for a standardized amount of time before each experiment.

  • pH Adjustment: Monitor the pH of the solution. DHA solutions are most stable at a pH between 4 and 6.[1] Adjust the pH if necessary using dilute acid or base.

  • Confirmation (Optional): For rigorous studies, the concentration of the monomer can be quantified using techniques such as NMR spectroscopy.[4][5]

Protocol 2: Comparative Reactivity Assay - Maillard Reaction with Glycine

This protocol provides a basic framework to compare the browning reaction (a measure of reactivity) of a freshly prepared DHA solution (predominantly monomeric) versus an aged or concentrated solution (containing a higher proportion of the dimer).

Materials:

  • Monomeric 1,3-dihydroxyacetone solution (prepared as in Protocol 1)

  • Concentrated or freshly dissolved, non-equilibrated 1,3-dihydroxyacetone solution

  • Glycine solution (e.g., 0.1 M in a suitable buffer, pH 5-7)

  • Spectrophotometer

  • Incubator or water bath

Procedure:

  • Reaction Setup: In separate reaction vessels, mix equal volumes of the monomer-rich DHA solution and the dimer-rich DHA solution with the glycine solution.

  • Include a control with glycine solution and buffer only.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 37°C).

  • Data Collection: At regular time intervals (e.g., every 30 minutes for several hours), measure the absorbance of each solution at a wavelength corresponding to the brown pigments formed (e.g., 420 nm).

  • Analysis: Plot the absorbance as a function of time for each condition. A steeper slope indicates a faster reaction rate and thus higher reactivity. It is expected that the monomer-rich solution will show a significantly faster rate of browning.

G cluster_0 DHA Solution Preparation cluster_1 Reaction Prep_Monomer Prepare Monomer-Rich DHA (Dilute, Equilibrated) React_Monomer Mix Monomer-Rich DHA with Glycine Prep_Monomer->React_Monomer Prep_Dimer Prepare Dimer-Rich DHA (Concentrated/Fresh) React_Dimer Mix Dimer-Rich DHA with Glycine Prep_Dimer->React_Dimer Incubate Incubate at Controlled Temperature React_Monomer->Incubate React_Dimer->Incubate Measure Measure Absorbance (e.g., 420 nm) at Time Intervals Incubate->Measure Analyze Analyze Data: Compare Reaction Rates Measure->Analyze

Workflow for a comparative reactivity study of DHA monomer and dimer.

Conclusion

References

A Comparative Guide to Analytical Methods for Quantifying 1,3-Dihydroxyacetone Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of 1,3-dihydroxyacetone (DHA) and its dimer, a crucial aspect in research and development involving this compound. The equilibrium between the monomeric and dimeric forms of DHA in solution necessitates robust analytical techniques for accurate characterization and quantification. This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose, providing experimental protocols and performance data to aid in method selection.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key quantitative performance parameters of HPLC, GC, and NMR for the analysis of DHA and its dimer.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity, with detection via UV or Refractive Index.Separation of volatile derivatives, with detection by Flame Ionization Detector (FID) or Mass Spectrometry (MS).Quantification based on the signal intensity of specific nuclei in a magnetic field.
Linearity Range 2.00–12.00 mg/mL for DHA[1]1-100 g/L for DHA (with derivatization)[2]Good linearity, but range is sample-dependent.
Limit of Detection (LOD) 0.06 mg/mL for DHA[1]0.025 g/L for DHA (with derivatization)[2]Generally lower sensitivity than chromatographic methods.
Limit of Quantitation (LOQ) 1.20 mg/mL for DHA[1]Not explicitly stated, but the GC-FID method showed a one-order-of-magnitude increase in sensitivity for DHA compared to a standard HPLC method.[3]Dependent on concentration and instrument parameters.
Precision High precision and accuracy.[1]Coefficient of variation below 12% for DHA.[3]Highly reproducible.[4]
Sample Preparation Simple dilution, potential derivatization for enhanced sensitivity.Derivatization (e.g., silylation or acetylation) is typically required.[2][3]Minimal, often just dissolution in a deuterated solvent.
Key Advantages Accurate for high concentrations, robust and widely available.[1]High sensitivity and resolution.Provides structural information, can distinguish between monomer, dimer, and hydrated forms.[5][6]
Key Disadvantages May have lower sensitivity for trace analysis without derivatization.Derivatization can be time-consuming and introduce errors.Lower sensitivity compared to other methods.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quantification of DHA in various samples, including fermentation broths.

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector

  • Lichrospher 5-NH2 column (or equivalent amino column)[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water

  • DHA standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 90:10, v/v).[1] Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of DHA in the mobile phase. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Dilute the sample containing DHA with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Lichrospher 5-NH2

    • Mobile Phase: Acetonitrile:Water (90:10, v/v)[1]

    • Flow Rate: 1.0 mL/min (typical, may require optimization)

    • Injection Volume: 20 µL

    • Detector: UV at 210 nm or RI detector

  • Analysis: Inject the standard solutions to construct a calibration curve. Inject the prepared samples and quantify the DHA concentration based on the peak area and the calibration curve.

For enhanced sensitivity and simultaneous analysis of DHA and related compounds like methylglyoxal, a derivatization step with o-(2,3,4,5,6-Pentafluorobenzyl) hydroxylamine (PFBHA) can be employed, followed by HPLC with UV detection.[7][8]

Gas Chromatography (GC)

GC methods for DHA analysis typically require a derivatization step to increase the volatility of the analyte.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5)

Reagents:

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation, or Acetic Anhydride and N-methylimidazole for acetylation.[2][3]

  • DHA standard

Procedure:

  • Derivatization (Silylation example):

    • Evaporate a known volume of the aqueous sample to dryness.

    • Add pyridine to dissolve the residue.

    • Add BSTFA with 1% TMCS.

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.

  • GC Conditions:

    • Column: DB-5 or equivalent

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C). The exact program will need optimization.

    • Carrier Gas: Helium or Nitrogen

    • Detector Temperature (FID): 280°C

  • Analysis: Inject the derivatized standards and samples. The monomer and dimer forms will produce distinct peaks.[3] Quantification is performed using a calibration curve constructed from derivatized standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the equilibrium between DHA monomer and dimer in solution and for quantification without the need for extensive sample preparation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Internal standard for absolute quantification (e.g., maleic acid, TSP)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample containing DHA in a deuterated solvent. For absolute quantification, add a known amount of an internal standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the protons for accurate integration (typically 5 times the longest T1).

  • Data Analysis:

    • Integrate the signals corresponding to the monomer and dimer forms of DHA. In aqueous solutions, the monomer exists as a ketone and a hydrate, each with distinct signals.[5] The dimer also shows characteristic signals.[6]

    • The relative quantification of each species can be determined from the integral ratios.

    • For absolute quantification, compare the integral of a DHA signal to the integral of the known concentration of the internal standard.

Workflow and Process Visualization

The following diagram illustrates a general workflow for the analytical quantification of 1,3-dihydroxyacetone dimer.

analytical_workflow General Analytical Workflow for DHA Dimer Quantification cluster_sample_prep Sample Preparation cluster_data Data Processing & Quantification Sample Sample Collection Dilution Dilution Sample->Dilution NMR NMR Sample->NMR Derivatization Derivatization (for GC/sensitive HPLC) Dilution->Derivatization Filtration Filtration Dilution->Filtration Derivatization->Filtration HPLC HPLC Filtration->HPLC GC GC Filtration->GC Chromatogram Chromatogram/ Spectrum Acquisition HPLC->Chromatogram GC->Chromatogram NMR->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Concentration Calculation Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: General workflow for DHA dimer analysis.

This guide provides a comparative overview of common analytical techniques for the quantification of 1,3-dihydroxyacetone and its dimer. The choice of method should be guided by the specific requirements of the research, considering factors such as sensitivity, sample complexity, and the need for structural information.

References

Validating the Purity of 1,3-Dihydroxyacetone Dimer: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 1,3-dihydroxyacetone (DHA) dimer purity. Given that the DHA dimer exists in equilibrium with its monomeric form in solution, HPLC methods typically quantify the total DHA content to assess purity against potential impurities and degradation products. This document outlines various analytical approaches, presents supporting experimental data, and offers detailed protocols to assist researchers in selecting the most suitable method for their specific needs.

Comparison of HPLC Methods for 1,3-Dihydroxyacetone Analysis

The selection of an appropriate HPLC method for DHA analysis is critical and depends on the sample matrix, required sensitivity, and available equipment. The primary methods employed include Hydrophilic Interaction Chromatography (HILIC), Reversed-Phase (RP) HPLC, and Ligand Exchange Chromatography.

Hydrophilic Interaction Chromatography (HILIC)

HILIC is a preferred method for separating highly polar compounds like sugars.[1] It utilizes a polar stationary phase (commonly amino-bonded silica) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, with a small amount of water.[1] Increasing the water content decreases the retention time.[1]

  • Advantages: Excellent retention and separation of polar analytes that are not well-retained on reversed-phase columns.[1] Polymeric amino columns offer improved stability over a wider pH range (pH 2-12) compared to silica-based amino phases.[1]

  • Disadvantages: Silica-based amino columns can be unstable, and the amino groups can react with reducing sugars, potentially shortening the column's lifespan.[2]

Reversed-Phase (RP) HPLC

While less common for underivatized sugars due to their high polarity, RP-HPLC can be effectively used for DHA analysis, particularly after derivatization.[3][4] Derivatization enhances the hydrophobicity of DHA and introduces a chromophore, significantly improving detection by UV-Vis detectors.[4] A common derivatizing agent is o-(2,3,4,5,6-Pentafluorobenzyl) hydroxylamine (PFBHA).[3][4]

  • Advantages: High efficiency and stability of C18 columns. The derivatization step can significantly increase sensitivity and selectivity.[4]

  • Disadvantages: Requires an additional sample preparation step (derivatization).

Ligand Exchange Chromatography

This technique employs stationary phases based on polymer resins loaded with a specific counter-ion (e.g., Ca2+ or H+).[5] Separation is based on the interaction between the hydroxyl groups of the sugar and the metal counter-ion on the resin.[5] The mobile phase is often simple, typically just deionized water.[5]

  • Advantages: Uses simple and environmentally friendly mobile phases.[5] Can provide excellent resolution for complex mixtures of sugars and sugar alcohols.[5]

  • Disadvantages: Columns often require elevated temperatures (e.g., 70-85°C) for optimal performance.[2][5] The polymer-based columns may have lower mechanical strength compared to silica-based columns.[2]

Data Presentation: Comparison of HPLC Method Performance

The following table summarizes the performance characteristics of different HPLC methods used for the determination of dihydroxyacetone.

Parameter HILIC Method RP-HPLC with Derivatization Ligand Exchange Chromatography
Column Lichrospher 5-NH2[6]Synergi 4μ Fusion-RP 80A[3]Aminex HPX-87H[7]
Mobile Phase Acetonitrile:Water (90:10, v/v)[6]Gradient of Acetonitrile and Water[3]5 mM H2SO4[7]
Detector Refractive Index (RI)[8]UV-Vis (263 nm)[3]UV (271 nm) and RI[7]
Linearity Range 2.00–12.00 mg/mL[6]Not explicitly stated, but high accuracy (R² = 0.999) reported[3]Not explicitly stated
Limit of Detection (LOD) 0.06 mg/mL[6]Not explicitly statedNot explicitly stated
Limit of Quantitation (LOQ) 1.20 mg/mL[6]Not explicitly statedNot explicitly stated

Experimental Protocols

Below are detailed methodologies for a representative HPLC method for DHA analysis.

Protocol 1: HILIC Method for Dihydroxyacetone Quantification

This protocol is based on a validated method for the determination of DHA in fermentation broth.[6]

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, and a Refractive Index (RI) detector.

    • Lichrospher 5-NH2 column (5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water in a 90:10 (v/v) ratio.[6]

    • Flow Rate: 1.0 mL/min (suggested starting point, may require optimization).

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 1,3-dihydroxyacetone dimer in the mobile phase to prepare a stock solution of a known concentration (e.g., 10 mg/mL). The dimer will equilibrate to the monomer in solution.[9]

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 2.0 to 12.0 mg/mL).[6]

    • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Data Processing:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of DHA in the sample from the calibration curve.

    • Purity is calculated as the percentage of the area of the DHA peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare DHA Standard Solutions injection Inject Standards & Sample prep_std->injection prep_sample Dissolve & Filter DHA Dimer Sample prep_sample->injection hplc_system HPLC System (HILIC Column, RI Detector) chromatogram Obtain Chromatograms injection->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify DHA in Sample chromatogram->quantification calibration->quantification purity Calculate Purity quantification->purity

Caption: Experimental workflow for HPLC validation of DHA purity.

purity_logic cluster_input Input Data cluster_calculation Calculation cluster_output Result dha_peak_area DHA Peak Area calculation_node Purity (%) = (DHA Peak Area / Total Peak Area) x 100 dha_peak_area->calculation_node total_peak_area Total Peak Area (DHA + Impurities) total_peak_area->calculation_node purity_result Reported Purity of DHA Dimer calculation_node->purity_result

Caption: Logical diagram for determining DHA dimer purity from HPLC data.

Alternative Purity Assessment Methods

While HPLC is the gold standard for quantitative purity analysis, other techniques can provide complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure and identify impurities. It can also be used to study the equilibrium between the monomeric and dimeric forms of DHA in solution.[9][10]

  • Spectrophotometric Methods: Visible spectrophotometry can be used for the quantification of DHA, often after reaction with a coloring agent. However, these methods may be less specific than HPLC and can be prone to interference from other compounds in the sample.[6]

  • Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for qualitative assessment of purity and to quickly screen for the presence of impurities.

References

A Comparative Analysis of Catalysts for 1,3-Dihydroxyacetone Dimer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,3-dihydroxyacetone (DHA), which readily dimerizes, is a critical process in the chemical and pharmaceutical industries. DHA serves as a valuable building block in organic synthesis and is the active ingredient in sunless tanning products.[1] The efficiency of DHA synthesis is highly dependent on the catalyst employed, with various systems offering different advantages in terms of yield, selectivity, and reaction conditions. This guide provides a comparative overview of different catalytic approaches for the synthesis of the 1,3-dihydroxyacetone dimer, supported by experimental data from recent literature.

Catalyst Performance Comparison

The selective oxidation of glycerol is a primary route for DHA synthesis.[2] A range of catalysts, including noble metal-based heterogeneous catalysts, mixed metal oxides, and biocatalysts, have been investigated for this conversion. The performance of several catalytic systems is summarized in the table below. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

CatalystSubstrateReaction ConditionsGlycerol Conversion (%)DHA Selectivity (%)DHA Yield (%)Reference
Pt-Bi/CGlycerolNot Specified~70LowNot Specified[3]
PtSb/CGlycerolNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
PdAg/CGlycerolNot Specified5285~44[4]
Au/CuO-ZnOGlycerolNot Specified71.693.2~66.7[4]
AuPd/ZnO-CuOGlycerolBase-freeNot SpecifiedNot Specified65.3[4]
Au/Cu2O-MgO-Al2O3GlycerolNot Specified5372~38.2[4]
"Cu(II)-AlO(OH)"/TEMPOGlycerol60°C, 12h, air1009595[5]
Amberlyst® A26-OH-1,3-dichloro-propanoneRoom temp, 3hNot SpecifiedNot Specified80 (of dimer)[6]
GoethiteDHANot Specified71.9Not ApplicableNot Applicable[7]
MnO2/GoethiteDHANot Specified>71.9Not ApplicableNot Applicable[7]
Thiazolium saltsFormaldehydeBase-freeNot SpecifiedNot SpecifiedNot Specified[8]
3-ethylbenzothiazole bromide/triethylamineParaformaldehydeNot SpecifiedNot Specified~90Not Specified[9]
Gluconobacter oxydansGlycerolFermentationHighHighHigh[10]

Note: Yield is often calculated as (Glycerol Conversion %) x (DHA Selectivity %). Where not explicitly stated, it has been estimated.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and comparing catalyst performance. Below are representative protocols for DHA synthesis using different catalytic systems.

1. Heterogeneous Catalytic Oxidation of Glycerol with "Cu(II)-AlO(OH)"/TEMPO [5]

  • Materials: Glycerol (1.0 mmol), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (2.0 mmol), "Cu(II)-AlO(OH)" catalyst (50 mg, containing 4.5 mg Cu2+), water (1 mL), acetonitrile (3 mL).

  • Procedure:

    • Combine glycerol and TEMPO in a flask under an air atmosphere (1 atm).

    • Add the mixed solvent of water and acetonitrile to dissolve the reactants.

    • Add the "Cu(II)-AlO(OH)" catalyst to the solution.

    • Heat the reaction mixture at 60°C for 12 hours with stirring.

    • After the reaction, centrifuge the mixture to separate the solid catalyst.

    • Pass the supernatant through a silica gel column (acetone as eluent) to remove TEMPO.

    • Concentrate the resulting solution to isolate the 1,3-dihydroxyacetone product.

    • Product confirmation and yield determination are performed using HPLC and NMR analysis.

2. Synthesis of this compound via Dihydroxylation [6]

  • Materials: 1,3-dichloro-propanone (0.20 g, 1.57 mmol), Amberlyst® A26-OH- form resin (4 g, 3 mmol), acetonitrile (10 mL).

  • Procedure:

    • Add Amberlyst® A26-OH- form resin to a 50 mL round bottom flask.

    • Add acetonitrile followed by 1,3-dichloro-propanone.

    • Stir the reaction medium under magnetic stirring for 3 hours at room temperature.

    • Filter the reaction medium through a simple funnel with filter paper to remove the resin.

    • Evaporate the solvent from the filtrate to obtain the this compound.

3. Formaldehyde Condensation using a Soxhlet Extractor [8]

  • Concept: This method utilizes a heterogeneous catalyst in a Soxhlet extractor to continuously separate the synthesized DHA from the catalyst, preventing product inhibition and catalyst deactivation.

  • General Procedure:

    • A solid catalyst (e.g., a thiazolium salt-based resin) is placed in the thimble of a Soxhlet extractor.

    • A solution of formaldehyde in a suitable solvent is placed in the boiling flask.

    • The solvent is heated to reflux, and the vapor condenses and drips onto the catalyst bed, initiating the condensation of formaldehyde to DHA.

    • The solution containing the DHA product is then siphoned back into the boiling flask.

    • This continuous process allows for a stable catalytic operation and a clean conversion of formaldehyde to DHA.

Reaction Pathways and Experimental Workflow

The synthesis of the this compound typically involves the formation of the monomeric DHA, which then undergoes dimerization.

G General Synthesis Pathway of DHA Dimer cluster_synthesis DHA Monomer Synthesis cluster_dimerization Dimerization Glycerol Glycerol DHA_monomer 1,3-Dihydroxyacetone (Monomer) Glycerol->DHA_monomer Catalytic Oxidation Formaldehyde Formaldehyde Formaldehyde->DHA_monomer Catalytic Condensation DHA_dimer 1,3-Dihydroxyacetone Dimer DHA_monomer->DHA_dimer Spontaneous Dimerization

Caption: General pathways for the synthesis of this compound.

The experimental workflow for a comparative study of catalysts would involve several key steps, from catalyst preparation to product analysis.

G Experimental Workflow for Catalyst Comparison Catalyst_Prep Catalyst Preparation/ Selection Reaction_Setup Reaction Setup (Substrate, Solvent, Catalyst Loading) Catalyst_Prep->Reaction_Setup Reaction Controlled Reaction (Temperature, Time, Pressure, Stirring) Reaction_Setup->Reaction Sampling Periodic Sampling Reaction->Sampling Analysis Product Analysis (GC, HPLC, NMR) Sampling->Analysis Data_Processing Data Processing (Conversion, Selectivity, Yield Calculation) Analysis->Data_Processing Comparison Catalyst Performance Comparison Data_Processing->Comparison

Caption: A generalized workflow for the comparative study of catalysts.

References

Distinguishing Dihydroxyacetone Monomer and Dimer: A Guide to NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately characterizing 1,3-dihydroxyacetone (DHA) in solution is critical, as its biological activity is dependent on its monomeric form. Commercially available DHA often exists as a dimer, which slowly equilibrates to its active monomeric forms (ketone and hydrate) in aqueous solutions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive tool for differentiating and quantifying these species in situ.

This guide provides a comparative analysis of the NMR spectra of DHA monomer and dimer, supported by experimental data and detailed protocols to aid in the precise characterization of DHA solutions.

Comparative NMR Data: Monomer vs. Dimer

The key to differentiating the DHA monomer and dimer lies in their distinct chemical shifts in both ¹H and ¹³C NMR spectra. The monomer exists in equilibrium between a ketone and a hydrated form, each with unique signals. The dimer, a cyclic dioxane derivative, presents a different set of resonances.

Below is a summary of the reported chemical shifts (δ) in parts per million (ppm). It is important to note that the solvent system can influence chemical shifts. The data for the monomeric forms are reported in H₂O/D₂O, which is most relevant for biological studies. The most complete dataset currently available for the dimer is in DMSO-d₆; this solvent difference should be considered when comparing spectra.

Species Form Solvent ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Reference
Monomer KetoneH₂O/D₂O (9:1)4.41 (s, 4H)212.0 (C=O), 64.8 (-CH₂)[1]
Monomer HydrateH₂O/D₂O (9:1)3.57 (s, 4H)95.0 (C(OH)₂), 63.6 (-CH₂)[1]
Dimer trans-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diolDMSO-d₆4.97 (s, 2H, -OH), 4.60 (t, 2H, J=5.5 Hz, -OH), 3.41 (d, 4H, J=5.5 Hz, -CH₂-), 3.37 (s, 4H, -CH₂-)96.5 (C-O), 63.0 (-CH₂-), 62.8 (-CH₂-)[2]

Note: The signals for the dimer in DMSO-d₆ are based on the assignments from the work of Owens (2016) which focuses on the kinetics of dimer dissociation.[2]

Visualizing the Equilibrium

The equilibrium between the DHA dimer and its monomeric forms (ketone and hydrate) in an aqueous solution is a dynamic process. NMR spectroscopy allows for the direct observation and quantification of each species present at a given time.

DHA_Equilibrium cluster_solution Aqueous Solution cluster_analysis NMR Analysis Dimer DHA Dimer (Inactive) Monomer_Ketone DHA Monomer (Ketone Form) Dimer->Monomer_Ketone Dissociation (Slow) NMR NMR Spectrometer Dimer->NMR Distinct Signals Monomer_Ketone->Dimer Dimerization (Favored at high concentration) Monomer_Hydrate DHA Monomer (Hydrated Form) Monomer_Ketone->Monomer_Hydrate Hydration (Fast) Monomer_Ketone->NMR Distinct Signals δ(¹H) ≈ 4.41 ppm δ(¹³C) ≈ 212.0, 64.8 ppm Monomer_Hydrate->Monomer_Ketone Dehydration Monomer_Hydrate->NMR Distinct Signals δ(¹H) ≈ 3.57 ppm δ(¹³C) ≈ 95.0, 63.6 ppm

Caption: DHA monomer-dimer equilibrium in aqueous solution as monitored by NMR spectroscopy.

Experimental Protocol: NMR Analysis of DHA

This protocol outlines the steps for preparing and analyzing DHA samples by ¹H and ¹³C NMR to differentiate and quantify the monomer and dimer forms.

I. Materials and Equipment

  • 1,3-Dihydroxyacetone (solid, commercial dimer form is suitable)

  • Deuterium oxide (D₂O, 99.9%)

  • Deionized water (H₂O)

  • NMR spectrometer (400 MHz or higher recommended)

  • 5 mm NMR tubes

  • Internal standard (optional, e.g., TSP or DSS)

II. Sample Preparation

The state of the monomer-dimer equilibrium is highly sensitive to concentration, temperature, and the age of the solution.

  • To Favor the Monomer:

    • Prepare a dilute stock solution of DHA (e.g., 10-50 mM) in a 9:1 H₂O/D₂O solvent mixture.

    • Allow the solution to equilibrate at room temperature (25°C) for at least 12-24 hours. Studies have shown that equilibrium favoring the monomeric species can take several hours to be reached.[1]

    • Transfer approximately 0.6 mL of the equilibrated solution to an NMR tube.

  • To Observe the Dimer:

    • Prepare a highly concentrated solution of DHA (e.g., >300 mM) by dissolving the solid DHA directly in D₂O or a 9:1 H₂O/D₂O mixture.[1]

    • Alternatively, use a freshly purchased solid sample of DHA, which is predominantly in the dimeric form, and acquire the spectrum immediately after dissolution.

    • Transfer the freshly prepared, concentrated solution to an NMR tube for immediate analysis.

III. NMR Data Acquisition

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal from D₂O.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the sample temperature (e.g., 298 K).

  • ¹H NMR Spectrum:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a solvent suppression technique (e.g., presaturation) to attenuate the large residual H₂O signal.

    • Typical parameters on a 400 MHz spectrometer:

      • Spectral width: ~12 ppm

      • Number of scans: 16-64 (depending on concentration)

      • Relaxation delay (d1): 5 seconds

  • ¹³C NMR Spectrum:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A sufficient number of scans will be required due to the lower natural abundance of ¹³C and typically lower sample concentrations.

    • Typical parameters on a 100 MHz (for ¹³C) spectrometer:

      • Spectral width: ~220 ppm

      • Number of scans: 1024 or more

      • Relaxation delay (d1): 2 seconds

IV. Data Analysis

  • Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra.

    • Reference the spectra. For ¹H spectra in H₂O/D₂O, the residual HOD peak can be set to ~4.7 ppm. For ¹³C spectra, an internal or external standard is recommended.

  • Identification:

    • Identify the signals corresponding to the DHA monomer (ketone and hydrate) and dimer using the chemical shifts provided in the comparison table.

  • Quantification:

    • Integrate the distinct, well-resolved peaks for each species in the ¹H NMR spectrum.

    • The relative percentage of each form can be calculated from the ratio of their respective integral values. For example:

      • % Ketone = [Integral(ketone) / (Integral(ketone) + Integral(hydrate) + Integral(dimer))] x 100

This systematic approach using NMR spectroscopy provides a robust and reliable method for the qualitative and quantitative analysis of the monomer-dimer equilibrium of 1,3-dihydroxyacetone, ensuring accurate characterization for research and development applications.

References

Comparative Analysis of the Biological Activity of 1,3-Dihydroxyacetone Dimer and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological activity of 1,3-Dihydroxyacetone dimer (DHAD), focusing on its cytotoxic and genotoxic effects, and antioxidant potential. Given that in its solid state, dihydroxyacetone (DHA) primarily exists as its dimer, which then equilibrates to the monomeric form in aqueous solutions, this guide will consider the biological activities attributed to DHA as representative of the effects observed when using the commercially available dimer form in experimental settings[1][2][3][4]. For a comprehensive comparison, the activities of DHA are contrasted with its precursor, glycerol, and its isomer, glyceraldehyde.

Executive Summary

1,3-Dihydroxyacetone (DHA), the active monomeric form of its dimer, exhibits significant biological activity, including dose-dependent cytotoxicity and genotoxicity in various cell lines. In contrast, its precursor, glycerol, demonstrates a high biocompatibility with minimal cytotoxic or genotoxic effects[1][5][6]. The isomer of DHA, glyceraldehyde, also displays cytotoxic properties, in some cases more potent than DHA[7][8]. The primary mechanism of DHA's biological action on the skin is the Maillard reaction with amino acids, leading to the formation of melanoidins[1][9][10][11]. At a cellular level, DHA has been shown to induce cell cycle arrest and apoptosis[12][13]. While direct antioxidant capacity data for DHA is not extensively documented, its precursor glycerol and its derivatives have been noted for their antioxidant properties[14][15][16][17][18].

Comparative Cytotoxicity

The cytotoxic effects of dihydroxyacetone have been evaluated across several human cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of cytotoxicity. Below is a summary of reported IC50 values for DHA, alongside available data for the comparator, glyceraldehyde. Glycerol is generally considered non-cytotoxic at relevant concentrations[3][19][20][21].

CompoundCell LineAssay TypeIC50 Value (mM)Reference
Dihydroxyacetone (DHA)Human Melanoma (A375P)Colony Formation1.9[2]
Dihydroxyacetone (DHA)Human Embryonic Kidney (HEK293T)Not Specified2.4 ± 0.3[22][23]
Dihydroxyacetone (DHA)Rat Cardiomyocytes (H9c2)Cell Growth5.2 ± 0.44[24]
Dihydroxyacetone (DHA)Human Lung Carcinoma (A549)Growth Inhibition6.5 ± 0.95[25]
Dihydroxyacetone (DHA)Human Bronchial Epithelial (BEAS-2B)Growth Inhibition7.5 ± 0.33[25]
Dihydroxyacetone (DHA)Human Keratinocytes (NHEK)Cell Viability~50 (significant viability loss)[22]
L-GlyceraldehydeHuman Neuroblastoma (SH-SY5Y)Cell Viability~0.5 (estimated from graph)[8]

Genotoxicity Profile

Studies indicate that dihydroxyacetone can induce DNA damage, particularly at cytotoxic concentrations. In contrast, glycerol has been found to be non-genotoxic in a battery of assays[1][5][6][26][27]. Glyceraldehyde has demonstrated genotoxic potential in some studies[9][10][28].

CompoundFindingAssayReference
Dihydroxyacetone (DHA)Induces DNA damage, particularly at cytotoxic concentrations.Alkaline Comet Assay[12][13]
GlycerolNot genotoxic.Ames Test, Chromosome Aberration Assay, Sister Chromatid Exchange Assay, Unscheduled DNA Synthesis Assay[1][5]
GlyceraldehydeInconsistent genotoxic and mutagenic responses in vitro.Bacterial Reverse Mutation Assay, Chromosome Aberration Assay[9][10][28]

Antioxidant Capacity

While DHA is primarily known for its role in the Maillard reaction, the antioxidant properties of related compounds like glycerol and its derivatives have been noted. Glycerol itself can be used in the extraction of antioxidant compounds and some of its derivatives exhibit antioxidant activity[14][15][16][17][18][29]. The antioxidant potential of DHA itself is not well-documented.

Experimental Protocols

Cytotoxicity Assessment: Growth Inhibition Assay

This protocol is a general representation based on methodologies described in the cited literature[6][8][25][30][31][32].

  • Cell Culture: Human cell lines (e.g., A549, BEAS-2B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 2,500-5,000 cells/well) and allowed to adhere overnight.

  • Compound Preparation and Treatment: A stock solution of this compound is prepared in the culture medium. Serial dilutions are made to achieve the desired final concentrations. The culture medium is replaced with the medium containing the test compound or the vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This is a generalized protocol for assessing antioxidant capacity[5][25][27].

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol. A series of concentrations of the test compound are prepared in a suitable solvent.

  • Reaction Mixture: The test compound solutions are mixed with the DPPH solution in a 96-well plate. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The results can be expressed as the concentration of the compound that scavenges 50% of the DPPH radicals (EC50).

Visualized Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (e.g., A549, BEAS-2B) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Treatment with DHAD/Comparators seeding->treatment compound_prep Compound Preparation (DHAD in media) compound_prep->treatment incubation Incubation (24-72 hours) treatment->incubation viability_assay Viability Assay (e.g., MTT, WST-8) incubation->viability_assay readout Absorbance Reading viability_assay->readout data_analysis Data Analysis (IC50 Calculation) readout->data_analysis G cluster_cellular_effects Cellular Effects cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis DHA Dihydroxyacetone (DHA) Exposure ROS ↑ Reactive Oxygen Species (ROS) DHA->ROS CyclinB1 ↑ Cyclin B1 DHA->CyclinB1 DNA_damage DNA Damage ROS->DNA_damage p21 ↑ p21 DNA_damage->p21 G2M_arrest G2/M Phase Arrest p21->G2M_arrest CyclinB1->G2M_arrest Caspase3 Cleaved Caspase-3 G2M_arrest->Caspase3 Prolonged Arrest PARP1 Cleaved PARP-1 G2M_arrest->PARP1 Apoptosis Apoptosis Caspase3->Apoptosis PARP1->Apoptosis

References

A Researcher's Guide to 1,3-Dihydroxyacetone Dimer: A Side-by-Side Supplier Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and formulation scientists utilizing 1,3-Dihydroxyacetone (DHA) dimer, selecting a high-quality, reliable supplier is a critical first step in ensuring reproducible and accurate experimental outcomes. This guide provides a comparative overview of several prominent suppliers of research-grade 1,3-Dihydroxyacetone dimer, focusing on publicly available data regarding product purity, analytical testing, and physical properties. This comparison aims to assist drug development professionals and scientists in making informed purchasing decisions.

Summary of Supplier Specifications

The following table summarizes the key quantitative data available from various suppliers of this compound. It is important to note that the level of detail provided in public documentation, such as Certificates of Analysis (CoA), varies significantly between suppliers.

Supplier Product Number Purity/Assay Melting Point (°C) Appearance Analytical Methods Cited
Thermo Fisher Scientific (Alfa Aesar) J6059299.9% (GC), 99.2% (redox titration), 101.7%82.0 - 85.0White powderGC, Redox Titration, Proton NMR[1]
Sigma-Aldrich (Aldrich) D10720497%75 - 80PowderNot specified on product page
Santa Cruz Biotechnology sc-49902998%72.0 - 74.5White solid1H-NMR, 13C-NMR, Mass Spectrometry[2]
TCI America D0560>96.0% (T)Not SpecifiedNot SpecifiedNot specified on product page[3]
Advent Chembio 92463Not SpecifiedNot SpecifiedWhite to cream colorNot Specified

In-Depth Supplier Comparison

Thermo Fisher Scientific (Alfa Aesar): Thermo Fisher Scientific provides a relatively detailed Certificate of Analysis for their this compound. Notably, they specify the use of Gas Chromatography (GC) and redox titration for purity assessment, offering a high degree of transparency. The confirmation of structure by Proton NMR is also a valuable piece of quality control information.[1]

Sigma-Aldrich (Aldrich): Sigma-Aldrich, a widely recognized supplier, specifies a purity of 97% for their product. While their product page does not detail the specific analytical methods used for this determination, their reputation for quality is well-established in the scientific community.

Santa Cruz Biotechnology: Santa Cruz Biotechnology provides a Certificate of Analysis that confirms the product's identity using a suite of spectroscopic methods, including 1H-NMR, 13C-NMR, and Mass Spectrometry, with a stated purity of 98%.[2] This multi-faceted approach to identity confirmation provides a high level of confidence in the material's structure.

TCI America: TCI America specifies a purity of greater than 96.0% for their this compound.[3] While detailed analytical methods are not provided on their main product page, TCI is known for its extensive catalog of research chemicals.

Advent Chembio: Advent Chembio lists the product with a general description of its appearance. While a specific purity is not stated on the product page, they do offer the option to obtain a Certificate of Analysis by providing a batch number.

Proposed Experimental Protocols for Supplier Evaluation

To facilitate a more direct and robust comparison of this compound from different suppliers, the following experimental protocols are recommended. These methods are based on established analytical techniques for the characterization of dihydroxyacetone and related compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reliable HPLC method is crucial for determining the purity of DHA dimer and identifying any related impurities.

  • Methodology:

    • Column: A Lichrospher 5-NH2 column is a suitable choice.[4]

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water (90:10, v/v) can be employed.[4]

    • Detection: UV detection at an appropriate wavelength.

    • Sample Preparation: Accurately weigh and dissolve the this compound in the mobile phase to a known concentration (e.g., 5 mg/mL).

    • Analysis: Inject the sample and analyze the chromatogram for the main peak corresponding to the dimer and any impurity peaks. Purity is calculated based on the relative peak areas.

Identity Confirmation and Structural Integrity by NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of the DHA dimer and ensuring it has not degraded.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the this compound in a suitable deuterated solvent, such as DMSO-d6.

    • ¹H NMR Analysis: Acquire a proton NMR spectrum. The spectrum should be consistent with the known structure of the this compound.

    • ¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum to further confirm the carbon framework of the molecule.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to identify and quantify volatile impurities that may be present in the DHA dimer sample.

  • Methodology:

    • Derivatization: Due to the low volatility of DHA dimer, derivatization (e.g., silylation) may be necessary before GC analysis.

    • GC Separation: Use a suitable capillary column to separate the components of the sample.

    • MS Detection: A mass spectrometer will identify the components based on their mass spectra.

Stability Assessment

Evaluating the stability of the this compound under defined storage conditions is important for ensuring its quality over time.

  • Methodology:

    • Storage Conditions: Store aliquots of the DHA dimer from each supplier under controlled conditions (e.g., -20°C, 4°C, and room temperature) and protected from light and moisture.

    • Time Points: Analyze the samples at regular intervals (e.g., 0, 3, 6, and 12 months).

    • Analysis: At each time point, assess the purity and appearance of the samples using the HPLC and NMR methods described above.

Visualizing Experimental Workflows

To provide a clear visual representation of the proposed experimental workflows, the following diagrams have been generated using the DOT language.

HPLC_Purity_Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation start Weigh DHA Dimer dissolve Dissolve in Mobile Phase start->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect analyze Analyze Chromatogram detect->analyze calculate Calculate Purity analyze->calculate end end calculate->end Purity Result

Caption: Workflow for HPLC Purity Analysis.

NMR_Identity_Confirmation cluster_prep Sample Preparation cluster_acquisition NMR Spectroscopy cluster_analysis Spectral Analysis start Weigh DHA Dimer dissolve Dissolve in Deuterated Solvent start->dissolve h_nmr Acquire 1H NMR Spectrum dissolve->h_nmr c_nmr Acquire 13C NMR Spectrum dissolve->c_nmr compare Compare with Known Structure h_nmr->compare c_nmr->compare confirm Confirm Identity compare->confirm end end confirm->end Structural Confirmation

Caption: Workflow for NMR Identity Confirmation.

Stability_Assessment_Workflow cluster_timepoints Time Points start Receive DHA Dimer Samples aliquot Aliquot Samples start->aliquot storage Store at Different Conditions (-20°C, 4°C, Room Temp) aliquot->storage t0 Time 0 t1 3 Months analysis Analyze Samples by HPLC and NMR t0->analysis T0 Analysis t2 6 Months t1->analysis T1 Analysis t3 12 Months t2->analysis T2 Analysis t3->analysis T3 Analysis data_analysis Compare Purity and Appearance analysis->data_analysis conclusion Determine Shelf Life and Degradation Profile data_analysis->conclusion

Caption: Workflow for Stability Assessment.

Conclusion

The selection of a this compound supplier should be based on a careful evaluation of product quality and the transparency of the supplier's quality control data. While suppliers like Thermo Fisher Scientific and Santa Cruz Biotechnology provide more detailed analytical information upfront, researchers may need to request Certificates of Analysis from other suppliers to make a fully informed decision. For critical applications, it is highly recommended that researchers perform their own in-house quality control using standardized methods, such as those outlined in this guide, to ensure the consistency and reliability of their starting materials. This proactive approach to quality assessment will ultimately contribute to more robust and reproducible research outcomes.

References

A Comparative Guide to the Synthesis of Docosahexaenoic Acid (DHA): Chemical vs. Microbial Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and sustainable production of docosahexaenoic acid (DHA), an essential omega-3 fatty acid, is a critical concern. This guide provides an objective comparison of the two primary synthesis methodologies: traditional chemical synthesis and modern microbial fermentation. We will delve into the core efficiencies of each approach, supported by available data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

At a Glance: Comparing Key Performance Indicators

The choice between chemical and microbial synthesis of DHA hinges on a variety of factors, from yield and purity to cost and environmental impact. The following table summarizes the key quantitative parameters for each method, based on currently available data.

ParameterChemical SynthesisMicrobial Synthesis (primarily Schizochytrium sp.)
Typical Yield Variable, dependent on specific pathway and starting materials. Often involves multiple steps with potential for yield loss at each stage. A patented method suggests a yield of approximately 33% for a key intermediate.[1]High biomass and lipid accumulation. Biomass can reach over 100 g/L.[2] DHA content can be up to 50-60% of total fatty acids.[3]
Productivity Generally lower due to multi-step batch processes.High, with fed-batch fermentation achieving DHA productivity of up to 138.8 mg/L/h.
Purity Can achieve high purity (>90%), but may require extensive purification to remove catalysts and byproducts.[1]High purity (>98%) can be achieved after downstream processing, including extraction and purification.
Cost Potentially high due to the cost of starting materials, reagents, catalysts, and energy-intensive reaction conditions. A techno-economic analysis of a related chemical process suggests that raw material costs can be a significant factor.Becoming increasingly cost-competitive. The use of low-cost substrates and process optimization can significantly reduce production costs.[4][5]
Sustainability Relies on chemical feedstocks, which may be derived from non-renewable resources. Can generate hazardous chemical waste.Utilizes renewable feedstocks (e.g., glucose, glycerol) and is generally considered a more sustainable and environmentally friendly approach.[5]
Scalability Scalable, but may face challenges in maintaining consistent yields and purity at an industrial scale.Well-established for large-scale industrial production through fermentation.[6]

Delving into the Methodologies: Experimental Protocols

Chemical Synthesis of DHA: A Multi-Step Approach

The chemical synthesis of DHA is a complex process that typically involves the construction of the 22-carbon chain with its six cis-double bonds through a series of organic reactions. While specific industrial protocols are often proprietary, patent literature provides insight into the general methodology.

A representative, albeit complex, chemical synthesis route involves the coupling of two smaller, functionalized molecules, followed by selective hydrogenation to introduce the cis-double bonds.

Exemplary Protocol Outline (based on patent literature):

  • Synthesis of Key Intermediates: The synthesis begins with the preparation of two key precursor molecules. This often involves multiple steps of protection, activation, and chain elongation of smaller starting materials.

  • Coupling Reaction: The two precursor molecules are then coupled together to form the basic carbon skeleton of the DHA precursor. This step may utilize transition metal catalysts, such as copper iodide.[1]

  • Partial Hydrogenation: The coupled product, which contains triple bonds, undergoes partial hydrogenation to convert the alkynes to cis-alkenes. This is a critical step that requires a highly selective catalyst, such as Lindlar's catalyst, to avoid complete saturation of the bonds.[1]

  • Deprotection and Hydrolysis: Finally, any protecting groups used during the synthesis are removed, and the ester is hydrolyzed to yield the free fatty acid form of DHA.

  • Purification: The final product requires extensive purification, often involving chromatography, to remove catalysts, byproducts, and any remaining starting materials to achieve the desired purity for pharmaceutical or nutraceutical applications.

Microbial Synthesis of DHA: Harnessing Cellular Machinery

Microbial synthesis, primarily utilizing heterotrophic marine microalgae like Schizochytrium sp., offers a more direct and sustainable route to DHA production. This process leverages the natural metabolic pathways of the microorganism to convert simple carbon sources into high yields of DHA-rich oil.

Typical Fed-Batch Fermentation Protocol for Schizochytrium sp.:

  • Strain and Medium Preparation: A high-DHA-producing strain of Schizochytrium sp. is selected. The seed culture and fermentation media are prepared, typically containing a carbon source (e.g., glucose or glycerol), a nitrogen source (e.g., yeast extract, peptone), sea salt, and essential minerals.[7][8]

  • Inoculation and Batch Phase: A fermenter is inoculated with the seed culture. The initial phase is a batch culture where the microorganisms grow and multiply under controlled conditions of temperature (typically 28-30°C), pH (around 7.0), and aeration.[7][8]

  • Fed-Batch Phase: Once the initial carbon source is partially consumed, a concentrated feed solution containing the carbon source is continuously or intermittently added to the fermenter. This fed-batch strategy allows for high cell densities and increased lipid accumulation. The feeding rate is carefully controlled to avoid substrate inhibition and maintain optimal growth conditions.[2][9]

  • Harvesting: The fermentation is typically run for 120-144 hours.[9] The microbial biomass is then harvested from the fermentation broth, usually by centrifugation.

  • Downstream Processing: The harvested biomass is dried, and the DHA-rich oil is extracted using solvents or supercritical fluid extraction. The crude oil is then refined to remove impurities and achieve the desired concentration and purity of DHA.

Visualizing the Pathways: A Deeper Look into DHA Biosynthesis

To better understand the underlying mechanisms of microbial DHA synthesis, we can visualize the two primary biosynthetic pathways present in microorganisms like Schizochytrium sp.: the Polyketide Synthase (PKS) pathway and the Desaturase/Elongase pathway.

PKS_Pathway cluster_0 Polyketide Synthase (PKS) Pathway Acetyl-CoA Acetyl-CoA PKS Complex PKS Complex Acetyl-CoA->PKS Complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Complex Growing Acyl Chain Growing Acyl Chain PKS Complex->Growing Acyl Chain Iterative condensation, reduction, dehydration DHA DHA Growing Acyl Chain->DHA Chain termination

Caption: The Polyketide Synthase (PKS) pathway for DHA synthesis.

The PKS pathway is an efficient, multi-enzyme complex that synthesizes DHA directly from acetyl-CoA and malonyl-CoA through a series of iterative condensation and modification reactions.[3][10][11]

Elongase_Desaturase_Pathway cluster_1 Elongase/Desaturase Pathway Alpha-Linolenic Acid (ALA, 18:3n-3) Alpha-Linolenic Acid (ALA, 18:3n-3) Stearidonic Acid (SDA, 18:4n-3) Stearidonic Acid (SDA, 18:4n-3) Eicosatetraenoic Acid (ETA, 20:4n-3) Eicosatetraenoic Acid (ETA, 20:4n-3) Eicosapentaenoic Acid (EPA, 20:5n-3) Eicosapentaenoic Acid (EPA, 20:5n-3) Docosapentaenoic Acid (DPA, 22:5n-3) Docosapentaenoic Acid (DPA, 22:5n-3) DHA (22:6n-3) DHA (22:6n-3) ALA ALA SDA SDA ALA->SDA Δ6-desaturase ETA ETA SDA->ETA Elongase EPA EPA ETA->EPA Δ5-desaturase DPA DPA EPA->DPA Elongase DHA DHA DPA->DHA Δ4-desaturase

Caption: The Elongase and Desaturase pathway for DHA synthesis.

The elongase and desaturase pathway is a stepwise process that converts shorter-chain fatty acids, such as alpha-linolenic acid (ALA), into DHA through a series of elongation and desaturation enzymatic reactions.[12][13][14]

Comparative Workflow: A Visual Overview

To provide a clear, high-level comparison of the two synthesis routes, the following workflow diagram illustrates the key stages and considerations for both chemical and microbial DHA production.

Comparative_Workflow cluster_chem Chemical Synthesis cluster_micro Microbial Synthesis chem_start Chemical Feedstocks chem_react1 Multi-step Synthesis of Intermediates chem_start->chem_react1 chem_react2 Coupling & Hydrogenation chem_react1->chem_react2 chem_purify Extensive Purification chem_react2->chem_purify chem_end High Purity DHA chem_purify->chem_end micro_start Renewable Feedstocks micro_ferm Fermentation micro_start->micro_ferm micro_harvest Biomass Harvesting micro_ferm->micro_harvest micro_extract Oil Extraction & Purification micro_harvest->micro_extract micro_end High Purity DHA micro_extract->micro_end

Caption: Comparative workflow of chemical vs. microbial DHA synthesis.

Conclusion

References

Unraveling Byproducts in 1,3-Dihydroxyacetone Dimer Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling byproduct formation is critical in the synthesis of 1,3-dihydroxyacetone (DHA) dimer. This guide provides a comparative analysis of common synthetic routes, detailing byproduct profiles and offering robust experimental protocols for their identification and quantification.

The purity of 1,3-dihydroxyacetone (DHA), a key ingredient in sunless tanning products and a versatile building block in organic synthesis, is paramount. Its dimeric form is often the target of synthesis, but the process can be accompanied by the formation of various byproducts that can impact yield, stability, and final product quality. This guide delves into the byproducts generated during the prevalent methods of DHA dimer synthesis: the catalytic oxidation of glycerol and the isomerization of glyceraldehyde.

Comparative Analysis of Synthesis Routes and Byproduct Formation

The choice of synthetic pathway significantly influences the byproduct profile. While the catalytic oxidation of glycerol is a common industrial method due to the feedstock's availability from biodiesel production, it often leads to a wider range of oxidation byproducts. Conversely, the isomerization of glyceraldehyde can offer a more direct route, but is not without its own set of potential impurities.

Synthesis RouteStarting MaterialMajor ByproductsTypical Yield of DHA (%)Key Challenges
Catalytic Oxidation GlycerolGlyceraldehyde, Glyceric Acid, Formic Acid, Glycolic Acid, Tartronic Acid, Mesoxalic Acid30 - 60%Over-oxidation, catalyst deactivation, complex product mixture
Isomerization GlyceraldehydeUnreacted Glyceraldehyde, other aldose and ketose isomers70 - 90%Equilibrium limitations, potential for side reactions at elevated temperatures

Table 1: Comparison of Common Synthesis Routes for 1,3-Dihydroxyacetone. Yields are indicative and can vary significantly based on reaction conditions.

Byproduct Profile and Quantification

Accurate identification and quantification of byproducts are essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose.

ByproductChemical FormulaTypical Concentration Range (%)Analytical Method
GlyceraldehydeC₃H₆O₃1 - 10HPLC-RID/UV
Glyceric AcidC₃H₆O₄0.5 - 5HPLC-UV
Formic AcidCH₂O₂0.1 - 2HPLC-UV
Glycolic AcidC₂H₄O₃0.1 - 2HPLC-UV

Table 2: Common Byproducts in 1,3-Dihydroxyacetone Synthesis and their Analytical Methods. Concentration ranges are typical and depend on the specific synthesis conditions.

Experimental Protocols

Synthesis of 1,3-Dihydroxyacetone Dimer via Catalytic Oxidation of Glycerol

This protocol describes a typical procedure for the selective oxidation of glycerol to DHA using a supported platinum-bismuth catalyst.

Materials:

  • Glycerol (99.5%)

  • Deionized water

  • 5% Pt-1% Bi on activated carbon catalyst

  • Oxygen gas (99.9%)

  • Sulfuric acid (for pH adjustment)

Procedure:

  • Prepare a 10% (w/v) aqueous solution of glycerol in a temperature-controlled glass reactor equipped with a mechanical stirrer, gas inlet, and pH probe.

  • Add the Pt-Bi/C catalyst to the glycerol solution (catalyst to glycerol ratio of 1:50 by weight).

  • Adjust the pH of the reaction mixture to 2.5 using sulfuric acid.

  • Heat the reactor to 60°C with vigorous stirring (1000 rpm).

  • Purge the reactor with oxygen and then maintain a constant oxygen flow rate of 100 mL/min.

  • Monitor the reaction progress by taking samples periodically for HPLC analysis.

  • After 6 hours, or once the desired conversion is reached, cool the reactor to room temperature.

  • Filter the catalyst from the reaction mixture.

  • The resulting solution contains DHA, unreacted glycerol, and byproducts. The dimer can be crystallized by concentrating the solution under reduced pressure.

Analytical Protocol for Byproduct Quantification by HPLC

This protocol outlines a robust HPLC method for the separation and quantification of DHA and its major byproducts.[1][2][3][4]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Refractive Index Detector (RID) and/or UV-Vis Detector

  • Bio-Rad Aminex HPX-87H ion-exchange column (300 mm x 7.8 mm) or equivalent

Chromatographic Conditions:

  • Mobile Phase: 5 mM Sulfuric Acid in deionized water.[1]

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60°C.[1]

  • Injection Volume: 20 µL.

  • Detection:

    • RID for glycerol and DHA.

    • UV detector at 210 nm for glyceraldehyde, glyceric acid, and formic acid.

Sample Preparation:

  • Dilute the reaction mixture samples with the mobile phase to fall within the calibration range.

  • Filter the diluted samples through a 0.22 µm syringe filter before injection.

Quantification:

  • Prepare standard solutions of DHA, glycerol, glyceraldehyde, glyceric acid, and formic acid of known concentrations.

  • Generate a calibration curve for each compound by plotting peak area against concentration.

  • Determine the concentration of each analyte in the reaction samples by interpolating their peak areas on the respective calibration curves.

Visualizing the Synthesis and Byproduct Pathways

The following diagrams illustrate the key chemical transformations in the synthesis of this compound and the formation of common byproducts.

Synthesis_Byproducts cluster_synthesis Main Synthesis Pathway cluster_byproducts Byproduct Formation Glycerol Glycerol DHA DHA Glycerol->DHA Catalytic Oxidation Glyceraldehyde Glyceraldehyde Glycerol->Glyceraldehyde Oxidation DHA Dimer DHA Dimer DHA->DHA Dimer Dimerization Glyceric Acid Glyceric Acid DHA->Glyceric Acid Over-oxidation Glyceraldehyde->Glyceric Acid Oxidation Tartronic Acid Tartronic Acid Glyceric Acid->Tartronic Acid Oxidation Glycolic Acid Glycolic Acid Glyceric Acid->Glycolic Acid C-C Cleavage Mesoxalic Acid Mesoxalic Acid Tartronic Acid->Mesoxalic Acid Oxidation Formic Acid Formic Acid Glycolic Acid->Formic Acid Oxidation Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis A Reaction Setup (Glycerol, Catalyst, Water) B Reaction (Heating, Stirring, O2 flow) A->B C Product Mixture B->C D Sampling C->D E Sample Preparation (Dilution, Filtration) D->E F HPLC Analysis E->F G Data Analysis (Quantification) F->G

References

Safety Operating Guide

Essential Safety and Operational Guide for 1,3-Dihydroxyacetone Dimer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,3-Dihydroxyacetone dimer. Adherence to these procedures is vital for ensuring a safe laboratory environment.

1. Hazard Identification and Immediate Precautions

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is a hygroscopic, combustible solid, and as a fine powder, it may form explosive dust-air mixtures.[1][2][4]

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4][5]

  • In case of skin contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[2][4][5]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and seek medical attention.[2][3][4]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek medical attention.[3][4]

2. Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this compound to minimize exposure.

Protection Type Equipment Specification Standard/Regulation
Eye/Face Protection Safety glasses with side-shields or Goggles.NIOSH (US) or EN 166 (EU).[3][4][5]
Hand Protection Protective gloves (e.g., Rubber or plastic). Gloves must be inspected prior to use.EN 374 (EU), US F739, or AS/NZS 2161.1.[1][4][6]
Respiratory Protection For nuisance exposures, use a type N95 (US) or P1/P2 (EU) dust mask. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.NIOSH (US) or CEN (EU).[3][4]
Body Protection Impervious clothing or a lab coat. Long-sleeved clothing is recommended.Select based on the concentration and amount of the substance at the specific workplace.[4][5]

3. Handling and Storage

Proper handling and storage are critical to maintain the integrity of the chemical and ensure safety.

Parameter Requirement
Handling Use in a well-ventilated area with local exhaust ventilation.[1][4] Avoid dust formation and accumulation.[4][6] Avoid contact with skin, eyes, and clothing.[4][6] Wash hands thoroughly after handling.[4] Ground all equipment to prevent static electricity.[1]
Storage Store in a cool, dry, well-ventilated place.[1][4] Keep containers tightly closed.[1][4] Recommended storage temperature is between 2°C and 8°C, with some sources recommending -20°C.[4][6] The substance is hygroscopic; protect from moisture.[2][3][4] Store away from incompatible materials such as strong oxidizing agents.[1][3]

4. Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to use.

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible and functional.[5]

    • Designate a specific, well-ventilated area for handling, preferably a fume hood or a workstation with local exhaust ventilation.[4]

    • Assemble all necessary PPE as specified in the table above.

  • Handling the Compound:

    • Before opening the container, allow it to reach room temperature to prevent condensation, as the compound is hygroscopic.[4]

    • Don the appropriate PPE (gloves, safety glasses, lab coat, and respirator if needed).

    • Open the container carefully in the designated ventilated area.

    • To prevent dust generation, avoid shaking or disturbing the powder.[1] Use tools like a spatula to carefully transfer the required amount.

    • If weighing, do so in an enclosure or a ventilated balance safety enclosure.

    • Keep the container tightly sealed when not in use.[1][4]

  • Post-Handling:

    • Clean the work area using dry methods like a vacuum with an explosion-proof motor or gentle sweeping to avoid creating dust clouds.[1]

    • Properly remove and dispose of contaminated gloves in accordance with laboratory practices.[4]

    • Wash hands and any exposed skin thoroughly with soap and water.[3][4]

    • Launder contaminated clothing separately before reuse.[1]

5. Disposal Plan

Waste generated from handling this compound is considered hazardous and must be disposed of correctly.[2]

  • Waste Collection:

    • Collect all waste material (surplus chemical, contaminated consumables like gloves and wipes) in a suitable, clearly labeled, and sealed container.[1][4]

    • Do not mix with other waste streams unless instructed by your institution's environmental health and safety (EHS) office.

  • Spill Management:

    • In case of a spill, immediately evacuate the area.[4]

    • Wear full PPE, including respiratory protection, before re-entering the area.[1]

    • Clean up spills immediately using dry methods.[1] Sweep or shovel the material into a suitable container for disposal, avoiding dust generation.[4][5]

    • Prevent the spilled product from entering drains or waterways.[1][4]

  • Final Disposal:

    • All waste, including contaminated containers, must be disposed of as hazardous waste through a licensed disposal company.[2][4]

    • One approved disposal method involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with a scrubber.[4]

    • Always follow local, state, and federal regulations for hazardous waste disposal.

6. Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste & Spill Management A Assess Hazards & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Don PPE (Gloves, Goggles, Lab Coat) B->C D Transfer Compound in Ventilated Area C->D E Minimize Dust Generation D->E F Keep Container Tightly Sealed E->F G Clean Work Area (Dry Methods) F->G H Dispose of Contaminated PPE Properly G->H I Wash Hands Thoroughly H->I J Collect Waste in Labeled, Sealed Container I->J End of Procedure L Dispose via Licensed Waste Company J->L K Manage Spills: Evacuate, PPE, Dry Cleanup K->J

Caption: Workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.